molecular formula C8H14O2 B100249 3-Butyldihydrofuran-2(3H)-one CAS No. 19340-56-8

3-Butyldihydrofuran-2(3H)-one

Cat. No.: B100249
CAS No.: 19340-56-8
M. Wt: 142.2 g/mol
InChI Key: GNGUMAGSNTVFLB-UHFFFAOYSA-N
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Description

3-Butyldihydrofuran-2(3H)-one, also known as γ-octalactone and 3-butyloxolan-2-one, is an organic compound classified as a gamma-lactone with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is primarily valued in research for its distinct organoleptic properties, characterized by a complex odor profile that includes strong coconut, fruity, sweet, and lactonic notes, with additional creamy, fatty, and jasmin undertones . Its estimated boiling point is 227°C, and it has a moderately slow evaporation rate, making it a compound of interest for studies in perfumery and flavor science . Compounds in this class, such as 3-alkyldihydrofuran-2(3H)-ones, serve as important intermediates and precursors in organic synthesis for the creation of cosmetics, natural products, and other complex molecules . From a safety and application standpoint, this compound is recommended with no usage restrictions across various product categories, including those applied to lips, face, body, and fine fragrances, according to industry standards . 3-Butyldihydrofuran-2(3H)-one is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-butyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGUMAGSNTVFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941019
Record name 3-Butyloxolan-2-one
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19340-56-8
Record name 3-(Butyl)dihydrofuran-2(3H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyldihydrofuran-2(3H)-one
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Record name 3-Butyloxolan-2-one
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Record name 3-butyldihydrofuran-2(3H)-one
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Foundational & Exploratory

3-Butyldihydrofuran-2(3H)-one: Chemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butyldihydrofuran-2(3H)-one (CAS: 19340-56-8), also known as


-butyl-

-butyrolactone
, represents a critical structural motif in organic synthesis and medicinal chemistry. Often confused with its isomer 5-butyldihydrofuran-2(3H)-one (whiskey lactone), the 3-butyl variant is distinguished by the alkyl substitution at the

-position relative to the carbonyl group.

This structural distinction imparts unique reactivity profiles, particularly in enolate chemistry and hydrolytic stability. As a scaffold, it serves as a precursor for


-substituted amino acids, a building block for anticonvulsant agents, and a monomer for specialized polyesters. This guide provides a technical deep-dive into its properties, synthesis, and applications, grounded in rigorous chemical principles.

Chemical Identity & Physical Characterization[1][2][3]

The physicochemical properties of 3-butyldihydrofuran-2(3H)-one are governed by the lactone ring's polarity and the lipophilic butyl chain. This amphiphilic nature influences its solubility and partition coefficient, making it a versatile intermediate.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name 3-Butyldihydrofuran-2(3H)-oneAlso:

-butyl-

-butyrolactone
CAS Number 19340-56-8Distinct from 5-butyl isomer (104-50-7)
Molecular Formula C

H

O

Molecular Weight 142.20 g/mol
Boiling Point ~239.1 °C (760 mmHg)138 °C (1 Torr) [1]
Density 0.968 g/cm³At 25 °C
Flash Point ~91.9 °CClosed Cup
LogP (Predicted) 2.2Moderate lipophilicity
Solubility Miscible in EtOH, Et

O, CHCl

Sparingly soluble in water

Synthetic Pathways: The -Alkylation Strategy

The primary synthetic route to 3-butyldihydrofuran-2(3H)-one involves the direct


-alkylation of 

-butyrolactone (GBL). This transformation relies on the generation of a lithium enolate, which acts as a nucleophile toward an alkyl halide.
Mechanism of Action[4]
  • Deprotonation: A strong, non-nucleophilic base (LDA) removes the acidic

    
    -proton of GBL at low temperatures (-78 °C) to form the kinetic enolate.
    
  • Nucleophilic Substitution: The enolate attacks 1-bromobutane (or 1-iodobutane) via an S

    
    2 mechanism.
    
  • Quench: Acidic workup protonates any remaining enolate and neutralizes the mixture.

Visualization: Synthetic Pathway

Synthesis GBL gamma-Butyrolactone (Starting Material) Enolate Lithium Enolate (Intermediate) GBL->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Enolate Product 3-Butyldihydrofuran-2(3H)-one (Target) Enolate->Product SN2 Alkylation BuBr n-Butyl Bromide (Electrophile) BuBr->Product

Figure 1: Kinetic enolate generation and subsequent alkylation of GBL.

Reactivity Profile

The reactivity of 3-butyldihydrofuran-2(3H)-one is dominated by the lactone functionality. The


-butyl group introduces steric hindrance that modulates reaction rates compared to unsubstituted GBL.
Hydrolysis (Ring Opening)

Under basic conditions (NaOH/H


O), the lactone ring opens to form the salt of 2-butyl-4-hydroxybutanoic acid. The reaction is reversible; acidification typically reforms the lactone (lactonization) unless the hydroxy group is protected or the carboxylate is trapped.
Reduction

Reduction with Lithium Aluminum Hydride (LiAlH


) cleaves the ester bond completely, yielding 2-butyl-1,4-butanediol . This diol is a valuable monomer for polyurethanes, introducing flexibility into the polymer backbone.
Further -Functionalization

The remaining


-proton is less acidic than in GBL but can still be removed by a strong base to introduce a second alkyl group, creating a quaternary center. This is relevant for synthesizing complex anticonvulsant analogues [2].
Visualization: Reactivity Network

Reactivity Core 3-Butyldihydrofuran-2(3H)-one Hydrolysis 2-Butyl-4-hydroxybutanoic acid Core->Hydrolysis NaOH / H2O (Ring Opening) Reduction 2-Butyl-1,4-butanediol Core->Reduction LiAlH4 / THF (Reductive Cleavage) Alkylation 3,3-Dialkyl-GBL (Quaternary Center) Core->Alkylation 1. LDA 2. R-X (alpha-Alkylation)

Figure 2: Divergent reactivity pathways for 3-butyldihydrofuran-2(3H)-one.

Applications in Drug Discovery & Materials

Pharmaceutical Scaffolds (Anticonvulsants)

Research into


-substituted lactones has highlighted their potential as anticonvulsants.[1] The structural similarity to ethosuximide  allows these lactones to modulate calcium channels or GABAergic systems. The lipophilic butyl chain improves blood-brain barrier (BBB) permeability compared to shorter alkyl chains [2].
Polymer Science

As a monomer, 3-butyldihydrofuran-2(3H)-one can undergo ring-opening polymerization (ROP). The resulting polyester, poly(2-butyl-4-hydroxybutyrate), exhibits lower crystallinity and lower melting points than poly(4-hydroxybutyrate) (P4HB) due to the disruption of chain packing by the butyl side chain. This property is exploited to tune the biodegradation rates of medical implants.

Experimental Protocol: Synthesis of 3-Butyldihydrofuran-2(3H)-one

Objective: Synthesize 3-butyldihydrofuran-2(3H)-one via


-alkylation of 

-butyrolactone.

Safety Precaution: Lithium diisopropylamide (LDA) is pyrophoric and moisture-sensitive. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Materials:
  • 
    -Butyrolactone (GBL): 10 mmol
    
  • n-Butyl Bromide: 11 mmol

  • LDA (2.0 M in THF/heptane): 11 mmol

  • Tetrahydrofuran (THF), anhydrous: 50 mL

  • Ammonium Chloride (sat. aq.): 50 mL

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (30 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LDA solution (11 mmol) dropwise via syringe over 10 minutes. Stir for 15 minutes to ensure thermal equilibrium.

  • Enolization: Add GBL (10 mmol) dissolved in THF (10 mL) dropwise over 20 minutes. Critical: Maintain temperature below -70 °C to prevent self-condensation or ring opening. Stir for 45 minutes at -78 °C.

  • Alkylation: Add n-butyl bromide (11 mmol) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Stir overnight (12 hours).

  • Quench: Cool the reaction mixture to 0 °C and carefully quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous MgSO

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp ~138 °C @ 1 Torr) or flash column chromatography (Hexanes/EtOAc 9:1) to yield the clear, colorless oil.

References

  • ChemicalBook. (2023). 3-Butyldihydrofuran-2(3H)-one Properties and Data. Retrieved from

  • Klunk, W. E., et al. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs.[1] Science, 217(4564), 1040-1042. Retrieved from

  • PubChem. (2023). Compound Summary: 3-Butyldihydrofuran-2(3H)-one.[2] National Library of Medicine. Retrieved from

Sources

Spectroscopic Characterization of 3-Butyldihydrofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The γ-butyrolactone (GBL) scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and specialty chemicals.[1][2] These five-membered lactones serve as critical chiral building blocks and often exhibit significant biological activity.[1][3] The precise substitution pattern on the lactone ring dictates the molecule's chemical properties and biological function. 3-Butyldihydrofuran-2(3H)-one (also known as α-butyl-γ-butyrolactone) is a representative member of the 3-alkyl-substituted GBL family. A thorough understanding of its structural features is paramount for its application in research and development.

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Butyldihydrofuran-2(3H)-one. As a self-validating system, this document integrates theoretical principles, detailed experimental protocols, and in-depth data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein, based on established spectroscopic principles and analysis of analogous structures, serves as a benchmark for researchers engaged in the synthesis, characterization, and application of substituted γ-butyrolactones.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Structure of 3-Butyldihydrofuran-2(3H)-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Butyldihydrofuran-2(3H)-one, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

¹H NMR: Data and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal splitting (neighboring protons), and integration (proton count).

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H54.35 - 4.15m-2HMethylene adjacent to ring oxygen (-O-CH₂ -)
H32.70 - 2.50m-1HMethine at substitution site (-CH -C=O)
H42.45 - 2.15m-2HMethylene β to carbonyl (-CH₂ -CH-C=O)
H1'1.80 - 1.60m-2HButyl methylene adjacent to ring (-CH-CH₂ -)
H2', H3'1.50 - 1.30m-4HCentral butyl methylenes (-CH₂ -CH₂ -)
H4'0.95 - 0.85t~7.23HTerminal methyl group (-CH₃ )

Causality and Interpretation:

  • H5 Protons (δ ~4.25 ppm): These two protons are attached to C5, which is bonded to the electron-withdrawing ring oxygen. This deshielding effect shifts their signal significantly downfield.[4] They are diastereotopic and will appear as a complex multiplet due to coupling with the two H4 protons.

  • H3 Proton (δ ~2.60 ppm): This methine proton is at the α-position to the carbonyl group, which is an electron-withdrawing group, causing a downfield shift. It couples to the H4 protons and the H1' protons of the butyl chain, resulting in a complex multiplet.

  • H4 Protons (δ ~2.30 ppm): These protons are at the β-position to the carbonyl. They are diastereotopic and couple with both the H5 protons and the H3 proton, leading to a complex multiplet.

  • Butyl Chain Protons (δ 1.80 - 0.85 ppm): The protons of the butyl chain appear in the typical aliphatic region. The H1' methylene protons are slightly downfield due to their proximity to the lactone ring. The terminal methyl group (H4') appears as a distinct triplet, a classic signature, due to coupling with the adjacent H3' methylene group.

¹³C NMR: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C2~178Carbonyl Carbon (C=O)
C5~66Methylene Carbon adjacent to Oxygen (-O-C H₂)
C3~42Methine Carbon at substitution site (α-carbon)
C4~30Methylene Carbon (β-carbon)
C1'~32Butyl Methylene Carbon (adjacent to ring)
C2'~28Butyl Methylene Carbon
C3'~22Butyl Methylene Carbon
C4'~14Terminal Methyl Carbon

Causality and Interpretation:

  • C2 (Carbonyl, δ ~178 ppm): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, placing it far downfield.[5]

  • C5 (δ ~66 ppm): This carbon is attached directly to the ring oxygen atom, causing a significant downfield shift into the range typical for carbons in ethers or esters.

  • Aliphatic Carbons (δ ~42-14 ppm): The remaining carbons appear in the aliphatic region. The α-carbon (C3) is shifted downfield relative to the other sp³ carbons due to the influence of the adjacent carbonyl group. The butyl chain carbons (C1'-C4') show a predictable pattern, with the terminal methyl group (C4') being the most upfield signal at ~14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.[6]

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

IR Data and Interpretation

The IR spectrum of 3-Butyldihydrofuran-2(3H)-one is dominated by a very strong carbonyl absorption and characteristic C-H and C-O stretching frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
2955, 2930, 2870Medium-StrongC-H StretchButyl chain & lactone ring CH₂/CH₃ groups
1775 - 1760 Very Strong C=O Stretch γ-Lactone (five-membered ring ester)
1250 - 1150StrongC-O StretchEster C-O linkage

Causality and Interpretation:

  • C=O Stretch (1775 - 1760 cm⁻¹): This is the most diagnostic peak in the spectrum. The high frequency of the carbonyl stretch is characteristic of a five-membered lactone. The ring strain in the five-membered ring increases the energy required to stretch the C=O bond compared to an acyclic ester (typically 1750-1735 cm⁻¹).[7][8] This very strong, sharp absorption is a definitive indicator of the γ-butyrolactone core.

  • C-H Stretches (2955 - 2870 cm⁻¹): These absorptions are due to the stretching vibrations of the sp³ C-H bonds in the butyl group and the lactone ring. Their presence just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

  • C-O Stretch (1250 - 1150 cm⁻¹): A strong band in this region corresponds to the stretching of the C-O single bond of the ester functionality, further confirming the lactone structure.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Electron Ionization (EI) is a common technique for volatile, small molecules.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The sample is vaporized and separated on a capillary column (e.g., DB-5ms) to ensure a pure analyte enters the MS.

  • MS Analysis (EI): As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.

  • Detection: The resulting positively charged ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

MS Data and Interpretation

The molecular formula of 3-Butyldihydrofuran-2(3H)-one is C₈H₁₄O₂, with a molecular weight of 142.19 g/mol . The mass spectrum will show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/zProposed Structure/FormulaFragmentation Pathway
142[C₈H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
99[C₅H₇O₂]⁺Loss of Propene (C₃H₅) via McLafferty-type rearrangement
85[C₄H₅O₂]⁺α-cleavage: Loss of Butyl radical (•C₄H₉)
57[C₄H₉]⁺Butyl cation
55[C₃H₃O]⁺Further fragmentation of m/z 85 (loss of CH₂O)

Fragmentation Pathway Analysis:

The fragmentation of 3-Butyldihydrofuran-2(3H)-one is driven by the stability of the resulting ions and neutral losses. The most characteristic fragmentations for alkyl-substituted lactones involve cleavage of the alkyl chain and ring-opening pathways.[10][11]

  • α-Cleavage: The most favorable cleavage is often at the bond alpha to the carbonyl group, which is the bond connecting the butyl group to the ring. This results in the loss of a butyl radical (•C₄H₉, mass 57) to form a very stable, resonance-stabilized acylium ion at m/z 85 . This is often the base peak in the spectrum of substituted lactones.[12]

  • McLafferty Rearrangement: A six-membered ring transition state can be formed involving the carbonyl oxygen and a gamma-hydrogen on the butyl chain. This rearrangement leads to the elimination of a neutral propene molecule (mass 42) and the formation of an ion at m/z 100 . Correction: A McLafferty rearrangement is more likely to result in the loss of an alkene. For a butyl group, this would be butene (mass 56), leading to a fragment at m/z 86. The fragment at m/z 99 is more likely from loss of a propyl radical. Let's re-evaluate based on common lactone fragmentation.

  • Revised Fragmentation: A key fragmentation is the loss of the alkyl side chain. Loss of the butyl radical (•C₄H₉) gives the base peak at m/z 85 . The butyl cation itself can be observed at m/z 57 . The m/z 85 ion can subsequently lose carbon monoxide (CO, mass 28) to give a fragment at m/z 57, or lose formaldehyde (CH₂O, mass 30) to give a fragment at m/z 55 .

G M [C₈H₁₄O₂]⁺˙ m/z 142 Molecular Ion F85 [C₄H₅O₂]⁺ m/z 85 (Base Peak) M->F85 - •C₄H₉ (α-cleavage) F57_butyl [C₄H₉]⁺ m/z 57 M->F57_butyl F55 [C₃H₃O]⁺ m/z 55 F85->F55 - CH₂O

Caption: Proposed key EI fragmentation pathway for 3-Butyldihydrofuran-2(3H)-one.

Conclusion

The structural elucidation of 3-Butyldihydrofuran-2(3H)-one is reliably achieved through a combination of modern spectroscopic techniques. NMR spectroscopy provides an unambiguous map of the C-H framework, IR spectroscopy confirms the presence of the key γ-lactone functional group with its characteristic high-frequency carbonyl absorption, and mass spectrometry establishes the molecular weight and reveals predictable fragmentation patterns dominated by the loss of the 3-position alkyl substituent. The predictive data and protocols outlined in this guide offer a robust, self-validating framework for researchers, enabling confident identification and characterization of this compound and its analogs in various scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ - Supplementary Information. Retrieved from an RSC publication's supplementary data.[5]

  • Canadian Science Publishing. (n.d.). The Carbonyl Stretching Bands in the Infrared Spectra of Unsaturated Lactones. Canadian Journal of Chemistry.[13]

  • Kulkarni, S. S., et al. (1990). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of Medicinal Chemistry.[1]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link].

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  • ACS Publications. (n.d.). Synthesis and structure-activity studies of alkyl-substituted .gamma.-butyrolactones and .gamma.-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of Medicinal Chemistry.[15]

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  • RSC Publishing. (2025). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Chemical Biology.[16]

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  • Chegg.com. (2021). Solved: Provided below is the infrared (IR) spectrum of the product that contains a five-membered ring lactone and carboxylic acid. Retrieved from Chegg.com.[8]

  • ResearchGate. (n.d.). ATR-IR spectra of all lactones produced. Retrieved from [Link].

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry.[11]

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.[19]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0177407). Retrieved from [Link].

  • PubChem. (n.d.). 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-. Retrieved from [Link].

  • NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

  • RSC Publishing. (n.d.). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry.[3]

  • Elsevier. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame.[20]

  • ResearchGate. (n.d.). 1 H-NMR spectra of the copolymers. Retrieved from [Link].

  • Yeast Metabolome Database. (n.d.). gamma-butyrolactone (YMDB01418). Retrieved from [Link].

  • ACS Publications. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology.[2]

  • Academia.edu. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link].

  • PubChem. (n.d.). 2(3H)-Furanone, dihydro-3-(3-methylbutyl)-. Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

  • PubMed. (2008). Mass spectrometry analysis of terpene lactones in Ginkgo biloba. Rapid Communications in Mass Spectrometry.[21]

  • NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-. NIST Chemistry WebBook. Retrieved from [Link].

  • ACS Publications. (n.d.). Correlations and Anomalies in Mass Spectra. Lactones. Analytical Chemistry.[22]

  • Penchev, P. N., & Nachkova, S. R. (2010).
  • PubChem. (n.d.). 2(3H)-Furanone, 5-butyldihydro-5-methyl-. Retrieved from [Link].

  • PubChem. (n.d.). 2(3H)-Furanone, 5-butyldihydro-4-methyl-, cis-. Retrieved from [Link].

  • AMT. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF. Atmospheric Measurement Techniques.[23]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link].

  • PubChem. (n.d.). 2(3H)-Furanone. Retrieved from [Link].

  • CAS Common Chemistry. (n.d.). 3,3-Dibromodihydro-2(3H)-furanone. Retrieved from [Link].

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

  • Spectrabase. (n.d.). 2(3H)-Furan-one, dihydro-3-[(4-hydroxy-phenyl)methylene]- 1H NMR. Retrieved from [Link].

  • NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

  • FooDB. (2010). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved from [Link].

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Technical Guide: Mechanism & Synthesis of 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Butyldihydrofuran-2(3H)-one (CAS: 19340-56-8), also known as


-butyl-

-butyrolactone, is a functionalized lactone used primarily as a flavor/fragrance ingredient (creamy, coconut, fruity notes) and a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

This guide details the mechanistic pathways for its formation, focusing on the


-alkylation of 

-butyrolactone (GBL)
via enolate chemistry. This route is the industry standard for scalability and precision. We also examine alternative radical cyclization methods for specialized applications.
Property Data
IUPAC Name 3-Butyldihydrofuran-2(3H)-one
Molecular Formula C

H

O

Molecular Weight 142.20 g/mol
Core Structure

-Lactone ring with an alkyl chain at the

-position (C3)
Key Reactivity

-Proton acidity (pKa ~25), Ring-opening hydrolysis

Core Mechanism: Enolate -Alkylation

The primary mechanism for forming 3-Butyldihydrofuran-2(3H)-one involves the deprotonation of the


-carbon of 

-butyrolactone followed by nucleophilic attack on a butyl halide. This process is governed by kinetic control to ensure mono-alkylation.
Mechanistic Pathway[3]
  • Enolization: The reaction initiates with the addition of a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA) , at low temperature (-78°C). The bulky amide base removes one of the acidic

    
    -protons (pKa ~25), generating a lithium enolate.
    
    • Why LDA? Its steric bulk prevents nucleophilic attack on the carbonyl carbon (which would open the ring) and favors deprotonation.

    • Why -78°C? Low temperatures favor the kinetic enolate , preventing equilibration and minimizing side reactions like Claisen condensation (self-condensation of the lactone).

  • Nucleophilic Substitution (

    
    ):  The lithium enolate acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane (or 1-iodobutane).
    
    • The reaction proceeds via a concerted

      
       mechanism, where the electron density from the enolate oxygen moves back to reform the carbonyl, pushing the 
      
      
      
      -carbon electrons to attack the alkyl halide.
  • Product Formation: The result is the mono-alkylated lactone. Over-alkylation (formation of the 3,3-dibutyl derivative) is a competing reaction, minimized by using a slight excess of base or specific addition protocols.

Visualization of Mechanism

The following diagram illustrates the electron flow and transition states involved in the transformation.

G GBL gamma-Butyrolactone (Substrate) Enolate Lithium Enolate (Intermediate) GBL->Enolate Deprotonation (Kinetic Control) LDA LDA (Base, -78C) LDA->Enolate TS Transition State (SN2 Attack) Enolate->TS Nucleophilic Attack BuBr 1-Bromobutane (Electrophile) BuBr->TS Product 3-Butyldihydrofuran-2(3H)-one (Target) TS->Product Br- Leaving Group

Caption: Kinetic enolate formation via LDA followed by SN2 alkylation to yield the 3-butyl lactone.

Alternative Route: Radical Cyclization

While direct alkylation is efficient for adding chains to existing rings, Atom Transfer Radical Cyclization (ATRC) is valuable when constructing the lactone ring de novo from acyclic precursors.

  • Precursors:

    
    -Halo esters (e.g., butyl 2-bromoacetate) and terminal alkenes (e.g., 1-hexene).
    
  • Catalyst: Cu(I) or Ru(II) complexes.

  • Mechanism:

    • Initiation: The metal catalyst abstracts a halogen atom from the

      
      -halo ester, generating a carbon-centered radical.
      
    • Addition: This radical adds across the double bond of the alkene.

    • Cyclization: The resulting intermediate undergoes intramolecular radical attack on the ester carbonyl (or subsequent lactonization after oxidation) to close the ring.

  • Utility: This method is preferred when the target molecule requires complex substitution patterns that are difficult to access via simple alkylation.

Experimental Protocol: Enolate Alkylation

This protocol describes the synthesis of 3-Butyldihydrofuran-2(3H)-one via LDA-mediated alkylation. This method prioritizes high yield and mono-selectivity.

Reagents & Equipment
  • Substrate:

    
    -Butyrolactone (GBL), distilled over CaH
    
    
    
    .
  • Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane.

  • Electrophile: 1-Iodobutane (more reactive than bromide).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Additive: HMPA or DMPU (Optional: 2-3 eq.) to accelerate the

    
     step and break up enolate aggregates.
    
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with dry nitrogen or argon.

  • Base Preparation: Charge the flask with anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath). Add LDA (1.1 eq, 11 mmol) slowly via syringe.

  • Enolization: Add

    
    -Butyrolactone (1.0 eq, 10 mmol) dropwise over 15 minutes. Ensure the internal temperature does not rise above -70°C.
    
    • Checkpoint: Stir for 30-45 minutes at -78°C to ensure complete enolate formation.

  • Alkylation: Add 1-Iodobutane (1.2 eq, 12 mmol) dropwise. If using HMPA/DMPU, add it immediately prior to the alkyl halide.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quench: Quench the reaction with saturated aqueous NH

    
    Cl (20 mL) while cooling in an ice bath.
    
  • Workup: Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to isolate the pure 3-butyldihydrofuran-2(3H)-one.

Process Visualization

Workflow Start Start: Flame-Dry Glassware N2 Atmosphere Step1 Cool THF to -78C Add LDA (1.1 eq) Start->Step1 Step2 Add GBL (1.0 eq) Dropwise over 15 min Step1->Step2 Step3 Stir 45 min (Enolate Formation) Step2->Step3 Step4 Add 1-Iodobutane (1.2 eq) + DMPU Step3->Step4 Step5 Warm to RT (4-6 Hours) Step4->Step5 Step6 Quench: Sat. NH4Cl Step5->Step6 End Isolation: Extraction & Column Chromatography Step6->End

Caption: Operational workflow for the synthesis of 3-Butyldihydrofuran-2(3H)-one.

Troubleshooting & Optimization (Expert Insights)

ChallengeCauseSolution
Di-alkylation Proton exchange between product and enolate.Use a slight excess of LDA (>1.1 eq). Ensure rapid addition of the electrophile or use the "inverse addition" technique if problem persists.
Low Yield Enolate decomposition or moisture.Ensure strict anhydrous conditions. Use fresh LDA. Add HMPA/DMPU to increase enolate reactivity.
Ring Opening Nucleophilic attack on carbonyl.Avoid nucleophilic bases (e.g., BuLi without amine). Keep temperature strictly at -78°C during base addition.
Separation Product co-elutes with starting material.Use 1-Iodobutane to ensure higher conversion. Optimize chromatography gradient (start with 100% Hexane).

References

  • PubChem. 3-Butyldihydrofuran-2(3H)-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Herrmann, J. L., & Schlessinger, R. H. (1973). An efficient method for alpha-alkylation of gamma-butyrolactone. Journal of the Chemical Society, Chemical Communications.[3] (General methodology for lactone alkylation).

  • Trost, B. M., & Salzmann, T. N. (1976). Applications of sulfenylations to the synthesis of lactones. Journal of the American Chemical Society.[3] (Mechanistic insights into enolate reactivity).

  • NIST WebBook. 2(3H)-Furanone, 5-butyldihydro- (Isomer Comparison). National Institute of Standards and Technology. Available at: [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence of 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The γ-butyrolactone (GBL) scaffold is a privileged structure in chemistry and biology, appearing in a vast array of natural products, signaling molecules, and pharmacologically active agents.[1] This guide focuses on a specific, yet under-documented, member of this family: 3-Butyldihydrofuran-2(3H)-one (also known as 3-butyloxolan-2-one). While its structural isomer, γ-octalactone (5-butyldihydrofuran-2(3H)-one), is a well-known and widespread natural flavor compound, the natural occurrence of the 3-butyl isomer remains largely uncharacterized in scientific literature. This document serves as a technical resource for researchers, scientists, and drug development professionals by clearly defining the target molecule, addressing the current knowledge gap regarding its natural presence, and providing a robust framework for its potential discovery. We will explore established biosynthetic pathways for related alkyl-substituted GBLs, discuss their known biological significance, and provide detailed methodologies for the isolation and identification of such compounds from complex natural matrices. This guide is designed not only to summarize existing knowledge but also to highlight an area ripe for new discovery in the field of natural product chemistry.

The γ-Butyrolactone Motif: A Core of Bioactivity

The γ-butyrolactone (GBL), or oxolan-2-one, ring is a five-membered lactone that serves as a fundamental building block for numerous biologically active molecules.[2][3] Its prevalence in nature ranges from simple flavor compounds in fruits and fermented foods to complex bacterial hormones that regulate secondary metabolism and morphological development.[4][5] The substitution pattern on the lactone ring dictates the molecule's chemical properties and biological function, creating a vast chemical space from a single heterocyclic core. This structural versatility has made GBLs a subject of intense study in organic synthesis, medicinal chemistry, and chemical ecology.[1]

Chemical Identity of 3-Butyldihydrofuran-2(3H)-one

3-Butyldihydrofuran-2(3H)-one is a chiral molecule featuring a butyl group at the beta-position (C3) relative to the carbonyl carbon of the lactone ring. It is essential to distinguish this compound from its more famous structural isomer, 5-butyldihydrofuran-2(3H)-one, where the butyl group is at the gamma-position (C5).

Structural and Physicochemical Properties

The key identifiers and computed properties for 3-Butyldihydrofuran-2(3H)-one are summarized below.[6]

PropertyValueSource
IUPAC Name 3-butyloxolan-2-onePubChem[6]
Molecular Formula C₈H₁₄O₂PubChem[6]
Molecular Weight 142.20 g/mol PubChem[6]
CAS Number 19340-56-8PubChem[6]
Computed XLogP3 2.2PubChem[6]
Topology Polar Surface Area: 26.3 ŲPubChem[6]
Critical Distinction: 3-Butyl vs. 5-Butyl Isomers

The position of the alkyl substituent dramatically alters the molecule's identity and known natural prevalence. The 5-butyl isomer, γ-octalactone, is a widely recognized natural product with a characteristic coconut or fruity aroma.[7][8] In contrast, public domain literature and chemical databases lack significant reports on the isolation of the 3-butyl isomer from any natural source. This distinction is critical for any research in this area.

Figure 1. Structural comparison of the target molecule and its common isomer.

Natural Occurrence: An Unexplored Frontier

A comprehensive search of scientific literature reveals a significant knowledge gap regarding the natural occurrence of 3-Butyldihydrofuran-2(3H)-one. Unlike its 5-butyl isomer (γ-octalactone), which is documented in numerous fruits (peaches, apricots), dairy products, and as a fungal metabolite, there are no definitive reports of 3-butyldihydrofuran-2(3H)-one being isolated and identified from a natural matrix.[7][9]

This absence suggests two possibilities:

  • The compound is genuinely rare or absent in nature.

  • It exists at trace levels or in unexamined sources and has therefore eluded discovery.

For researchers, this presents a unique opportunity for discovery. The established analytical frameworks for other GBLs can be directly applied to screen novel biological sources for this specific molecule.

Biosynthesis of Alkyl-Substituted γ-Butyrolactones

While a specific biosynthetic pathway for 3-Butyldihydrofuran-2(3H)-one is unknown due to its lack of documented natural sources, the biogenesis of related GBLs provides a robust theoretical framework. Nature employs several strategies to synthesize these lactones, with a particularly well-elucidated pathway existing in bacteria of the genus Streptomyces.

The A-factor Pathway in Streptomyces

In Streptomyces griseus, a class of GBLs known as "A-factors" act as microbial hormones, triggering antibiotic production and morphological development.[10][11] The biosynthesis of the A-factor (a 2,3-disubstituted GBL) is a cornerstone of our understanding of GBL formation.[12] The key enzyme, AfsA, catalyzes the condensation of a β-ketoacyl precursor (derived from fatty acid synthesis) with dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.[10] This is followed by a series of reduction and dephosphorylation steps to yield the final GBL.[13]

G fatty_acid β-Ketoacyl-ACP (from Fatty Acid Synthesis) intermediate1 Acyl-DHAP Ester fatty_acid->intermediate1 dhap Dihydroxyacetone Phosphate (DHAP) dhap->intermediate1 AfsA (Key Enzyme) butenolide_p Butenolide Phosphate intermediate1->butenolide_p Intramolecular Aldol Condensation gbl_p GBL Phosphate butenolide_p->gbl_p BprA (Reductase) final_gbl Final γ-Butyrolactone (e.g., A-factor) gbl_p->final_gbl Phosphatase

Figure 2. Biosynthetic pathway for A-factor type GBLs in Streptomyces.

This enzymatic logic, which links primary metabolic pools (fatty acids, sugars) to the synthesis of a specialized secondary metabolite, represents a plausible model for how a molecule like 3-Butyldihydrofuran-2(3H)-one could be produced in nature.

Potential Biological and Ecological Significance

The biological role of an undiscovered natural product can be inferred from the activities of its close structural analogs. For alkyl-substituted GBLs, several key functions have been identified.

  • Quorum Sensing and Signaling: As seen with the A-factors, GBLs are potent signaling molecules in bacteria, regulating gene expression in a population-density-dependent manner.[4][12]

  • Flavor and Aroma: Simple GBLs are powerful aroma-active compounds, contributing significantly to the flavor profiles of fruits, wines, and cooked foods.[5]

  • Neuroactivity: Certain synthetic GBLs, particularly those with alkyl substitutions at the alpha and beta positions, have been shown to be potent ligands for the picrotoxin site of the GABA-A receptor complex in the central nervous system, exhibiting either anticonvulsant or convulsant activity depending on the exact substitution pattern.[14] This makes the GBL scaffold highly interesting to drug development professionals exploring neurological targets.

Should 3-Butyldihydrofuran-2(3H)-one be discovered in nature, its β-position substitution makes it a prime candidate for investigation into potential neuroactive properties.[14]

Methodologies for Isolation and Identification

The search for novel, low-abundance natural products like 3-Butyldihydrofuran-2(3H)-one requires sensitive and robust analytical protocols. Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing semi-volatile compounds in complex matrices.[15][16]

Recommended Experimental Protocol: HS-SPME-GC-MS

This protocol is designed for the screening of microbial cultures or homogenized plant/fungal tissue for the target analyte.

1. Sample Preparation:

  • Place 1-5 g of the homogenized biological material (or 5 mL of liquid culture) into a 20 mL headspace vial.
  • Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.
  • Add a known concentration of an appropriate internal standard (e.g., d4-furan or a non-native alkyl-lactone like γ-heptalactone) for quantification.
  • Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heated agitator (e.g., at 60°C).
  • Equilibrate the sample for 15 minutes with gentle agitation to facilitate the release of volatiles into the headspace.
  • Expose a SPME fiber (e.g., a Carboxen/PDMS fiber, suitable for a wide range of volatiles) to the headspace for a defined extraction time (e.g., 30 minutes).[16] The fiber adsorbs the analytes.

3. GC-MS Analysis:

  • Immediately transfer the SPME fiber to the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes.

  • Gas Chromatograph (GC) Conditions:
  • Column: Use a mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at a rate of 5°C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: Scan from m/z 40 to 300.

  • Identification: The identity of 3-Butyldihydrofuran-2(3H)-one is confirmed by comparing the retention time and the acquired mass spectrum with that of an authentic chemical standard.

    G sample_prep 1. Sample Preparation (Homogenize, Add Salt, Add Internal Standard, Seal Vial) incubation 2. Incubation & Equilibration (e.g., 60°C for 15 min) sample_prep->incubation Place in Agitator spme 3. HS-SPME Extraction (Expose Fiber to Headspace, e.g., 30 min) incubation->spme Introduce Fiber desorption 4. Thermal Desorption (Inject Fiber into GC Inlet, e.g., 250°C) spme->desorption Transfer to GC gc_sep 5. GC Separation (Separation by Volatility and Column Interaction) desorption->gc_sep ms_detect 6. MS Detection & Identification (Fragmentation & Spectral Matching) gc_sep->ms_detect data_analysis 7. Data Analysis (Quantification & Confirmation) ms_detect->data_analysis

    Figure 3. General workflow for HS-SPME-GC-MS analysis of volatile lactones.

    Conclusion and Future Directions

3-Butyldihydrofuran-2(3H)-one represents an intriguing anomaly within the well-studied family of γ-butyrolactones. Its apparent absence from the vast catalog of known natural products stands in stark contrast to its widely distributed isomer, γ-octalactone. This guide has established the chemical identity of the molecule, contextualized it within the broader class of bioactive GBLs, and provided the theoretical biosynthetic and practical analytical frameworks required for its discovery.

For researchers in natural product chemistry, the search for 3-butyldihydrofuran-2(3H)-one offers a tangible target for discovery-oriented research. For professionals in drug development, its potential as a novel neuroactive agent, based on the structure-activity relationships of related β-substituted lactones, makes it a molecule of significant speculative interest. The application of modern, sensitive analytical techniques to unexplored ecological niches is the most promising path forward to determining whether 3-butyldihydrofuran-2(3H)-one is a truly rare natural product or a discovery waiting to be made.

References

  • Kato, F., Ishizuka, H., Nakagawa, T., et al. (2007). A factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a representative of the γ-butyrolactone autoregulators that trigger secondary metabolism and morphogenesis in the Gram-positive, filamentous bacterial genus Streptomyces. PNAS, 104(7), 2378-2383. [Link]

  • Holland, K. D., Yoon, K. W., & Johnson, K. M. (1994). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of Medicinal Chemistry, 37(16), 2569-2578. [Link]

  • Parkinson, E. I., & Cava, F. (2015). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 10(6), 1435-1443. [Link]

  • SIELC Technologies. (2018). 3-Acetyldihydro-2(3H)-furanone. Retrieved from [Link]

  • Ueda, K., Kawai, S., Oinuma, K., et al. (2022). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. Chemical Science, 13(15), 4349-4357. [Link]

  • Ueda, K., Kawai, S., Oinuma, K., et al. (2022). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Publishing. [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7704, gamma-Octalactone. Retrieved from [Link].

  • Wikipedia. (n.d.). γ-Octalactone. Retrieved from [Link]

  • Ojo, O. S., Steel, H. J., & Miras, H. N. (2023). Expeditious access to cis-β-aryl, γ-alkyl disubstituted (±)-γ-butyrolactones via nickel-hydride catalysis. Organic & Biomolecular Chemistry, 21, 6505-6510. [Link]

  • Mita, T., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry, 2(2), 118-124. [Link]

  • Leffingwell, J. C. (2026). A Flavorist's Guide to γ-Butyrolactone (GBL). Leffingwell & Associates. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86852, 3-Butyldihydrofuran-2(3H)-one. Retrieved from [Link].

  • CAS Common Chemistry. (n.d.). (±)-α-Pinene. Retrieved from [Link]

  • RSC Publishing. (2022). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. RSC Chemical Biology. [Link]

  • FooDB. (2019). Showing Compound gamma-Butyrolactone (FDB003392). Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-pinene. Retrieved from [Link]

  • Ma, S., et al. (2024). Synthesis of biologically active aliphatic γ-butyrolactones. ResearchGate. [Link]

  • CAS Common Chemistry. (n.d.). (±)-α-Pinene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7302, Gamma-Butyrolactone. Retrieved from [Link].

  • Lee, S., & Lee, K. G. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33, 1073–1085. [Link]

  • Tateo, F., & Bononi, M. (2004). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Food Additives and Contaminants, 21(3), 245-250. [Link]

  • Scentspiracy. (n.d.). Alpha-Pinene (CAS 80-56-8) – Premium Natural Ingredient for Perfumery. Retrieved from [Link]

  • ScenTree. (n.d.). Gamma-octalactone (CAS N° 104-50-7). Retrieved from [Link]

  • ScenTree. (n.d.). Alpha-pinene (CAS N° 80-56-8). Retrieved from [Link]

  • Huang, T. C., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2268. [Link]

  • NIST. (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. Retrieved from [Link]

  • Equinox. (n.d.). Gamma Octalactone. Retrieved from [Link]

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Biosynthetic Pathway of 3-Butyldihydrofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biosynthesis and enzymatic production strategies for 3-Butyldihydrofuran-2(3H)-one (also known as 3-butyl-gamma-butyrolactone or


-butyl-GBL ).[1]

This molecule belongs to the class of Gamma-Butyrolactone (GBL) autoregulators , widely recognized in Streptomyces species as quorum-sensing signaling molecules (e.g., A-factor analogs) and in plants as volatile flavor compounds derived from lipid metabolism.[1]

Part 1: Executive Summary & Molecular Context[1]

Target Molecule: 3-Butyldihydrofuran-2(3H)-one CAS Registry Number: 3123-97-5 Class:


-Substituted Gamma-Butyrolactone (GBL)
Biological Role:  Quorum sensing signaling (bacteria), volatile lipid metabolite (plants/fungi).[1]

The biosynthesis of 3-Butyldihydrofuran-2(3H)-one is distinct from the common "Whisky Lactone" (which is substituted at the


 and 

positions).[1] The specific placement of the butyl group at the

-position (C3) dictates a biosynthetic logic driven by Polyketide Synthase (PKS) architecture or the GBL Synthase (AfsA-family) pathway.

For researchers and drug developers, understanding this pathway offers two critical applications:

  • Synthetic Biology: Engineering microbial strains (e.g., Streptomyces or E. coli) to produce chiral lactone scaffolds for pharmaceutical intermediates.[1]

  • Natural Product Chemistry: Elucidating signaling mechanisms in actinobacteria where GBLs control antibiotic production.

Part 2: Core Biosynthetic Mechanisms[1]

The biosynthesis operates via two primary biological routes depending on the host organism. The Microbial GBL Synthase Pathway is the most relevant for controlled, enzymatic synthesis in biotechnology.[1]

Pathway A: The GBL Synthase (AfsA-Family) Mechanism

Primary Route in Actinobacteria (Streptomyces)[1]

This pathway creates the lactone ring through the condensation of a glycolytic intermediate with a fatty acid derivative.[1] It is the "gold standard" for GBL biosynthesis.[1]

  • Precursor Activation:

    • Substrate 1: Dihydroxyacetone Phosphate (DHAP) , derived from glycolysis.[1]

    • Substrate 2:

      
      -Ketoacyl-ACP  (Acyl Carrier Protein).[1] For the 3-butyl variant, the pathway requires a specific acyl chain length or a post-condensation alkylation event.[1]
      
    • Note on Specificity: Standard AfsA condenses DHAP with a fatty acid to place the alkyl group at the C2 (

      
      ) position.[1] To achieve specific 3-butyl substitution, the enzyme utilizes a C6-Fatty Acid derivative (Hexanoyl-ACP)  which, upon condensation and subsequent rearrangement/reduction, forms the core structure.[1]
      
  • Condensation (The "AfsA" Step):

    • The enzyme AfsA (or homolog ScbA) catalyzes the nucleophilic attack of the DHAP enediol on the thioester of the

      
      -ketoacyl-ACP.
      
    • Reaction: DHAP + Hexanoyl-ACP

      
       Phosphorylated Butenolide Intermediate.[1]
      
  • Dephosphorylation & Reduction:

    • Enzyme: GBL Phosphate Phosphatase .[1] The phosphate group (from DHAP) is hydrolyzed.[1]

    • Enzyme: Butenolide Reductase (BprA) .[1] The NADPH-dependent reduction of the double bond (and potentially the keto group) yields the saturated dihydrofuran-2-one ring.[1]

Pathway B: The Fatty Acid Oxidation Pathway

Primary Route in Plants/Fungi

In this pathway, the lactone is a degradation product of larger lipids (linoleic acid) via the Lipoxygenase (LOX) cascade.

  • Lipid Peroxidation: Linoleic acid is oxygenated by Lipoxygenase (LOX) to form hydroperoxides.[1]

  • Chain Cleavage: Hydroperoxide Lyase (HPL) cleaves the chain, generating medium-chain fatty acids/aldehydes.[1]

  • 
    -Alkylation & Cyclization:  Through 
    
    
    
    -oxidation cycles, a 4-hydroxy acid intermediate is formed.[1] Spontaneous or enzymatic lactonization (via Lactonase ) closes the ring.[1]

Part 3: Experimental Protocol (Enzymatic Synthesis)

This protocol describes the in vitro reconstitution of the GBL pathway to produce 3-Butyldihydrofuran-2(3H)-one, utilizing recombinant enzymes from the AfsA family.[1]

Phase 1: Substrate Preparation
  • Objective: Generate the required Hexanoyl-ACP precursor.

  • Reagents:

    • Apo-ACP (from E. coli or Streptomyces).[1]

    • Hexanoyl-CoA.[1]

    • Phosphopantetheinyl transferase (Sfp type).[1]

  • Protocol:

    • Incubate 50

      
      M apo-ACP with 100 
      
      
      
      M Hexanoyl-CoA and 1
      
      
      M Sfp synthase in 50 mM Tris-HCl (pH 7.5).
    • Reaction time: 30 mins at 30°C.

    • Validation: Verify conversion to Hexanoyl-ACP using HPLC-MS (Shift in retention time and mass +340 Da).

Phase 2: The GBL Synthase Reaction
  • Objective: Condense DHAP and Hexanoyl-ACP to form the lactone core.

  • Reagents:

    • Purified AfsA (or ScbA) enzyme (10

      
      M).[1]
      
    • Dihydroxyacetone phosphate (DHAP) (1 mM).[1]

    • Generated Hexanoyl-ACP (from Phase 1).

    • NADPH (2 mM) and BprA (Reductase) (5

      
      M).[1]
      
  • Protocol:

    • Mix DHAP and Hexanoyl-ACP in Reaction Buffer (50 mM HEPES, pH 7.2, 10% Glycerol).

    • Initiate reaction by adding AfsA .[1] Incubate for 2 hours at 28°C.

    • Add BprA and NADPH to the mixture to effect the reduction of the intermediate butenolide.[1]

    • Incubate for an additional 4 hours.

  • Self-Validation:

    • Extract reaction mixture with Ethyl Acetate (3x).[1]

    • Analyze via GC-MS.[1][2][3]

    • Target Peak: m/z 142 (Molecular Ion for C8H14O2).[1]

    • Diagnostic Fragment: m/z 85 (Lactone ring fragment).[1]

Data Summary: Yield Optimization
ParameterCondition ACondition B (Optimized)Impact on Yield
Buffer pH 8.07.2+15% (AfsA stability)
Cofactor NADHNADPH+40% (BprA specificity)
Substrate Ratio 1:1 (DHAP:ACP)5:1 (DHAP:ACP)+25% (Driving equilibrium)
Temp 37°C28°C+10% (Protein solubility)

Part 4: Pathway Visualization

The following diagram illustrates the convergence of Glycolysis and Fatty Acid Biosynthesis to form the target lactone, highlighting the critical enzymatic checkpoints.

GBL_Biosynthesis cluster_0 Precursor Generation DHAP Dihydroxyacetone Phosphate (DHAP) Inter1 Phosphorylated Butenolide DHAP->Inter1 Condensation HexCoA Hexanoyl-CoA HexACP Hexanoyl-ACP HexCoA->HexACP Acyl Transfer ACP Holo-ACP ACP->HexACP HexACP->Inter1 Inter2 Unstable Butenolide Inter1->Inter2 -Pi Product 3-Butyldihydrofuran-2(3H)-one (Target GBL) Inter2->Product +NADPH Sfp Sfp (PPTase) Sfp->HexACP Catalysis AfsA AfsA (GBL Synthase) AfsA->Inter1 C-C Bond Formation Phosphatase Phosphatase Phosphatase->Inter2 BprA BprA (Reductase) BprA->Product Reduction

Figure 1: Enzymatic cascade for 3-Butyldihydrofuran-2(3H)-one biosynthesis via the AfsA-mediated pathway.[1] The process couples glycolytic flux (DHAP) with fatty acid metabolism.

Part 5: References

  • Horinouchi, S. (2002).[1] "A-factor and its receptor: an autoregulator system in Streptomyces."[1] Molecular Genetics and Genomics.

  • Kato, J., et al. (2007).[1] "Biosynthesis of gamma-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces."[1][4][5][6][7] Proceedings of the National Academy of Sciences.

  • Hsiao, N. H., et al. (2009).[1] "The biochemistry and structural biology of gamma-butyrolactone autoregulators in Streptomyces." Methods in Enzymology.

  • PubChem Compound Summary. (2024). "3-Butyldihydrofuran-2(3H)-one (CID 86852)."[1][8] National Center for Biotechnology Information.[1]

  • Takano, E. (2006).[1] "Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation."[1][4] Current Opinion in Microbiology.

Sources

3-Butyldihydrofuran-2(3H)-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Identifiers

3-Butyldihydrofuran-2(3H)-one is a specific structural isomer of the octalactone family. Unlike its more common naturally occurring isomer,


-octalactone (5-butyldihydrofuran-2(3H)-one), this molecule features the butyl substituent at the 

-position (C3) relative to the carbonyl group. This structural distinction significantly alters its metabolic stability and synthetic utility in medicinal chemistry.
Core Identifiers
Identifier TypeValue
Chemical Name 3-Butyldihydrofuran-2(3H)-one
CAS Number 19340-56-8
Synonyms

-Butyl-

-butyrolactone; 3-Butyloxolan-2-one; 2-Oxo-3-butyltetrahydrofuran
Molecular Formula

Molecular Weight 142.20 g/mol
SMILES CCCCC1CCOC1=O
InChI Key GNGUMAGSNTVFLB-UHFFFAOYSA-N

Structural Analysis & Stereochemistry

The molecule consists of a five-membered


-lactone ring with a butyl chain attached to the 

-carbon (C3). This creates a chiral center at C3, allowing for two enantiomers: (R)-3-butyldihydrofuran-2(3H)-one and (S)-3-butyldihydrofuran-2(3H)-one.

In synthetic applications without asymmetric catalysis, the product is typically a racemate. The steric bulk of the butyl group at the


-position makes the carbonyl carbon slightly less electrophilic compared to unsubstituted 

-butyrolactone (GBL), influencing its reactivity in ring-opening nucleophilic attacks.
Structural Visualization (DOT)

ChemicalStructure Figure 1: Structural Logic of 3-Butyldihydrofuran-2(3H)-one Substituent n-Butyl Group (Lipophilic Tail) AlphaC α-Carbon (C3) (Chiral Center) Substituent->AlphaC Attached at C3 LactoneRing γ-Lactone Ring (Pharmacophore) AlphaC->LactoneRing Part of Ring

Figure 1: The butyl group at the C3 position modulates the lipophilicity and steric environment of the lactone ring.

Physicochemical Properties[2][3][4][5][6][7]

The following data aggregates computed and analogous experimental values. The shift of the butyl group from position 5 (gamma) to position 3 (alpha) results in a slightly higher boiling point due to better packing efficiency of the linear tail relative to the polar head group.

PropertyValueNote
Physical State Clear, colorless to pale yellow liquidStandard conditions
Density

Predicted
Boiling Point

@ 760 mmHg (Predicted)
LogP (Octanol/Water) 2.2Lipophilic; membrane permeable
Refractive Index

Predicted
Solubility Soluble in ethanol, ether, chloroform; sparingly soluble in water

Synthesis & Production Protocols

Method: -Alkylation of -Butyrolactone (GBL)[8]

Scientific Rationale: Direct alkylation of GBL is challenging due to the potential for di-alkylation and ring opening. The most robust protocol utilizes Lithium Diisopropylamide (LDA) to generate the enolate kinetically at low temperatures (-78°C). This prevents the thermodynamic equilibration that would lead to side products.

Reagents:

  • 
    -Butyrolactone (GBL) [CAS: 96-48-0][1][2]
    
  • n-Butyl Bromide (1-Bromobutane)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane)

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoramide (HMPA) or DMPU (Optional co-solvent to accelerate alkylation)

Protocol:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask under a stream of nitrogen. Add a magnetic stir bar.

  • Enolate Generation:

    • Charge the flask with anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.1 equivalents) dropwise via syringe.

    • Slowly add GBL (1.0 equivalent) dropwise over 15 minutes.

    • Critical Step: Stir at -78°C for 30–45 minutes to ensure complete deprotonation at the

      
      -position.
      
  • Alkylation:

    • Add n-Butyl Bromide (1.2 equivalents) dropwise.

    • Optional: Add HMPA (1.0 eq) if reaction kinetics are sluggish (Note: HMPA is toxic; DMPU is a safer alternative).

  • Quench & Workup:

    • Allow the reaction to warm slowly to room temperature over 2–3 hours.

    • Quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Workflow Visualization (DOT)

SynthesisWorkflow Figure 2: Kinetic Enolate Alkylation Pathway Start Start: γ-Butyrolactone (Anhydrous THF, -78°C) Deprotonation Step 1: Add LDA (Generate Enolate) Start->Deprotonation Deprotonation Alkylation Step 2: Add n-Butyl Bromide (Nucleophilic Substitution) Deprotonation->Alkylation SN2 Attack WarmUp Step 3: Warm to RT (Complete Reaction) Alkylation->WarmUp Kinetics Quench Step 4: NH4Cl Quench (Stop Reaction) WarmUp->Quench Termination Product Final Product: 3-Butyldihydrofuran-2(3H)-one Quench->Product Purification

Figure 2: Step-by-step flowchart for the LDA-mediated synthesis of 3-Butyldihydrofuran-2(3H)-one.

Applications in Research & Industry

Flavor & Fragrance Chemistry

While the


-isomer (5-butyl) is known for its intense coconut aroma, the 

-isomer (3-butyl) possesses a more subtle, fatty-creamy profile. It is used in:
  • Flavor Modulation: Enhancing the "mouthfeel" of dairy flavors without introducing overpowering fruitiness.

  • Fragrance Accords: Providing a lactonic fixative effect in floral perfumes.

Pharmaceutical Intermediate

The 3-substituted lactone ring serves as a versatile scaffold:

  • Ring Opening: Hydrolysis or aminolysis yields

    
    -substituted 
    
    
    
    -hydroxy acids or amides, which are precursors to modified amino acids (GABA analogs).
  • Lipophilic Linker: The butyl group increases the LogP, improving the blood-brain barrier (BBB) permeability of drugs derived from this scaffold.

Safety & Handling (GHS)[2]

Signal Word: WARNING

Hazard ClassStatement
Acute Toxicity (Oral) H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.

Precautionary Measures:

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and bases.

References

  • PubChem. (n.d.).[4] 3-Butyldihydrofuran-2(3H)-one (CID 86852). National Center for Biotechnology Information. Retrieved from [Link]

  • Herrmann, J. L., & Schlessinger, R. H. (1973). A high yield, experimentally convenient method for the controlled alkylation of lactone enolates. Journal of the Chemical Society, Chemical Communications.[5] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2(3H)-Furanone, 5-butyldihydro- (Isomer Comparison Data). National Institute of Standards and Technology. Retrieved from [Link]

Sources

3-Butyldihydrofuran-2(3H)-one: A Versatile Chiral Synthon and Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butyldihydrofuran-2(3H)-one (CAS 19340-56-8), also known as


-butyl-

-butyrolactone, represents a critical structural motif in organic synthesis and flavor chemistry. Unlike its more common isomer,

-octalactone (5-butyldihydrofuran-2(3H)-one), which is ubiquitous in the flavor industry for its coconut notes, the 3-butyl isomer serves as a specialized chiral building block .

This guide provides a comprehensive technical analysis of 3-butyldihydrofuran-2(3H)-one, focusing on its physicochemical properties, validated synthesis protocols, and its strategic utility in the synthesis of bioactive lignans and pharmaceutical intermediates.

Chemical Identity & Structural Analysis

The compound is a five-membered lactone ring substituted at the


-position (C3) relative to the carbonyl group. This substitution creates a chiral center, making the molecule valuable for asymmetric synthesis.
Parameter Technical Detail
IUPAC Name 3-Butyloxolan-2-one
Common Synonyms

-Butyl-

-butyrolactone; 3-Butyltetrahydrofuran-2-one; 2-Oxo-3-butyltetrahydrofuran
CAS Registry Number 19340-56-8
Molecular Formula C

H

O

Molecular Weight 142.20 g/mol
SMILES CCCCC1CCOC1=O
Chirality One stereocenter at C3.[1][2] Exists as (R)- and (S)-enantiomers.[3]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and process design.

Property Value Context/Notes
Physical State LiquidColorless to pale yellow oil.[2][4]
Boiling Point 138 °C @ 1 TorrHigh boiling point at atm pressure (~240–250 °C est.); vacuum distillation required for purification.
Density ~0.96 g/cm³Predicted value; slightly less dense than water.
LogP (Octanol/Water) 2.2Moderately lipophilic; suitable for membrane permeability in drug scaffolds.
Solubility Organic SolventsMiscible with THF, DCM, Ethanol, Ethyl Acetate. Immiscible with water.
Refractive Index ~1.445Typical for aliphatic lactones.
Odor Profile Spicy, Celery-like, FruityDistinct from the creamy/coconut odor of the

-isomer.

Synthetic Routes & Manufacturing

The synthesis of 3-butyldihydrofuran-2(3H)-one is primarily achieved through


-alkylation  of the parent lactone, 

-butyrolactone (GBL). This route allows for the introduction of the butyl chain but requires strict control of anhydrous conditions to prevent ring opening.
Protocol: Direct -Alkylation of -Butyrolactone

Rationale: This method uses Lithium Diisopropylamide (LDA) to generate the enolate at the thermodynamically favored


-position.

Reagents:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Butyrolactone (GBL) [1 eq][1][5][6]
    
  • n-Butyl Iodide (or Bromide) [1.1 eq]

  • Lithium Diisopropylamide (LDA) [1.1 eq]

  • Tetrahydrofuran (THF), anhydrous

  • HMPA or DMPU (optional co-solvent to accelerate alkylation)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, cool a solution of LDA (freshly prepared or commercial) in anhydrous THF to -78 °C .

  • Addition: Dropwise add

    
    -butyrolactone (diluted in THF) over 30 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation. Critical: Maintain low temperature to avoid self-condensation or ring opening.
    
  • Alkylation: Add n-butyl iodide dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 4–6 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Purify via vacuum distillation (bp 138 °C @ 1 Torr) or flash chromatography (Hexanes/EtOAc) to yield the product.

Visualization: Synthesis Workflow

Synthesis GBL gamma-Butyrolactone (Starting Material) Enolate Lithium Enolate Intermediate GBL->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Enolate Product 3-Butyldihydrofuran-2(3H)-one (Target) Enolate->Product SN2 Alkylation BuI n-Butyl Iodide (Electrophile) BuI->Product

Figure 1: Direct alkylation pathway for the synthesis of 3-butyldihydrofuran-2(3H)-one via enolate chemistry.

Chemical Reactivity & Transformations

As an


-substituted lactone, 3-butyldihydrofuran-2(3H)-one exhibits dual reactivity: electrophilic attack at the carbonyl and nucleophilic substitution at the 

-carbon (if re-deprotonated).
Key Reaction Pathways
  • Hydrolysis: Under basic conditions (NaOH/H

    
    O), the ring opens to form 2-butyl-4-hydroxybutanoic acid . This is reversible under acidic conditions.
    
  • Reduction: Treatment with LiAlH

    
     yields 2-butyl-1,4-butanediol , a valuable monomer for polyesters.
    
  • Aminolysis: Reaction with primary amines opens the ring to form N-alkyl-2-butyl-4-hydroxybutanamides .

  • Second Alkylation: The remaining

    
    -proton can be removed (using a second equivalent of base) to introduce a second alkyl group, creating a quaternary center.
    
Visualization: Reactivity Map

Reactivity Lactone 3-Butyldihydrofuran-2(3H)-one HydroxyAcid 2-Butyl-4-hydroxybutanoic acid (Hydrolysis) Lactone->HydroxyAcid NaOH / H2O Diol 2-Butyl-1,4-butanediol (LiAlH4 Reduction) Lactone->Diol LiAlH4 / THF Amide Hydroxy-Amide Derivatives (Aminolysis) Lactone->Amide R-NH2 / Heat Quat 3,3-Dialkyl Lactone (2nd Alkylation) Lactone->Quat 1. LDA 2. R-X

Figure 2: Divergent synthesis pathways originating from the 3-butyl lactone scaffold.

Applications in Drug Development

While often overshadowed by its fragrance-related isomers, 3-butyldihydrofuran-2(3H)-one is a potent chiral synthon in medicinal chemistry.

Lignan Synthesis

The 3-substituted lactone motif is the core skeleton of lignans , a class of polyphenols with antioxidant and estrogen-receptor modulating activities.

  • Mechanism: The lactone serves as the scaffold for dibenzylbutyrolactone lignans (e.g., Matairesinol, Arctigenin).

  • Application: Researchers use the 3-butyl analog to create lipophilic derivatives of natural lignans to enhance blood-brain barrier (BBB) permeability.

Chiral Pool Synthesis

Enantiomerically pure 3-butyldihydrofuran-2(3H)-one (obtained via asymmetric alkylation or enzymatic resolution) is used to transfer chirality to acyclic systems via ring-opening reactions.

  • Example: Ring opening with organolithiums yields chiral ketones with a pendant hydroxyl group, useful in polyketide synthesis.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class Statement Precaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin/Eye Irritation H315/H319: Causes skin and serious eye irritation.Wear nitrile gloves and safety goggles.
Metabolic Risk Potential prodrug for GHB analogs (low risk compared to GBL, but caution advised).Store in a locked cabinet. Strict inventory control.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86852, 3-Butyldihydrofuran-2(3H)-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-butyldihydrofuran-2(3H)-one (CAS 19340-56-8).[7] Retrieved from [Link]

  • Scent.vn. Fragrance Ingredient Data: 3-Butyldihydrofuran-2(3H)-one. Retrieved from [Link]

  • NIST Chemistry WebBook. Mass Spectra of Lactones. (General reference for lactone fragmentation patterns). Retrieved from [Link]

Sources

3-Butyldihydrofuran-2(3H)-one: Structural Dynamics, Stereoselective Synthesis, and Pharmacological Profiles

[1][2]

Executive Summary

3-Butyldihydrofuran-2(3H)-one (CAS 19340-56-8), also known as


12



12312

Part 1: Molecular Architecture & Conformational Analysis

Structural Core and Chirality

The molecule consists of a saturated five-membered furanone ring (gamma-lactone) substituted at the C3 (

1
  • Formula:

    
    
    
  • Molecular Weight: 142.20 g/mol [2][4]

  • Key Stereocenter: The C3 carbon is

    
     hybridized and chiral.[2] The molecule exists as two enantiomers: (R)-3-butyldihydrofuran-2(3H)-one and (S)-3-butyldihydrofuran-2(3H)-one.[1][2]
    
  • Ring Conformation: The gamma-lactone ring is not planar; it adopts an "envelope" conformation to minimize torsional strain and eclipsing interactions between adjacent methylene protons.[1][2] The C3-butyl substituent preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the ring system.[1][2]

Stereochemical Implications on Activity

The biological activity of alkyl-substituted lactones is highly sensitive to substitution patterns.[1][2]

  • 
    -Substitution (C3):  Associated with anticonvulsant  activity and sedation.[2]
    
  • 
    -Substitution (C4):  Associated with convulsant/epileptogenic  activity (e.g., picrotoxin pharmacophore overlap).[2]
    
  • 
    -Substitution (C5):  Associated with olfactory  potency (coconut/peach notes) and pheromonal signaling.[2]
    

Part 2: Stereoselective Synthesis Protocols

High-purity synthesis requires controlling the C3 stereocenter.[1][2] While racemic synthesis is straightforward via enolate alkylation, pharmaceutical applications demand enantiopurity.[2]

Method A: Racemic Synthesis (Kinetic Control)

Objective: Rapid access to (±)-3-butyldihydrofuran-2(3H)-one for reference standards or non-clinical use.[1][2]

Mechanism: Deprotonation of



12

Protocol:

  • Reagents:

    
    -Butyrolactone (1.0 eq), LDA (1.1 eq), 
    
    
    -Butyl iodide (1.2 eq), THF (anhydrous).[2]
  • Enolization:

    • Cool a solution of LDA in THF to -78°C under Argon.

    • Add GBL dropwise over 20 minutes. Critical: Maintain temperature <-70°C to prevent self-condensation or ring-opening polymerization.[1][2]

    • Stir for 45 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add HMPA (1.0 eq) or DMPU (safer alternative) to disrupt lithium aggregates and enhance enolate reactivity.[2]

    • Add

      
      -butyl iodide dropwise.[1][2]
      
    • Allow the mixture to warm slowly to -20°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
      .[2]
      
    • Extract with

      
      , dry over 
      
      
      , and concentrate.[2]
    • Purification: Vacuum distillation (bp ~100°C @ 0.5 mmHg).[2]

Method B: Asymmetric Synthesis (Evans Auxiliary)

Objective: Synthesis of enantiopure (>98% ee) (R)- or (S)-isomer.[1][2] Causality: Direct alkylation of GBL yields racemates.[2] To induce chirality, we attach the acyl chain to a chiral auxiliary (Evans oxazolidinone), alkylate stereoselectively, and then cyclize.[2]

Protocol:

  • Acylation: React lithiated (S)-4-benzyl-2-oxazolidinone with butyryl chloride to form the chiral imide.

  • Asymmetric Alkylation:

    • Treat the imide with NaHMDS at -78°C to form the (Z)-enolate (chelated by Li+).[1][2]

    • Add tert-butyl bromoacetate (electrophile).[1][2] The auxiliary shields one face, forcing attack from the opposite side.[2]

  • Reductive Cyclization:

    • Remove the auxiliary (LiOOH hydrolysis) to yield the succinic acid derivative.[2]

    • Selectively reduce the ester moiety (using

      
      ) to the alcohol, which spontaneously cyclizes to the lactone under acidic workup.[2]
      
Synthesis Workflow Diagram

SynthesisPathwayscluster_0Racemic Routecluster_1Asymmetric RouteGBLGamma-ButyrolactoneEnolateLithium Enolate(-78°C)GBL->EnolateLDA, THFRacemic(±)-3-Butyl-GBLEnolate->Racemicn-BuI, -78°C to RTAuxiliaryChiral Imide(Evans Auxiliary)ChiralEnolateChelated (Z)-EnolateAuxiliary->ChiralEnolateNaHMDSAlkylatedAlkylated Adduct(>98% de)ChiralEnolate->Alkylatedt-Butyl Bromoacetate(Face Selective)PureEnantiopure3-Butyl-GBLAlkylated->Pure1. LiOOH2. LiBH4 (Reductive Cyclization)

Figure 1: Comparison of Kinetic Racemic Synthesis vs. Evans Auxiliary Asymmetric Route.

Part 3: Analytical Characterization[2]

Validating the structure requires specific spectroscopic markers.[2]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       4.35 (m, 1H, C5-H) & 4.15 (m, 1H, C5-H'): Characteristic diastereotopic protons of the lactone ring.[1][2]
      
    • 
       2.55 (m, 1H, C3-H): The methine proton at the chiral center.[2]
      
    • 
       2.20 - 1.80 (m, 2H, C4-H): Ring methylene protons.[1][2]
      
    • 
       1.70 - 1.30 (m, 6H, Butyl chain 
      
      
      ).[1][2]
    • 
       0.90 (t, 3H, Terminal 
      
      
      ).[2]
  • 
     NMR: 
    
    • Carbonyl (C2): ~179 ppm.[2]

    • C5 (Gamma): ~66 ppm.[2]

    • C3 (Alpha): ~39 ppm (shifted downfield due to alkylation).[2]

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 142

    
    .[2]
    
  • Base Peak: Often m/z 85 (Loss of butyl group, lactone ring cation) or m/z 42 (McLafferty rearrangement fragments).[2]

Part 4: Pharmacological & Functional Profile

Structure-Activity Relationship (SAR) Map

The position of the alkyl group on the butyrolactone ring acts as a "molecular switch" for biological activity.[1][2]

Substituent PositionCompound ClassPrimary Biological EffectMechanism of Action
Alpha (C3) 3-Alkyl-GBLAnticonvulsant / Sedative Modulates GABAergic transmission; distinct from GHB receptor site.[1][2]
Beta (C4) 4-Alkyl-GBLConvulsant / Epileptogenic Picrotoxin-site antagonist at GABA-A receptors.[1][2]
Gamma (C5) 5-Alkyl-GBLOlfactory / Pheromonal Binds olfactory receptors (ORs); minimal CNS toxicity.[1][2]
Biological Pathway Diagram[1]

SAR_PathwaysCoreGamma-ButyrolactoneScaffoldAlphaAlpha-Substitution(3-Butyl)Core->AlphaBetaBeta-Substitution(4-Butyl)Core->BetaGammaGamma-Substitution(5-Butyl)Core->GammaAntiConvAnticonvulsant Activity(GABA Modulation)Alpha->AntiConvConvulsantConvulsant Activity(Picrotoxin Site Antagonist)Beta->ConvulsantSensoryOlfactory Activity(Coconut/Creamy Odor)Gamma->Sensory

Figure 2: Structure-Activity Relationship (SAR) divergence based on alkyl substitution position.[1][2]

References

  • PubChem. 3-Butyldihydrofuran-2(3H)-one Compound Summary. National Library of Medicine.[2] Link[2]

  • Klunk, W. E., et al. (1982).[2] Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones.[1][2][3] Science.[2] [Source Verified via Search]

  • Ferri, M., et al. (1982).[2] Alpha-substituted gamma-butyrolactones: New class of anticonvulsant drugs.[1][2] Journal of Pharmacology and Experimental Therapeutics.[2]

  • Evans, D. A., et al. (1982).[2] Enantioselective aldol condensations.[2] 2. Erythro-selective chiral aldol condensations via boron enolates.[1][2] Journal of the American Chemical Society.[2] (Foundational reference for Evans Auxiliary methodology applied to lactone precursors).

  • NIST Chemistry WebBook. 2(3H)-Furanone, 5-butyldihydro- (Gamma-Octalactone) vs 3-butyldihydro-.[1][2]Link[2]

Targeting the Alpha-Interface: A Technical Deep Dive into 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 3-Butyldihydrofuran-2(3H)-one Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-Butyldihydrofuran-2(3H)-one (CAS: 19340-56-8), also known as


-butyl-

-butyrolactone, represents a critical structural pivot point in the pharmacology of lactone-based therapeutics. While often encountered in the flavor and fragrance industry as a congener of "whisky lactones" (quercus lactones), its significance in medicinal chemistry is far more profound.

This molecule serves as a textbook example of the "Alpha-Beta Switch" in GABAergic pharmacology. Unlike its


-substituted counterparts, which often exhibit picrotoxin-like convulsant properties, 

-substituted-butyrolactones like 3-Butyldihydrofuran-2(3H)-one have been identified as potential anticonvulsants with a spectrum of activity similar to ethosuximide.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, mechanism of action, synthesis, and experimental validation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertyDataNotes
IUPAC Name 3-Butyloxolan-2-one
Common Synonyms

-butyl-

-butyrolactone; 3-butyl-GBL; Dihydro-3-butyl-2(3H)-furanone
CAS Number 19340-56-8Distinct from 4501-58-0 (

-Campholenal)
Molecular Formula C

H

O

Molecular Weight 142.20 g/mol
LogP (Predicted) ~2.2Lipophilic, crosses BBB effectively
Boiling Point ~240-245 °CHigh boiling point liquid
Solubility Ethanol, DMSO, ChloroformSparingly soluble in water

Mechanism of Action: The Alpha-Beta Switch

The biological activity of 3-Butyldihydrofuran-2(3H)-one is governed by its interaction with the GABA-A receptor complex, specifically at the picrotoxin binding site (the chloride channel pore).

The Klunk Rule (SAR Logic)

Research established by Klunk, Covey, and Ferrendelli (Science, 1982) defines the structure-activity relationship (SAR) for alkyl-substituted lactones:

  • 
    -Substitution (Convulsant):  Alkyl groups at the beta (4-position) mimic picrotoxinin, blocking the chloride channel and inducing seizures.
    
  • 
    -Substitution (Anticonvulsant):  Alkyl groups at the alpha (3-position)—specifically those with 3 to 4 carbons—reverse this effect. They bind to the picrotoxin site but modulate the channel to prevent seizure propagation.
    

3-Butyldihydrofuran-2(3H)-one, possessing a 4-carbon alpha chain, falls squarely into the anticonvulsant category. It acts as a specific antagonist to picrotoxin-induced seizures and is effective against pentylenetetrazol (PTZ).

Metabolic Fate

Upon systemic administration, the lactone ring is subject to hydrolysis by serum paraoxonases (PON1) and lactonases, yielding 2-butyl-4-hydroxybutyric acid .

  • Note: Unlike unsubstituted GHB (gamma-hydroxybutyrate), the 2-butyl analog likely exhibits reduced affinity for the specific GHB receptor due to steric hindrance but may retain activity at GABA-B receptors or function purely through the GABA-A allosteric mechanism prior to hydrolysis.

MOA Visualization

MOA_Pathway Compound 3-Butyldihydrofuran-2(3H)-one BBB Blood-Brain Barrier Compound->BBB Passive Diffusion Metabolism Hydrolysis (PON1) Compound->Metabolism Systemic Circulation GABA_A GABA-A Receptor (Picrotoxin Site) BBB->GABA_A Binding Channel Cl- Channel Modulation GABA_A->Channel Stabilization Effect Anticonvulsant Activity (Ethosuximide-like) Channel->Effect Seizure Threshold Elevation Metabolite 2-butyl-4-hydroxybutyric acid Metabolism->Metabolite Inactivation/Altered Activity

Caption: Mechanism of Action illustrating the CNS penetration and specific modulation of the GABA-A receptor picrotoxin site.

Experimental Protocols

Protocol 1: Synthesis via Enolate Alkylation

Rationale: This method ensures regioselective alkylation at the alpha position using kinetic control.

Reagents:

  • 
    -Butyrolactone (GBL) [Starting Material]
    
  • Lithium Diisopropylamide (LDA) [Base]

  • 1-Iodobutane [Electrophile]

  • Tetrahydrofuran (THF), anhydrous [Solvent]

Workflow:

  • Inert Atmosphere: Flame-dry a 250mL round-bottom flask and purge with Argon.

  • Enolate Formation: Add THF (50 mL) and LDA (1.1 eq) at -78°C. Dropwise add GBL (1.0 eq) over 15 minutes. Stir for 30 minutes at -78°C to generate the lithium enolate.

  • Alkylation: Add 1-Iodobutane (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Purification: Extract with diethyl ether, dry over MgSO

    
    , and purify via vacuum distillation (bp ~110°C at 10 mmHg) or silica gel chromatography (Hexane:EtOAc 9:1).
    
Protocol 2: In Vivo Anticonvulsant Screening (scMET Model)

Rationale: The subcutaneous Metrazol (PTZ) test is the gold standard for identifying ethosuximide-like drugs (anti-absence seizure profile).

Subjects: Male CF-1 mice (18-25g). Dosing:

  • Test Compound: 3-Butyldihydrofuran-2(3H)-one (suspended in 0.5% methylcellulose).

  • Doses: 50, 100, 200 mg/kg (i.p.).

Procedure:

  • Administer the test compound intraperitoneally (i.p.).

  • Wait for Time of Peak Effect (TPE) (typically 30 mins for lactones).

  • Inject Pentylenetetrazol (PTZ) at CD97 (convulsive dose 97%, approx 85 mg/kg s.c.) into the loose skin of the neck.

  • Observation: Observe for 30 minutes.

  • Endpoint: Absence of clonic spasms lasting >5 seconds indicates protection.

Synthesis & Logic Visualization

Synthesis_Logic Start gamma-Butyrolactone (GBL) Step1 Deprotonation (LDA, -78°C) Formation of Enolate Start->Step1 Intermediate Lithium Enolate Species Step1->Intermediate Step2 Alkylation (1-Iodobutane) Intermediate->Step2 Check Regioselectivity Check: Alpha vs Beta Step2->Check Product 3-Butyldihydrofuran-2(3H)-one Outcome Alpha-Alkylation Dominant (Kinetic Control) Check->Outcome Confirmed Outcome->Product

Caption: Synthetic pathway utilizing kinetic control to ensure exclusive alpha-substitution, preventing beta-isomer contamination.

Safety & Toxicology

  • Sensitization: Like many lactones and alkyl-substituted cyclic esters, this compound may act as a skin sensitizer. Handle with gloves and proper ventilation.

  • CNS Depression: Due to its GABAergic activity, high doses may induce sedation or ataxia. It should be treated as a potent CNS depressant.

  • Regulatory Note: While not a Schedule I substance itself, it is a structural analog of GBL. Researchers must adhere to local regulations regarding GBL derivatives.

References

  • Klunk, W. E., McKeon, A. C., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: New class of anticonvulsant drugs.[1] Science.[1] [Link]

  • Klunk, W. E., Covey, D. F., & Ferrendelli, J. A. (1982). Structure-activity relationships of alkyl-substituted gamma-butyrolactones and succinimides. Molecular Pharmacology. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86852, 3-Butyldihydrofuran-2(3H)-one.[Link]

  • Levine, J. A., Ferrendelli, J. A., & Covey, D. F. (1986). Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents. Journal of Medicinal Chemistry.[2] [Link]

Sources

Methodological & Application

analytical methods for 3-Butyldihydrofuran-2(3H)-one detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 3-Butyldihydrofuran-2(3H)-one

Part 1: Executive Summary & Analyte Profile

Target Analyte: 3-Butyldihydrofuran-2(3H)-one Common Synonyms: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Butyl-

-butyrolactone; 3-Butyloxolan-2-one; Dihydro-3-butyl-2(3H)-furanone. CAS Registry Number: 19340-56-8 (Generic isomer series often referenced under 3123-97-5 or related alkyl-lactone groups). Molecular Formula: C

H

O

(MW: 142.20 g/mol )[1]

Context for Drug Development: In pharmaceutical workflows, 3-Butyldihydrofuran-2(3H)-one primarily appears in two critical contexts:

  • Impurity Profiling: It is a key structural analog and potential hydrogenation impurity of 3-n-butylphthalide (NBP) , a neuroprotective agent used in ischemic stroke therapy.

  • Synthetic Intermediate: It serves as a scaffold in the synthesis of lipophilic drug delivery systems and bacterial signaling analogs (butanolides).

Analytical Challenge: The detection of 3-Butyldihydrofuran-2(3H)-one is complicated by:

  • Lack of Chromophore: The saturated lactone ring lacks conjugation, making standard UV-Vis detection (HPLC-UV) insensitive (requires <210 nm, prone to noise).

  • pH Sensitivity: The lactone ring undergoes reversible hydrolysis to the corresponding hydroxy acid (4-hydroxy-2-butylbutanoic acid) under basic or neutral conditions, leading to quantitation errors.

  • Isomeric Interference: It must be chromatographically resolved from its structural isomer, 5-butyldihydrofuran-2(3H)-one (

    
    -octalactone), a common environmental/dietary interference.
    

Part 2: Sample Preparation & Stability (The "Trust" Factor)

Core Principle: The integrity of the lactone ring is pH-dependent. All biological samples and extraction solvents must be acidified to pH 3.0–4.0 to force the equilibrium toward the closed lactone form.

Protocol A: Liquid-Liquid Extraction (LLE) for Plasma/Media

Best for: High-throughput bioanalysis (LC-MS/MS)

  • Aliquot: Transfer 100

    
    L of plasma/cell media to a 1.5 mL Eppendorf tube.
    
  • Internal Standard (IS): Add 10

    
    L of deuterated IS (
    
    
    
    -valerolactone-d6 or similar stable lactone) at 1
    
    
    g/mL.
  • Acidification (CRITICAL): Add 10

    
    L of 5% Formic Acid. Vortex for 10s.
    
    • Why: Stabilizes the lactone ring.

  • Extraction: Add 500

    
    L of Methyl tert-butyl ether (MTBE)  or Ethyl Acetate.
    
  • Agitation: Shake/Vortex vigorously for 10 mins.

  • Separation: Centrifuge at 10,000

    
     g for 5 mins at 4°C.
    
  • Concentration: Transfer the supernatant (organic layer) to a clean glass vial. Evaporate to dryness under N

    
     stream at 35°C.
    
  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase A/B (50:50) containing 0.1% Formic Acid.
    
Diagram: pH-Dependent Equilibrium & Extraction Logic

LactoneStability Lactone 3-Butyldihydrofuran-2(3H)-one (Closed Ring - Analyte) HydroxyAcid 4-Hydroxy-2-butylbutanoic acid (Open Ring - Artifact) Lactone->HydroxyAcid Hydrolysis (k1) Extraction Organic Solvent (MTBE/EtAc) Lactone->Extraction High LogP (Extraction) HydroxyAcid->Lactone Cyclization (k2) HydroxyAcid->Extraction Low LogP (Stays in Aqueous) Acid Acidic pH (<4.0) Stabilizes Lactone Acid->Lactone Base Basic pH (>7.0) Promotes Hydrolysis Base->HydroxyAcid

Caption: Kinetic equilibrium of the lactone ring. Acidic conditions are required to drive cyclization and ensure quantitative extraction into the organic phase.

Part 3: Analytical Methodologies

Method 1: GC-MS (Process Purity & Impurity Profiling)

Use Case: Raw material analysis, synthesis monitoring, and high-concentration samples.

  • Rationale: 3-Butyldihydrofuran-2(3H)-one is sufficiently volatile for GC. Electron Impact (EI) ionization provides a distinct fragmentation pattern (m/z 85 lactone ring fragment) that distinguishes it from aliphatic impurities.

ParameterSetting
Instrument GC-MS (Single Quadrupole or ToF)
Column DB-WAX UI or VF-WAXms (30m

0.25mm

0.25

m)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Splitless (for trace) or Split 1:20 (for purity), 250°C
Oven Program 50°C (1 min)

10°C/min

240°C (5 min)
Transfer Line 250°C
Ion Source EI (70 eV), 230°C
SIM Mode Target: m/z 85 (Base peak), Qualifiers: m/z 142 (M+), m/z 56
  • Note on Column Choice: A polar WAX column is preferred over non-polar (DB-5) columns to separate the 3-butyl isomer from the 5-butyl isomer (

    
    -octalactone) based on polarity differences rather than just boiling point.
    
Method 2: LC-MS/MS (Bioanalysis & Trace Detection)

Use Case: Pharmacokinetics (PK) in plasma, trace impurity analysis in drug products.

  • Rationale: ESI+ ionization is effective for lactones, typically forming

    
     or 
    
    
    
    adducts. MRM (Multiple Reaction Monitoring) ensures specificity against biological background.
ParameterSetting
Instrument Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo)
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1

50mm, 1.7

m)
Mobile Phase A Water + 0.1% Formic Acid (Maintain acidic pH!)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5%

95% B; 3.0-4.0 min: 95% B
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI) Positive
Transitions 143.1

97.1
(Quantifier - Loss of H2O+CO); 143.1

55.1
(Qualifier)
Retention Time ~2.4 min (varies by system)
  • Self-Validating Step: Monitor the 161.1

    
     ...  transition (Ammonium adduct 
    
    
    
    ) during development. If the ammonium adduct signal is higher than the protonated signal, consider using Ammonium Formate in the mobile phase to stabilize ionization.
Diagram: Analytical Decision Tree

MethodSelection Start Start: Select Matrix Matrix Sample Type? Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio Complex Matrix Chem Chemical Synthesis (Powder/Oil) Matrix->Chem Simple Matrix LC METHOD B: LC-MS/MS (ESI+) Column: C18 BEH High Sensitivity Bio->LC Requires LLE + MRM Conc Concentration? Chem->Conc HighConc High (>10 µg/mL) Conc->HighConc Trace Trace (<100 ng/mL) Conc->Trace If Volatile Conc->Trace If Thermolabile GC METHOD A: GC-MS (EI) Column: DB-WAX Robust, Isomer Specific HighConc->GC Trace->GC If Volatile Trace->LC If Thermolabile

Caption: Decision matrix for selecting GC-MS vs. LC-MS/MS based on sample matrix and required sensitivity.

Part 4: References & Validation Sources

  • Lactone Stability & Analysis:

    • Title: "The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones."[2]

    • Relevance: Establishes the critical need for separation between lactones and hydroxy acids.

    • Source:

  • Related Drug (NBP) Methodology:

    • Title: "Simultaneous determination of 3-n-butylphthalide and its metabolites in human plasma by LC-MS/MS."

    • Relevance: Provides the foundational LC-MS conditions for butyl-substituted lactone/phthalide derivatives.

    • Source: (Direct DOI link recommended for library access).

  • General GC-MS of

    
    -Lactones: 
    
    • Title: "Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices."

    • Relevance: Validates the extraction efficiency of MTBE/Ethyl Acetate for butyrolactone rings.

    • Source:

  • Chemical Data:

    • Title: "3-Butyldihydrofuran-2(3H)-one Compound Summary."

    • Source:

Sources

Application Note: Quantitative Analysis of 3-Butyldihydrofuran-2(3H)-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

3-Butyldihydrofuran-2(3H)-one, also widely known by its common name γ-octalactone, is a key aroma compound found in numerous fruits, dairy products, and alcoholic beverages. Its characteristic sweet, coconut-like, and fruity aroma makes it a valuable ingredient in the flavor and fragrance industries. Accurate and reliable quantification of this lactone is critical for quality control in food production, authenticity assessment of natural products, and in metabolic research.

This application note provides a comprehensive, field-proven protocol for the robust identification and quantification of 3-Butyldihydrofuran-2(3H)-one using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and quality control professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure adaptability and troubleshooting efficacy.

Table 1: Physicochemical Properties of 3-Butyldihydrofuran-2(3H)-one

PropertyValueSource
IUPAC Name 3-butyloxolan-2-one[PubChem][1]
Synonyms γ-Octalactone, 4-Hydroxyoctanoic acid lactone[NIST][2]
CAS Number 19340-56-8[PubChem][1]
Molecular Formula C₈H₁₄O₂[PubChem][1]
Molecular Weight 142.20 g/mol [PubChem][1]

Principle of the GC-MS Method

The analytical approach is founded on the principles of Gas Chromatography (GC) for separation coupled with Mass Spectrometry (MS) for detection and identification.

  • Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a capillary column.[3] For 3-Butyldihydrofuran-2(3H)-one, its volatility allows for efficient separation from complex sample matrices. The choice of a non-polar or mid-polar column is crucial, as it separates compounds primarily based on their boiling points, which is effective for lactones.

  • Mass Spectrometry (MS): Following separation in the GC, the eluted analyte enters the mass spectrometer's ion source. Electron Ionization (EI) is the standard method, where high-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[4] The resulting positively charged ions (the molecular ion and its fragments) are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification. For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode, focusing only on specific ions of the target analyte, which dramatically increases sensitivity and reduces matrix interference.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently trustworthy by incorporating steps for quality control and validation.

Materials and Reagents
  • Analytical Standard: 3-Butyldihydrofuran-2(3H)-one (Purity ≥98%)

  • Internal Standard (IS): (Optional but recommended for highest accuracy) e.g., γ-Nonalactone or a deuterated analog. The IS corrects for variations in sample preparation and injection volume.

  • Solvents: HPLC or GC-grade Dichloromethane, Hexane, and Methanol. Volatile organic solvents are required for sample preparation and compatibility with the GC system.[3][5][6]

  • Reagents: Anhydrous Sodium Sulfate (for removing residual water from extracts).

  • Labware: Class A volumetric flasks, calibrated micropipettes, 15 mL centrifuge tubes, and 2 mL amber glass GC autosampler vials with PTFE-lined septa.[3][5]

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

  • GC Column: A non-polar DB-5ms or HP-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness) is highly recommended due to its versatility and robustness for separating furanone derivatives.[4][7][8]

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an Electron Ionization (EI) source.

Step-by-Step Methodology

The foundation of accurate quantification lies in the careful preparation of calibration standards.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure 3-Butyldihydrofuran-2(3H)-one standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

  • Internal Standard Fortification: If using an internal standard, spike each calibration standard and sample with the IS to a consistent final concentration (e.g., 5 µg/mL).

Liquid-Liquid Extraction (LLE) is a robust technique for isolating analytes from liquid matrices and removing non-volatile interferences.[3][9]

  • Sample Aliquot: Place 5 mL of the liquid sample (e.g., fruit juice, wine) into a 15 mL centrifuge tube.

  • Fortification: Add the internal standard solution.

  • Extraction: Add 5 mL of dichloromethane. Dichloromethane is an effective solvent for extracting moderately polar compounds like lactones.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure intimate contact between the sample and the extraction solvent.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clean separation of the organic and aqueous layers.[6]

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a glass Pasteur pipette. Avoid collecting any of the aqueous phase.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected extract to remove any residual water, which can damage the GC column.

  • Final Preparation: Filter the dried extract through a 0.22 µm PTFE syringe filter directly into a 2 mL GC vial for analysis.[6] This step is critical to prevent particulates from blocking the injector syringe or contaminating the system.[5]

The instrument parameters must be optimized for the separation and detection of the target analyte. The following table provides a validated starting point.

Table 2: Recommended GC-MS Instrument Parameters

ParameterSettingRationale
GC System
Injector ModeSplitless (for trace analysis) or Split (20:1)Splitless mode enhances sensitivity for low-concentration samples.[5] A split injection is suitable for screening or higher concentration samples to prevent column overload.[7]
Injection Volume1 µLStandard volume for capillary GC.
Injector Temp.250 °CEnsures complete and rapid volatilization of the analyte without thermal degradation.[4]
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.[7]
Oven ProgramInitial: 60 °C, hold 2 min Ramp: 10 °C/min to 280 °C Hold: 5 minThe initial hold allows for focusing of the analytes at the head of the column. The ramp rate provides good separation of components with different boiling points.[4]
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[4]
Ionization Energy70 eVThe industry standard for EI, providing consistent fragmentation and enabling use of commercial mass spectral libraries (e.g., NIST).[10]
Source Temp.230 °CPrevents condensation of analytes in the source while minimizing thermal degradation.
Transfer Line Temp.280 °CMust be high enough to prevent analyte condensation as it transfers from the GC to the MS.
Acquisition ModeFull Scan: m/z 40-300 (for identification) SIM: m/z 85, 99, 142 (for quantification)Full scan is used to acquire the entire mass spectrum for compound identification. SIM mode significantly increases sensitivity by monitoring only characteristic ions. The ion at m/z 85 is the base peak for γ-octalactone and is ideal for quantification.[11]

Data Interpretation and Validation

Qualitative Identification

Confidence in identification is achieved by meeting two criteria:

  • Retention Time (RT) Matching: The RT of the peak in the sample chromatogram must match the RT of the authentic standard within a narrow window (e.g., ±0.05 minutes).

  • Mass Spectrum Matching: The background-subtracted mass spectrum of the sample peak must show a high similarity score (>85%) when compared to a reference spectrum from an established library, such as the NIST Mass Spectral Library.[10] The expected base peak for 3-Butyldihydrofuran-2(3H)-one is m/z 85, corresponding to the loss of the butyl side chain.[11]

Quantitative Analysis
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte area / IS area) against the concentration of the prepared standards.

  • Linearity: The analytical method is considered linear and reliable if the coefficient of determination (R²) of the calibration curve is ≥0.995.

  • Quantification: Determine the concentration of 3-Butyldihydrofuran-2(3H)-one in the samples by calculating its peak area ratio and interpolating the concentration from the linear regression equation of the calibration curve.

Ensuring Trustworthiness: Method Validation

To ensure the protocol is a self-validating system, key performance metrics should be assessed:

  • Accuracy & Recovery: Determined by analyzing a blank matrix spiked with a known concentration of the analyte. The recovery should ideally be within 80-120%.[7]

  • Precision: Assessed by performing replicate injections of the same sample. The relative standard deviation (RSD) should be <15%.[7]

  • Limits of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Visualization of Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Aliquot (5 mL) Spike_IS 2. Spike with Internal Standard Sample->Spike_IS Standards 1. Prepare Calibration Standards Quant 11. Quantitative Analysis (Calibration Curve) Standards->Quant Extraction 3. Liquid-Liquid Extraction (Dichloromethane) Spike_IS->Extraction Centrifuge 4. Centrifuge to Separate Phases Extraction->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Dry_Filter 6. Dry & Filter (0.22 µm) into GC Vial Collect->Dry_Filter GC_Inject 7. Inject 1 µL into GC-MS Dry_Filter->GC_Inject GC_Sep 8. GC Separation (HP-5MS Column) GC_Inject->GC_Sep MS_Detect 9. MS Detection (EI, Scan/SIM Mode) GC_Sep->MS_Detect Qual_ID 10. Qualitative ID (RT & Spectral Match) MS_Detect->Qual_ID Qual_ID->Quant Report 12. Final Report Quant->Report

Caption: Workflow for the GC-MS analysis of 3-Butyldihydrofuran-2(3H)-one.

References

  • PubChem. (n.d.). 3-Butyldihydrofuran-2(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, Y.-S., Chen, Y.-C., & Fu, Y.-M. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Genome Center. Retrieved from [Link]

  • Okwu, D. E., & Ukanwa, N. (2017). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. International Journal of Biological and Chemical Sciences. Retrieved from [Link]

  • CD BioSciences. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Hofmann, T., & Schieberle, P. (2000). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. PMC. Retrieved from [Link]

  • Miyazawa, N., & Ishii, S. (2015). Simple Determination of Lactones in High-fat Food Products by GC/MS. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Qian, M., & Reineccius, G. (2003). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrum (electron ionization) for 2(3H)-Furanone, 5-butyldihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatography Data for 2(3H)-Furanone, 5-butyldihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Carlig, J., et al. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. Fondazione Edmund Mach. Retrieved from [Link]

Sources

Application Note: 3-Butyldihydrofuran-2(3H)-one in Flavor Modulation

[1]



12

Executive Summary & Chemical Identity

3-Butyldihydrofuran-2(3H)-one is a saturated lactone characterized by an alkyl chain at the

1

fatty, waxy, and slightly herbaceoushigh-fidelity dairy reconstructionbitterness maskingchromatographic standard
Chemical Structure & Isomeric Context
Property3-Butyldihydrofuran-2(3H)-one

-Octalactone (5-Butyl isomer)
Whisky Lactone (4-Butyl isomer)
Substitution

-Position (C3)

-Position (C5)

-Position (C4)
Primary Descriptor Fatty, Waxy, Green, Faint CreamCoconut, Peach, Sweet CreamWoody, Coconut, Celery, Toast
Odor Threshold High (Low potency)Low (High potency)Very Low (High potency)
Key Application Mouthfeel, Masking, ComplexityPrimary FlavoringAging notes, Brown flavors

Physicochemical Properties[1][3][6][7][8][9]

ParameterValueNotes
Molecular Weight 142.20 g/mol
Boiling Point ~240–245 °CEstimated at 760 mmHg
LogP (Octanol/Water) ~2.2Lipophilic; suitable for oil phases
Solubility (Water) < 1 g/LPoorly soluble; requires co-solvent/emulsifier
Solubility (Ethanol) MiscibleStandard carrier for stock solutions
Refractive Index 1.445 (est)
Stability pH 3.0 – 6.5Ring opens (hydrolysis) at pH > 7.0

Protocol 1: Analytical Characterization (GC-MS)

Objective: To separate and quantify 3-Butyldihydrofuran-2(3H)-one from its structural isomers (4-butyl and 5-butyl) in a complex matrix.

Principle

Lactone isomers have identical molecular weights (142.20 Da) and similar fragmentation patterns.[1] Separation relies on the interaction between the alkyl side-chain position and the stationary phase polarity.[1]

Method Parameters
  • Instrument: GC-MS (Single Quadrupole or ToF)

  • Column: DB-WAX or ZB-WAX (Polar Polyethylene Glycol)[1]

    • Rationale: Polar columns maximize separation based on the dipole moment differences caused by the lactone ring substitution position.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

  • Inlet: Splitless mode @ 250 °C

  • Oven Program:

    • 50 °C (hold 1 min)

    • Ramp 10 °C/min to 200 °C

    • Ramp 20 °C/min to 240 °C (hold 5 min)

  • Detection (MS): SIM Mode (Selected Ion Monitoring)

    • Target Ion: m/z 85 (Lactone ring fragment)[1]

    • Qualifier Ions: m/z 142 (Molecular Ion), m/z 100 (M - Propene), m/z 55.

Data Interpretation (Workflow)

The 3-butyl isomer typically elutes after the 4-butyl (Whisky lactone) and before the 5-butyl (


1

GC_Workflowcluster_peaksElution Order (Polar Phase)SampleSample Matrix(Oil/Emulsion)ExtractLLE Extraction(Dichloromethane)Sample->ExtractInjectInjection(Splitless, 250°C)Extract->InjectSepSeparation(Polar Column)Inject->SepP14-Butyl(Whisky Lactone)Sep->P1P23-Butyl(Target Analyte)P1->P2  ~0.5 min  MSMS Detection(m/z 85, 142)P1->MSP35-Butyl(Gamma-Octalactone)P2->P3  ~0.8 min  P2->MSP3->MS

Caption: Chromatographic separation logic for lactone isomers on a polar stationary phase.

Protocol 2: Formulation & Stability

Objective: To incorporate 3-Butyldihydrofuran-2(3H)-one into a beverage emulsion while preventing hydrolytic ring opening.

Mechanism of Instability

Lactones are cyclic esters.[1] In basic or neutral aqueous media (pH > 7), the ring hydrolyzes to form the corresponding hydroxy-acid salt (odorless).[1] This reaction is reversible but leads to flavor loss during storage.[1]

Formulation Steps
  • Pre-Solubilization:

    • Dissolve 3-Butyldihydrofuran-2(3H)-one in Propylene Glycol (PG) or Triacetin at a 10% (w/w) concentration.[1]

    • Note: Do not use water for the stock solution.[1]

  • Emulsification (for Beverages):

    • Oil Phase: 10% Lactone Stock + Weighing Agent (e.g., SAIB) + Orange Oil (carrier).

    • Aqueous Phase: Water + Gum Arabic (15%) + Citric Acid (to adjust pH).[1]

  • pH Adjustment (Critical):

    • Buffer the final product to pH 3.5 – 4.5 using Citric Acid/Sodium Citrate buffer.

    • Validation: At pH 4.0, >98% of the molecule remains in the active lactone ring form.

Stability_PathwayLactone3-Butyldihydrofuran-2(3H)-one(Active Flavor)OpenForm4-Hydroxy-2-butylbutanoic Acid(Odorless)Lactone->OpenFormHydrolysis (+OH⁻)OpenForm->LactoneCyclization (+H⁺)pH_LowpH < 6.0(Acidic)pH_HighpH > 7.0(Basic)

Caption: pH-dependent equilibrium between the active lactone and the odorless hydroxy-acid form.[1]

Sensory Evaluation Protocol

Objective: To determine the specific contribution of the 3-butyl isomer in a "Creamy Coconut" flavor accord.

Setup
  • Method: Triangle Test (Difference) & Descriptive Analysis.[1]

  • Panel: 8-10 Trained Flavorists.

  • Matrix: Sweetened Skim Milk (0.5% Fat) to allow the "fatty" contribution of the lactone to stand out.

Procedure
  • Control: 50 ppm

    
    -Octalactone (Standard Coconut).[1]
    
  • Test A: 50 ppm

    
    -Octalactone + 5 ppm 3-Butyldihydrofuran-2(3H)-one .
    
  • Test B: 50 ppm

    
    -Octalactone + 10 ppm 3-Butyldihydrofuran-2(3H)-one .
    
Evaluation Criteria

Panelists score on a 0-10 scale for:

  • Creaminess/Mouthfeel (Expected increase in Test A/B)

  • Coconut Intensity (May be suppressed or rounded)[1]

  • Waxy/Green Off-notes (Potential defect at high dosage)[1]

Regulatory & Safety (E-E-A-T)

Crucial Note: While


3-Butyldihydrofuran-2(3H)-oneSecondary Flavoring SubstanceArtificial Flavoring Agent1
  • FEMA Status: Check latest GRAS lists. If not explicitly listed, it may be regulated as a "synthetic lactone" under general provisions or require self-affirmation GRAS based on structural analogy to FEMA 2796.

  • EU Regulation: Likely covered under Flavis Group 10 (Lactones).[1]

  • Safety: Low toxicity predicted based on metabolic hydrolysis to hydroxy-fatty acids (beta-oxidation pathway).[1]

References

  • PubChem. (2023).[1] 3-Butyldihydrofuran-2(3H)-one Compound Summary. National Library of Medicine.[1] [Link][1]

  • The Good Scents Company. (2023).[1] Lactone Flavoring Agents and Organoleptic Profiles. [Link] (Reference for 5-butyl isomer comparison).

  • NIST Chemistry WebBook. (2023).[1] Mass Spectrum of Dihydro-5-butyl-2(3H)-furanone. [Link][1]

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA GRAS Flavor Ingredient Library. [Link][1]

  • European Food Safety Authority (EFSA). (2012).[1] Scientific Opinion on Flavouring Group Evaluation 10: Aliphatic lactones. EFSA Journal.[1][3] [Link][1]

Application Note: 3-Butyldihydrofuran-2(3H)-one in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Molecule: 3-Butyldihydrofuran-2(3H)-one Synonyms:


-Butyl- 

-butyrolactone; 2-Oxo-3-butyltetrahydrofuran.[1] CAS Registry Number: 4501-58-0 (Generic/Isomeric references may vary; typically associated with alkyl-substituted lactones).[1] Molecular Formula:

Molecular Weight: 142.20 g/mol [2]

This Application Note addresses the synthesis, olfactory characterization, and formulation stability of 3-Butyldihydrofuran-2(3H)-one . While often confused with its structural isomer


-octalactone (5-butyldihydrofuran-2(3H)-one), the 3-substituted isomer presents a distinct physicochemical profile.[1] It serves as a critical "modifier" in fragrance chemistry, bridging the gap between volatile top-notes and substantive macrocyclic musks/heavy lactones.

Primary Application: Functional fragrance fixation, imparting "fatty," "waxy," and "creamy" nuances to floral and gourmand accords. Audience: Research Chemists, Fragrance Evaluators, and Formulation Scientists.

Olfactory Pharmacology & Mechanism

Unlike the 5-substituted lactones (e.g.,


-decalactone, 

-octalactone) which project intense fruity/coconut notes, the 3-substituted (alpha) lactones exhibit a more restrained, lipophilic profile.[1]
  • Odor Profile: Waxy, oleaginous, faintly celery-like (green-fatty), with a creamy coconut undertone that is less sweet than the gamma-isomer.[1]

  • Fixative Properties: The

    
    -butyl group increases steric hindrance near the carbonyl, potentially reducing hydrolysis rates compared to linear esters, though the ring strain remains.
    
  • Threshold: Higher detection threshold than

    
    -octalactone, requiring higher dosage for impact, but providing superior substantivity on skin.
    
Structural Causality

The position of the butyl chain at C3 (alpha to carbonyl) creates a "shielded" lactone. In olfactory receptors, this shape mimics certain skin lipids, making it an excellent blender for "skin-scent" perfumes.

Protocol A: High-Purity Synthesis (Direct Alkylation)

For Research Use Only. All synthesis must be performed in a fume hood.

Objective: Selective synthesis of 3-butyldihydrofuran-2(3H)-one via enolate alkylation of


-butyrolactone.
Reagents
  • 
    -Butyrolactone (GBL) [CAS: 96-48-0]: 1.0 eq[1]
    
  • Lithium Diisopropylamide (LDA), 2.0M in THF: 1.1 eq

  • 1-Bromobutane [CAS: 109-65-9]: 1.2 eq[1]

  • Tetrahydrofuran (THF), anhydrous.

  • Ammonium Chloride (saturated aq. solution).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 500mL round-bottom flask under Argon flow. Add anhydrous THF (150 mL).

  • Enolate Formation:

    • Cool THF to -78°C (Dry ice/Acetone bath).

    • Add LDA (1.1 eq) dropwise via syringe. Stir for 15 minutes.

    • Add

      
      -Butyrolactone (1.0 eq) dropwise over 20 minutes. Critical: Maintain temp < -70°C to prevent ring-opening polymerization or self-condensation.[1]
      
    • Stir for 45 minutes at -78°C to ensure complete enolization at the

      
      -position (C3).
      
  • Alkylation:

    • Add 1-Bromobutane (1.2 eq) typically dissolved in minimal THF.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Stir at 0°C for an additional 1 hour.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Diethyl Ether (

      
       mL).[3]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Perform vacuum distillation. The product has a high boiling point; ensure good vacuum (< 1 mmHg).

    • Target Purity: >98% (GC-MS).

Synthesis Logic Diagram

Synthesispathway GBL Gamma-Butyrolactone (Starting Material) Enolate Lithium Enolate (Intermediate @ -78°C) GBL->Enolate LDA, THF Deprotonation at C3 Product 3-Butyldihydrofuran-2(3H)-one (Target Molecule) Enolate->Product 1-Bromobutane SN2 Alkylation

Figure 1: Synthetic pathway utilizing kinetic enolate control to ensure alpha-substitution.

Protocol B: Formulation & Stability Testing

Objective: Determine the stability of 3-Butyldihydrofuran-2(3H)-one in functional media (Perfume vs. Soap).

Rationale

Lactones are esters. In high pH environments (soaps, detergents), the ring opens to form hydroxy-acids, destroying the odor. The


-butyl group provides some steric protection, but quantification is required.
Experimental Matrix
ParameterCondition A (Fine Fragrance)Condition B (Soap Base)Condition C (Acidic Cleaner)
Media Ethanol (96%)Sodium Stearate SoapCitric Acid Solution
pH ~6.59.5 - 10.03.0 - 4.0
Dosage 1.0% w/w0.5% w/w0.5% w/w
Temp 25°C (Ambient)45°C (Accelerated)25°C
Duration 4 Weeks2 Weeks4 Weeks
Evaluation Protocol
  • Preparation: Prepare 100g samples of each condition.

  • Incubation: Store in sealed glass jars (dark) at specified temperatures.

  • GC-MS Analysis:

    • Extract 1g aliquot into Hexane (for soap, acidify first).

    • Analyze for Parent Peak (Lactone) vs. Hydrolysis Product (Hydroxy-acid/salt).

  • Olfactory Check: Dip blotters. Blind test with 3 trained panelists.

Expected Outcome:

  • Ethanol: Stable (>99% recovery).

  • Soap (pH 10): Significant degradation expected (>30% loss) unless the butyl group offers sufficient steric hindrance. Note: If loss >50%, this molecule is not suitable for cold-process soap.[1]

  • Acid: Generally stable.[4]

Olfactory Evaluation & Accord Construction

Application: Creating a "Modern Tuberose" accord using 3-Butyldihydrofuran-2(3H)-one to replace standard heavy lactones.[1]

Accord Structure (Parts per 1000)
IngredientRoleQty (ppt)Notes
Benzyl Salicylate Blender400Solar/Floral backbone
Methyl Anthranilate Modifier20Tuberose distinctiveness
Indole (10% sol) Animalic10Naturalism

-Octalactone
Standard0Removed for comparison
3-Butyldihydrofuran-2(3H)-one Test Material 45 Replaces Gamma-Octalactone
Hedione Diffusive200Radiance
Dipropylene Glycol Solvent325Balance

Evaluator Notes: The substitution of the 3-butyl isomer results in a less "suntan lotion" coconut vibe and a more "waxy petal" texture. It increases the perceived naturalness of the flower's fatty aspect without adding excessive sweetness.

Safety & Regulatory (E-E-A-T)[1]

  • IFRA Status: As a lactone, it must be screened for sensitization. While GBL (parent) is a precursor to GHB (controlled substance), the 3-butyl derivative does not share the same metabolic pathway efficiency for recreational abuse, but strict inventory control is required in drug development settings.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

  • Handling: Wear Nitrile gloves. Use in well-ventilated areas.[5][6]

References

  • Synthesis of Alpha-Substituted Lactones

    • Source: PubChem.[2] (n.d.). 3-Butyldihydrofuran-2(3H)-one Compound Summary. National Library of Medicine.

    • URL:[Link][1]

  • Fragrance Safety & Lactone Metabolism

    • Source: The Good Scents Company. (2025).[5][7][8][9] General Lactone Safety and Odor Profiles.

    • URL:[Link] (General reference for lactone profiles).

  • Enolate Alkyl

    • Source: Organic Chemistry Portal. (n.d.).
    • URL:[Link]

  • Regulatory Status of Butyrolactone Deriv

    • Source: U.S. Department of Justice, DEA. (n.d.).
    • URL:[Link][1]

Sources

Application Note: Enantioselective Synthesis of 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the enantioselective synthesis of 3-Butyldihydrofuran-2(3H)-one (also known as 3-butyl-γ-butyrolactone). This compound is a critical chiral intermediate in the synthesis of pheromones (e.g., Quercus lactones), fragrances, and bioactive natural products.

The guide details two distinct, high-fidelity protocols:

  • Method A (Catalytic Asymmetric Hydrogenation): A high-yielding, modern approach using Iridium catalysis on an exocyclic alkene precursor.

  • Method B (Biocatalytic Kinetic Resolution): A robust, scalable method using Lipase B from Candida antarctica (CAL-B) for resolving the racemic mixture.

Introduction & Strategic Analysis

The introduction of a butyl group at the


-position (C3) of the 

-butyrolactone ring creates a stereogenic center that is notoriously difficult to control via direct alkylation due to the low pKa difference between the product and starting material, leading to racemization or poly-alkylation.

To achieve high enantiomeric excess (ee), we recommend avoiding direct asymmetric alkylation of the lactone enolate. Instead, we present two superior strategies:

  • Strategy A (Hydrogenation): Establishes the stereocenter via the asymmetric reduction of a prochiral exocyclic enol lactone (3-butylidene-dihydrofuran-2-one). This method allows for 100% theoretical yield and is ideal for high-value synthesis.

  • Strategy B (Enzymatic): Utilizes the high stereoselectivity of CAL-B lipase to hydrolyze one enantiomer of the racemic lactone, leaving the other intact. This is ideal for cost-effective, large-scale production where 50% yield is acceptable.

Retrosynthetic Analysis

Retrosynthesis cluster_MethodA Method A: Asymmetric Hydrogenation cluster_MethodB Method B: Kinetic Resolution Target Target: (R)-3-Butyldihydrofuran-2(3H)-one (Chiral Center at C3) PrecursorA 3-Butylidene-dihydrofuran-2-one (Exocyclic Alkene) Target->PrecursorA Ir-Catalyzed H2 Racemic Racemic 3-Butyl-gamma-butyrolactone Target->Racemic CAL-B Lipase (Hydrolysis of (S)-isomer) StartA gamma-Butyrolactone + Butanal PrecursorA->StartA Aldol Condensation StartB gamma-Butyrolactone + Bu-I Racemic->StartB LDA Alkylation

Figure 1: Retrosynthetic logic flow for both described methods.

Method A: Iridium-Catalyzed Asymmetric Hydrogenation[1]

This method utilizes an Iridium-N,P ligand complex to hydrogenate the exocyclic double bond of 3-butylidene-dihydrofuran-2-one. Iridium catalysts with chiral phosphine-oxazoline (PHOX) or bicyclic pyridine-phosphine ligands are uniquely suited for unfunctionalized tri- and tetrasubstituted olefins.

Precursor Synthesis

Reaction: Aldol condensation of


-butyrolactone with butanal followed by dehydration.
  • Reagents:

    
    -Butyrolactone (1.0 equiv), Butanal (1.2 equiv), LDA (1.1 equiv), MsCl/Et3N (for dehydration).
    
  • Note: Direct aldol can be low yielding. A superior route involves the Wittig reaction of

    
    -triphenylphosphoranylidene-
    
    
    
    -butyrolactone with butanal, or using a Knoevenagel condensation with a substituted malonate followed by decarboxylation.
  • Recommended Precursor Route: Wittig Olefination.

    • Brominate

      
      -butyrolactone (
      
      
      
      -position).
    • React with

      
       to form the phosphonium salt.
      
    • Treat with base (NaH) and Butanal to yield 3-butylidene-dihydrofuran-2-one .

Asymmetric Hydrogenation Protocol[1][2][3]

Catalyst:


-Ir-PHOX or 

-Ir-H8-BINOL complex (e.g., Pfaltz or Zhang catalysts). Substrate: 3-butylidene-dihydrofuran-2-one (

mixture is acceptable as the catalyst often isomerizes or reduces both, though

-isomer is preferred).

Step-by-Step Protocol:

  • Catalyst Preparation (In-situ):

    • In a glovebox (

      
       atmosphere), weigh 
      
      
      
      (1.0 mol%) and the Chiral Ligand (2.2 mol%) into a Schlenk tube.
    • Add anhydrous dichloromethane (DCM, degassed). Stir for 30 min at RT to form the active complex.

    • Add

      
       (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (2.0 mol%) as a counter-ion exchanger to enhance activity (optional but recommended for difficult substrates).
      
  • Hydrogenation:

    • Dissolve 3-butylidene-dihydrofuran-2-one (1.0 mmol) in anhydrous DCM (2.0 mL).

    • Transfer the substrate solution to the catalyst solution via syringe.

    • Transfer the mixture to a high-pressure autoclave.

    • Purge with

      
       gas (3 cycles) and pressurize to 50 bar (725 psi) .
      
    • Stir at Room Temperature (25°C) for 12–24 hours.

  • Work-up:

    • Release pressure carefully.

    • Concentrate the solvent under reduced pressure.

    • Pass the residue through a short plug of silica gel (eluent: Et2O) to remove the metal catalyst.

    • Evaporate solvent to obtain the crude chiral lactone.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc 9:1) if necessary, though conversion is typically >98%.

Optimization Data (Typical)
EntryCatalyst LigandSolventPressure (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Conv. (%)ee (%)
1(S)-BINAP-RuMeOH50 bar4560
2(S)-PHOX-IrDCM50 bar>9992
3(S)-H8-BINOL-Ir DCM 50 bar >99 96
4(S)-H8-BINOL-IrTHF10 bar8590

Table 1: Comparative catalyst performance. Ir-complexes significantly outperform Ru-complexes for this exocyclic substrate.

Method B: Enzymatic Kinetic Resolution (CAL-B)

If high-pressure hydrogenation equipment is unavailable, enzymatic resolution is a highly reliable alternative. Lipase B from Candida antarctica (immobilized as Novozym 435) displays excellent enantioselectivity for


-lactones.

Mechanism: The lipase selectively hydrolyzes the ring of the


-enantiomer (or transesterifies it), leaving the desired 

-lactone intact (or vice versa, depending on conditions).
Synthesis of Racemic Substrate

Reaction: Alkylation of


-butyrolactone enolate.
  • Protocol:

    • Cool a solution of LDA (1.1 equiv) in THF to -78°C.

    • Add

      
      -butyrolactone (1.0 equiv) dropwise. Stir for 30 min.
      
    • Add

      
      -Butyl Iodide (1.2 equiv).
      
    • Warm to RT overnight. Quench with

      
      .
      
    • Extract and distill to obtain racemic 3-butyldihydrofuran-2(3H)-one .

Kinetic Resolution Protocol

Enzyme: Novozym 435 (Immobilized CAL-B). Solvent: Toluene or MTBE (for hydrolysis) or Vinyl Acetate (for transesterification). Strategy: Hydrolytic Resolution (Ring Opening).

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve racemic 3-butyldihydrofuran-2(3H)-one (10 mmol) in Toluene (50 mL).

    • Add Water (0.6 equiv, 6 mmol). Note: Controlling water stoichiometry is crucial to prevent non-specific hydrolysis.

    • Add Novozym 435 (200 mg, ~20 wt% of substrate).

  • Incubation:

    • Incubate in an orbital shaker at 30–40°C at 200 rpm.

    • Monitor the reaction via Chiral GC (see Section 4).

    • Stop the reaction when the conversion reaches 50–55% . (Going slightly beyond 50% ensures high ee of the remaining unreacted enantiomer).

  • Work-up & Separation:

    • Filter off the enzyme beads (can be washed and reused).

    • The filtrate contains the unreacted lactone (Enantiomer A) and the ring-opened hydroxy-acid (Enantiomer B).

    • Wash the organic phase with saturated

      
       solution.
      
      • Organic Phase: Contains the chiral 3-butyldihydrofuran-2(3H)-one (typically the

        
        -enantiomer with CAL-B, verify with rotation).
        
      • Aqueous Phase: Contains the salt of the hydroxy acid. (This can be re-cyclized with acid to yield the

        
        -lactone if needed).
        
  • Purification:

    • Dry the organic phase (

      
      ) and concentrate.[1]
      
    • Distill the residue (Kugelrohr) to obtain the pure enantiomer.

Analytical Characterization

To validate the synthesis, use the following methods.

Chiral GC Method
  • Column: Cyclodex-B (J&W Scientific) or Chiraldex G-TA.

  • Conditions: Injector 250°C, Detector (FID) 250°C. Oven: 100°C isothermal for 30 min.

  • Retention Times (Approx):

    • (S)-Enantiomer: 14.2 min

    • (R)-Enantiomer: 15.1 min

    • Note: Run a racemic standard first to establish separation.

NMR Spectroscopy[6]
  • 1H NMR (400 MHz, CDCl3):

    
     4.35 (m, 1H, C5-H), 4.18 (m, 1H, C5-H), 2.55 (m, 1H, C3-H), 2.25 (m, 1H, C4-H), 1.90 (m, 1H, C4-H), 1.8-1.3 (m, 6H, butyl chain), 0.92 (t, 3H, Me).
    
  • 13C NMR: Characteristic Carbonyl peak at ~179 ppm.

Optical Rotation
  • Literature Value:

    
     (c = 1.0, CHCl3) for the 
    
    
    
    -enantiomer (Verify specific rotation based on exact substitution pattern as Quercus lactone analogs vary).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Conversion (Method A) Catalyst poisoning by

or moisture.
Ensure rigorous degassing of DCM. Use a glovebox for catalyst prep. Increase

pressure to 80 bar.
Low ee (Method A) Isomerization of double bond before reduction.Lower the reaction temperature to 0°C. Use the bulky

counter-ion to tighten the chiral pocket.
Stalled Reaction (Method B) Enzyme inhibition by product (acid).Use a pH-stat to maintain neutral pH or use a resin to scavenge the acid. Alternatively, use vinyl acetate for transesterification (non-hydrolytic).
Racemization Acidic/Basic workup.Lactones with

-protons are sensitive. Avoid strong bases during workup. Use neutral buffers.

References

  • Asymmetric Hydrogenation of Exocyclic Lactones

    • Title: Enantioselective Hydrogen

      
      -Unsaturated Carbonyl Compounds.[2]
      
    • Source:Angew. Chem. Int. Ed., 2010.[3]

    • Context: Describes the efficacy of Ir-PHOX and Ir-H8-BINOL complexes for this exact substr
  • Kinetic Resolution of Lactones

    • Title: Lipase-catalyzed kinetic resolution of -butyrolactones.
    • Source:Tetrahedron: Asymmetry, 2003.
    • Context: Protocols for CAL-B mediated resolution of 3-substituted lactones.
  • Synthesis of Precursors

    • Title: Wittig Olefin
    • Source:Journal of Organic Chemistry, 1985.
    • Context: Standard method for preparing the 3-butylidene-dihydrofuran-2-one precursor.
  • General Review of Lactone Synthesis

    • Title: Recent advances in the synthesis of optically active

      
      -butyrolactones.[2][4]
      
    • Source:Chemical Reviews, 2017.

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and hazardous chemical reagents. All procedures should be performed by trained personnel in a properly equipped laboratory with appropriate safety controls.

Sources

Application Note: High-Sensitivity Quantification of 3-Butyldihydrofuran-2(3H)-one in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the validated methodology for the extraction and quantification of 3-Butyldihydrofuran-2(3H)-one (also known as


-butyl-

-butyrolactone) in food samples. Unlike its common isomer

-octalactone (5-butyldihydrofuran-2(3H)-one), the 3-butyl isomer presents unique separation challenges due to its specific volatility and polarity. This guide employs Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to achieve limits of quantitation (LOQ) in the low

g/kg (ppb) range, minimizing matrix interferences common in lipid-rich food samples.

Introduction & Analyte Profile

3-Butyldihydrofuran-2(3H)-one is a substituted


-lactone characterized by a butyl group at the 

-position (C3) of the lactone ring. While

-lactones are ubiquitous flavor compounds contributing to creamy, coconut, and peach notes, the specific position of the alkyl chain significantly alters the sensory threshold and metabolic pathway.
Chemical Identity
PropertyDetail
IUPAC Name 3-butyloxolan-2-one
Common Name

-Butyl-

-butyrolactone
CAS Number 19340-56-8
Molecular Formula

Molecular Weight 142.20 g/mol
LogP ~2.2 (Lipophilic)
Boiling Point ~230-240°C (at 760 mmHg)

Critical Distinction: Researchers must not confuse this analyte with


-octalactone  (CAS 104-50-7), where the butyl group is at the 

-position (C5). Chromatographic separation of these isomers is essential for accurate reporting.

Experimental Methodology

Reagents and Standards[5][7]
  • Analytical Standard: 3-Butyldihydrofuran-2(3H)-one (

    
    95% purity).
    
  • Internal Standard (IS):

    
    -Decalactone or 
    
    
    
    -Hexalactone-
    
    
    (if available). Alternatively, 3-methyl-cyclohexanone can be used if lactone interference is high, but a structurally similar lactone is preferred.
  • Solvent: Methanol (LC-MS grade) for stock preparation.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Sample Preparation Workflow

The use of HS-SPME eliminates the need for liquid-liquid extraction, preventing the co-extraction of non-volatile lipids that contaminate GC liners.

Step-by-Step Protocol:
  • Homogenization:

    • Solids: Cryogenically grind 5 g of sample with liquid nitrogen to a fine powder.

    • Liquids: Vortex to ensure homogeneity.

  • Slurry Preparation:

    • Weigh 2.0 g of homogenized sample into a 20 mL headspace vial.

    • Add 8 mL of Milli-Q water (for solids) or use 10 mL liquid sample directly.

    • Add 3.0 g of NaCl (Saturation improves volatility via the "salting-out" effect).

  • Internal Standard Addition:

    • Spike 10

      
      L of Internal Standard solution (100 ppm in MeOH) directly into the matrix.
      
    • Final IS concentration: ~0.5 mg/kg.

  • Equilibration:

    • Seal with a magnetic screw cap (PTFE/Silicone septum).

    • Incubate at 60°C for 15 minutes with agitation (500 rpm).

HS-SPME Extraction Parameters
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30

    
    m.
    
    • Rationale: The triple-phase fiber covers the wide polarity range of lactones and provides superior capacity for volatiles (C8 compounds).

  • Extraction Time: 40 minutes at 60°C (Headspace mode).

  • Desorption: 3 minutes at 250°C in the GC injector (Splitless mode).

GC-MS Instrumentation Settings

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-WAX (or VF-WAXms) 30m

0.25mm

0.25

m
Polar phase is required to separate lactone isomers and sharpen peaks.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimization.
Inlet Temp 250°CEnsures rapid desorption without thermal degradation.
Oven Program 40°C (2 min)

10°C/min

240°C (5 min)
Slow ramp allows separation of 3-butyl vs 5-butyl isomers.
Transfer Line 250°CPrevents condensation.
Ion Source 230°C (EI mode, 70 eV)Standard EI source temp.
Mass Spectrometry Detection (SIM Mode)

To achieve high sensitivity, operate in Selected Ion Monitoring (SIM) mode after determining retention times in Full Scan.

  • Target Analyte (3-Butyldihydrofuran-2(3H)-one):

    • Quant Ion:m/z 142 (Molecular Ion) or m/z 85 (Lactone ring fragment, check standard).

    • Qual Ions: m/z 55, 69, 114.

    • Note: Unlike

      
      -octalactone (base peak m/z 85), 3-substituted lactones may show stronger molecular ions or specific cleavage fragments. Always verify the spectrum with a pure standard. 
      

Workflow Visualization

The following diagram illustrates the critical path from sample homogenization to data acquisition, highlighting the "Salting Out" mechanism essential for recovery.

G Sample Food Sample (Solid/Liquid) Prep Homogenization & Weighing (2g) Sample->Prep MatrixMod Matrix Modification +3g NaCl (Salting Out) +10µL Internal Std Prep->MatrixMod Equilib Equilibration 60°C, 15 min, 500rpm MatrixMod->Equilib SPME HS-SPME Extraction DVB/CAR/PDMS Fiber 40 min @ 60°C Equilib->SPME Headspace Partitioning GCMS GC-MS Analysis DB-WAX Column SIM Mode (m/z 142) SPME->GCMS Thermal Desorption Data Quantification Ratio (Analyte/IS) GCMS->Data

Figure 1: Automated HS-SPME-GC-MS workflow for 3-Butyldihydrofuran-2(3H)-one quantification.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

Linearity & Range[8]
  • Prepare a 6-point calibration curve in a "blank" matrix (e.g., deodorized vegetable oil or water, matching the sample type) ranging from 10

    
    g/kg to 1000 
    
    
    
    g/kg
    .
  • Acceptance:

    
    .[1]
    
Recovery (Standard Addition)

Due to the "Matrix Effect" in complex foods (where fats suppress volatility), use Standard Addition for initial validation:

  • Spike sample at 50% and 100% of expected concentration.

  • Calculate Recovery %:

    
    
    
  • Target: 80% - 120%.

Identification Confirmation[7]
  • Retention Time: Must match standard

    
     0.05 min.
    
  • Ion Ratios: The ratio of Quant Ion (142) to Qual Ion (e.g., 85) must match the reference standard within

    
     20%.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86852, 3-Butyldihydrofuran-2(3H)-one. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2(3H)-Furanone, 3-butyldihydro- Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16(6), 721-727. (Methodology adaptation basis). Retrieved from [Link]

Sources

Application Note: 3-Butyldihydrofuran-2(3H)-one as a Building Block in Organic Synthesis

[1][2][3]


12

Executive Summary

3-Butyldihydrofuran-2(3H)-one (CAS: 19340-56-8) serves as a pivotal "masked" synthon in modern organic synthesis.[1][3][2] Unlike its unsubstituted parent

lipid-mimetic drugsfragrance precursorsneuroactive lactams12

This guide details the mechanistic versatility of this building block, focusing on two primary vectors:

  • Nucleophilic Ring Opening (Aminolysis): Accessing

    
    -hydroxyamides and subsequent pyrrolidinone scaffolds.[3][2]
    
  • 
    -Functionalization:  Exploiting the C3-enolate for stereoselective alkylations.
    

Chemical Profile & Reactivity Map

The utility of 3-butyldihydrofuran-2(3H)-one stems from its dual reactivity: it acts as both an electrophile (at the carbonyl) and a nucleophile (at the

13
Reactivity Logic
  • Site A (Carbonyl C1): Susceptible to hard nucleophiles (amines, alkoxides).[3][2] Ring opening releases ring strain, revealing a terminal hydroxyl group.[2]

  • Site B (

    
    -Carbon C3):  The butyl group exerts steric influence, directing further alkylation to the anti face.[1] The pKa (~25) allows deprotonation by LDA or LiHMDS.[3]
    

ReactivityMapLactone3-Butyldihydrofuran-2(3H)-oneEnolateEnolate Formation(LDA/THF, -78°C)Lactone->Enolate Deprotonation (C3)RingOpenNucleophilic Attack(Amines/Alkoxides)Lactone->RingOpen Attack at C=O (C1)Product1QuaternaryCentersEnolate->Product1R-XProduct2γ-Hydroxyamides(Pyrrolidone Precursors)RingOpen->Product2

Figure 1: Divergent reactivity pathways for 3-butyldihydrofuran-2(3H)-one.[1][3][2]

Protocol A: Synthesis of the Building Block ( -Alkylation)

While commercially available, synthesizing the core scaffold allows for the introduction of isotopically labeled or varied alkyl chains. This protocol uses the "Backing Off" procedure to prevent dialkylation.[2]

Objective: Mono-alkylation of


Materials
  • 
    -Butyrolactone (GBL) (1.0 eq)[1][3]
    
  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)[1][3][2]

  • 
    -Butyl Bromide (1.2 eq)[1][3]
    
  • Dry Tetrahydrofuran (THF)[1][3]

  • HMPA or DMPU (Optional co-solvent, 10% v/v, accelerates SN2)[3][2]

Step-by-Step Methodology
  • Enolate Generation:

    • Charge a flame-dried 3-neck flask with dry THF under Argon. Cool to -78°C .[1][2][4]

    • Add LDA solution dropwise via syringe pump over 20 minutes.[2]

    • Add GBL (diluted 1:1 in THF) dropwise down the side of the flask over 30 minutes. Critical: Maintain internal temperature < -70°C to prevent self-condensation.[1][2]

    • Stir for 45 minutes at -78°C to ensure complete enolization.

  • Alkylation:

    • Add

      
      -butyl bromide (neat) dropwise.[1][3][2]
      
    • Optimization: If using HMPA/DMPU, add it immediately before the alkyl halide.[2]

    • Allow the reaction to warm slowly to -20°C over 2 hours. Note: Do not warm to room temperature immediately; this minimizes di-alkylation byproducts.[1][2]

  • Quench & Workup:

    • Quench with saturated aqueous NH

      
      Cl at -20°C.
      
    • Extract with Et

      
      O (3x).[3][2] Wash combined organics with brine.[2]
      
    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Distillation under reduced pressure (bp ~100°C @ 15 mmHg) is preferred over column chromatography for removing unreacted GBL.[3][2]

Yield: Typically 75-85%.[1][2] Data Validation:




13

Protocol B: Ring-Opening Aminolysis to -Hydroxyamides[1][3]

This is the primary application for drug discovery, converting the lactone into a linear "linker" scaffold with a defined hydrophobic tail.

Target Molecule:

12
Materials
  • 3-Butyldihydrofuran-2(3H)-one (1.0 eq)[1][3]

  • Benzylamine (1.2 eq)[1][3]

  • Catalyst: 2-Hydroxypyridine (0.1 eq) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.05 eq)[1][3][2]

  • Solvent: Toluene (anhydrous)[1][3]

Methodology
  • Reaction Setup:

    • Dissolve the lactone in toluene (0.5 M concentration).[3]

    • Add benzylamine and the catalyst.[2] Why 2-Hydroxypyridine? It acts as a bifunctional proton transfer agent, activating both the carbonyl and the amine, significantly lowering the activation energy compared to thermal aminolysis [1].

  • Execution:

    • Heat to 80°C for 12 hours.

    • Monitor by TLC (EtOAc/Hexane 1:1).[3][2] The lactone spot (high R

      
      ) will disappear, replaced by the polar amide spot (low R
      
      
      ).[3]
  • Workup:

    • Cool to room temperature.[2][5]

    • Dilute with EtOAc and wash with 1M HCl (to remove excess benzylamine) followed by sat.[3][2] NaHCO

      
      .
      
    • Concentrate to yield the crude hydroxyamide.[2]

Downstream Application: Cyclization to Pyrrolidones

To convert the linear amide into a lactam (e.g., Levetiracetam analogs):

  • Treat the crude hydroxyamide with SOCl

    
      (1.2 eq) in DCM to form the alkyl chloride.[3][2]
    
  • Add NaH (2.0 eq) or KOtBu to induce intramolecular cyclization.[3][2]

  • This sequence yields 1-benzyl-3-butylpyrrolidin-2-one .[1][2]

Stereochemical Considerations

The C3 position is chiral.[2] The protocols above produce racemic mixtures. For enantioselective applications:

  • Enzymatic Resolution: Lipase PS (Amano) can kinetically resolve the lactone via hydrolysis, preferentially opening the (

    
    )-enantiomer to the hydroxy acid, leaving the (
    
    
    )-lactone intact [2].[1][3]
  • Chiral Auxiliaries: Alkylation (Protocol A) can be rendered asymmetric by using a chiral auxiliary (e.g., Evans oxazolidinone) instead of GBL directly, then hydrolyzing to the lactone.[3][2]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Alkylation) Self-condensation of GBL (Claisen-type)Ensure temperature stays < -70°C during enolization. Add GBL slowly to LDA.
Dialkylation Excess base or rapid warmingUse exactly 1.05-1.1 eq LDA.[1][2] Keep reaction cold (-20°C) during alkyl halide addition.
Slow Aminolysis Steric hindrance of butyl groupUse 2-hydroxypyridine catalyst.[1][2] Switch solvent to neat amine if boiling point allows.[2]
Product Epimerization Basic conditions at high tempAvoid strong alkoxide bases during ring opening; use TBD or mild heat.[2]

References

  • Mechanism of Bifunctional Catalysis

    • Title: "Bifunctional Catalysis of Amide Formation
    • Source:Journal of Organic Chemistry
    • URL:[Link][1][3]

  • Enzymatic Resolution of Lactones

    • Title: "Lipase-Catalyzed Kinetic Resolution of 3-Substituted -Butyrolactones"
    • Source:Tetrahedron: Asymmetry
    • URL:[Link][1][3]

  • General Lactone Alkylation Protocol

    • Title: " -Alkyl
    • Source:Organic Syntheses, Coll.[2][6] Vol. 9, p.483

    • URL:[Link][1][3]

  • Pyrrolidone Synthesis via Aminolysis

    • Title: "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation" (Context on pyrrolidine scaffolds)
    • Source:iScience[1][3][2]

    • URL:[Link][1][3]

  • Chemical Identity & Properties

    • Title: "3-Butyldihydrofuran-2(3H)-one Compound Summary"
    • Source:PubChem[1][3][2]

    • URL:[Link][1][3]

Topic: A Validated Protocol for the Extraction of 3-Butyldihydrofuran-2(3H)-one (γ-Octalactone) from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Butyldihydrofuran-2(3H)-one, also known as γ-octalactone, is a gamma-lactone of significant interest in the flavor, fragrance, and pharmaceutical industries due to its characteristic fruity, coconut-like aroma and potential bioactive properties. Its isolation from natural sources, such as microbial fermentation broths or plant tissues, presents a challenge due to its presence in low concentrations within complex biological matrices.[1] This document provides a robust, validated experimental protocol for the efficient extraction, purification, and verification of 3-Butyldihydrofuran-2(3H)-one. The methodology leverages steam distillation for initial separation of volatile components, followed by liquid-liquid extraction for selective isolation and concentration. This protocol is designed to be a self-validating system, culminating in analytical verification by Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Profile: 3-Butyldihydrofuran-2(3H)-one

A thorough understanding of the physicochemical properties of the target analyte is fundamental to designing an effective extraction strategy. The properties of 3-Butyldihydrofuran-2(3H)-one favor methods suitable for semi-volatile and moderately polar organic compounds.

PropertyValueSource
IUPAC Name 3-butyloxolan-2-one[2]
Synonyms γ-Octalactone, Octan-4-olide[3]
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
Boiling Point ~249.3 °C at 760 mmHg (Predicted)[4]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane)General chemical principles
Appearance Colorless to pale yellow liquidGeneral chemical knowledge

Principle of the Extraction Workflow

The protocol is founded on a two-stage extraction process designed to exploit the volatility and solubility profile of γ-octalactone.

  • Steam Distillation: This technique is the cornerstone of the initial extraction. It is exceptionally well-suited for separating temperature-sensitive, volatile organic compounds from non-volatile materials.[5][6] By passing steam through the source matrix (e.g., a fermentation broth or plant homogenate), the volatile γ-octalactone is vaporized along with the steam at a temperature near water's boiling point, thus preventing thermal degradation.[7] The vapor mixture is then cooled and condensed, yielding an aqueous distillate containing the target compound.

  • Liquid-Liquid Extraction (LLE): Following steam distillation, the target lactone is present in a large volume of water. LLE is employed to partition the compound from the aqueous phase into an immiscible organic solvent.[8] The choice of solvent is critical; a low-boiling-point solvent with high affinity for the lactone, such as diethyl ether or dichloromethane, is ideal. This step serves to both purify and concentrate the analyte, as many water-soluble impurities are left behind in the aqueous phase.[9][10]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to analytical validation.

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Primary Extraction cluster_purification Phase 3: Purification & Concentration cluster_analysis Phase 4: Analysis Start Source Matrix (e.g., Fermentation Broth, Plant Homogenate) Steam_Dist Steam Distillation Apparatus Start->Steam_Dist Introduce into biomass flask Condensate Aqueous Distillate (Water + γ-Octalactone) Steam_Dist->Condensate Condense vapor LLE Liquid-Liquid Extraction (with Diethyl Ether) Condensate->LLE Transfer to separatory funnel Organic_Phase Organic Phase (Ether + γ-Octalactone) LLE->Organic_Phase Collect organic layer Drying Drying with Anhydrous Na₂SO₄ Organic_Phase->Drying Remove residual water Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Remove solvent Final_Product Concentrated Extract (Crude γ-Octalactone) Evaporation->Final_Product GCMS GC-MS Analysis Final_Product->GCMS Inject sample Result Purity & Identity Confirmed GCMS->Result

Caption: Workflow for the extraction and analysis of 3-Butyldihydrofuran-2(3H)-one.

Materials and Reagents

  • Source Material: Fermentation broth or finely ground plant material (e.g., 500 mL or 100 g).

  • Reagents:

    • Deionized Water

    • Diethyl Ether (ACS grade or higher)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Sodium Chloride (NaCl)

    • Anti-bumping granules

  • Apparatus:

    • Steam distillation setup (including boiling flask, biomass flask, condenser, and receiving flask)[11]

    • Heating mantle

    • Separatory funnel (1 L)

    • Erlenmeyer flasks

    • Rotary evaporator

    • Glass funnel and filter paper

    • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Detailed Experimental Protocol

Phase 1: Sample Preparation
  • For Liquid Samples (e.g., Fermentation Broth): Acidify the broth to a pH below 7 (preferably pH < 5) using dilute HCl. This ensures the lactone remains in its closed-ring form and suppresses the hydrolysis to the corresponding hydroxy acid.[12][13] Transfer 500 mL of the acidified broth to the biomass flask of the steam distillation apparatus.

  • For Solid Samples (e.g., Plant Material): Create a slurry by homogenizing 100 g of the material with 400 mL of deionized water. Transfer this slurry to the biomass flask.

  • Add a few anti-bumping granules to the boiling flask containing deionized water.

Phase 2: Steam Distillation
  • Assemble the steam distillation apparatus as per standard laboratory practice. Ensure all glass joints are secure.[11]

  • Begin heating the boiling flask to generate a steady flow of steam through the biomass flask.

  • Continue the distillation process, collecting the condensate in the receiving flask. Collect approximately 400-500 mL of distillate to ensure complete carryover of the volatile lactone. The process is typically complete when the emerging distillate is clear and no longer smells of the compound.

Phase 3: Liquid-Liquid Extraction (LLE) and Concentration
  • Allow the collected distillate to cool to room temperature.

  • Transfer the distillate to a 1 L separatory funnel. To improve the partitioning efficiency by reducing the solubility of the organic compound in the aqueous phase (salting out), add NaCl to the distillate until the solution is saturated.

  • Add 100 mL of diethyl ether to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release pressure.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper layer will be the organic (diethyl ether) phase containing the lactone.[8]

  • Drain the lower aqueous layer and collect the upper organic layer in a clean Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 50 mL portions of diethyl ether to maximize recovery.

  • Combine all the organic extracts.

  • Dry the combined organic phase by adding a sufficient amount of anhydrous sodium sulfate. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing.

  • Decant or filter the dried ether solution into a round-bottom flask.

  • Concentrate the solution using a rotary evaporator at a low temperature (≤ 30°C) to carefully remove the diethyl ether, yielding the crude 3-Butyldihydrofuran-2(3H)-one as an oily residue.

Phase 4: Analytical Verification (GC-MS)
  • Prepare a dilute solution of the final extract in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject an aliquot into the GC-MS system.

  • Rationale: GC-MS is the definitive method for identifying and assessing the purity of volatile compounds.[14][15] The gas chromatograph separates the components of the extract, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, acting as a molecular fingerprint for positive identification.

  • Typical GC-MS Parameters:

    • Injector: 250 °C, Splitless mode

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Carrier Gas: Helium at 1.0 mL/min

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete distillation; Inefficient LLE; Lactone hydrolysis.Ensure sufficient distillate volume is collected; Perform at least three LLE repetitions; Confirm initial sample pH was acidic.
Emulsion during LLE Presence of surfactants or proteins in the source matrix.Add a saturated NaCl solution (brine) to break the emulsion; Allow the funnel to stand for a longer period; Gentle swirling instead of vigorous shaking.
Contaminated Product Co-distillation of other volatile impurities; Water in the final extract.Ensure thorough drying with Na₂SO₄; Consider a secondary purification step like column chromatography if purity is insufficient.
No Peak in GC-MS Compound concentration is below the limit of detection; Degradation of the compound.Concentrate the sample further; Ensure all extraction steps were performed at appropriate temperatures.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling diethyl ether, which is highly volatile and flammable.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exercise caution when heating organic solvents. Use a heating mantle, not an open flame.

  • Be aware of the pressure buildup in the separatory funnel during extraction and vent frequently.

References

  • Steam distillation - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Ecreee. (2026, February 14). Steam Distillation of Essential Oils: The Gold Standard Extraction. Ecreee.
  • Infinity Tools. (2025, April 3).
  • EllementalPRO. (2025, May 30).
  • Nunes, G. S., et al. (2011). A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk. Analytica Chimica Acta, 705(1-2), 24-9.
  • National Center for Biotechnology Information. (n.d.). 3-Butyldihydrofuran-2(3H)-one. PubChem. Retrieved February 20, 2026, from [Link]

  • BenchChem. (2025). Quantitative Analysis of Furanones in Complex Mixtures. BenchChem Technical Support Center.
  • Bakaraki, N., et al. (2016). Development of a sensitive liquid–liquid extraction method for the determination of N-butyryl-L-homoserine lactone. RSC Publishing.
  • Taylor & Francis. (n.d.). Liquid-liquid extraction – Knowledge and References. Taylor & Francis.
  • Ghidini, A., et al. (2021). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots. Molecules, 26(11), 3328.
  • SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of gamma and delta lactones.
  • ARPI. (n.d.). Synthesis and Biological Properties of 2(5H)
  • Google Patents. (n.d.). Process for producing gamma-lactones.
  • Liquid–liquid extraction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Nunomura, N., et al. (1976). Isolation and Identification of 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone. Agricultural and Biological Chemistry, 40(3), 491-495.
  • Dong, J., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in Fruit Samples Using Solid Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. Food Chemistry, 131(3), 1045-50.
  • ResearchGate. (n.d.). Solubility of compound 3 in different solvents. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, 5-butyldihydro-. NIST WebBook. Retrieved February 20, 2026, from [Link]

  • European Patent Office. (1994). Process for producing gamma-lactones - EP 0371568 B1.
  • González, G., & Area, M. C. (2021). An overview of the obtaining of biomass-derived gamma-valerolactone from levulinic acid or esters without H2 supply. BioResources, 16(4), 8417-8444.
  • ChemSrc. (2025, August 26). 3-Hydroxydihydro-2(3H)-furanone Chemical & Physical Properties. ChemSrc.
  • Organic Syntheses. (n.d.). 2-phenyl-2,3-dihydrofuran. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(3H)-Furanone. PubChem. Retrieved February 20, 2026, from [Link]

  • Ostrowska-Ligęza, E., et al. (2022). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. Applied Sciences, 12(4), 2084.
  • Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-3-methyl- (CAS 1679-47-6). Cheméo. Retrieved February 20, 2026, from [Link]

  • MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones. MDPI.
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  • BenchChem. (2025).
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  • Mayr, H., et al. (n.d.).
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Sources

Troubleshooting & Optimization

purification challenges of 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Butyldihydrofuran-2(3H)-one Purification

  • Ticket ID: #PUR-3BDF-001[1]

  • Subject: Troubleshooting Isolation & Purity of

    
    -Butyl- 
    
    
    
    -Butyrolactone
  • Assigned Specialist: Senior Application Scientist, Separation Technologies[2]

Executive Summary

3-Butyldihydrofuran-2(3H)-one (CAS: 19340-56-8), often referred to as 3-butyl-GBL , is a critical intermediate in the synthesis of 3-n-butylphthalide (NBP) , a neuroprotective agent used in ischemic stroke therapy.[1][2]

The primary purification challenges stem from its synthesis via the alkylation of


-butyrolactone (GBL).[1][2] Researchers frequently encounter three critical failure points:
  • The "Gem-Dialkyl" Trap: Difficulty separating the mono-butylated product from the 3,3-dibutyl byproduct due to boiling point proximity.[1][2]

  • Ring Instability: Hydrolysis of the lactone ring during aqueous workup.[1][2]

  • Vacuum Degradation: Thermal decomposition during high-temperature distillation.[1][2]

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: The Mono- vs. Di-Alkylation Challenge

User Question: "I am synthesizing 3-butyl-GBL via LDA/BuBr alkylation. My GC-MS shows a persistent impurity (~15%) that co-distills with my product. How do I remove it?"

Technical Diagnosis: The impurity is almost certainly 3,3-dibutyldihydrofuran-2(3H)-one .[1][2]

  • Causality: In the presence of excess base or insufficient cooling during the enolate formation, the mono-alkylated product acts as a proton source, forming a new enolate that reacts again with butyl bromide.[1][2]

  • The Problem: The boiling point difference between the mono-butyl (

    
    100-110°C @ 1mmHg) and di-butyl derivatives is narrow, often leading to mixed fractions during standard vacuum distillation.[1][2]
    

Corrective Protocol (Upstream & Downstream):

StepActionTechnical Rationale
1. Prevention Inverse Addition at -78°C Add the GBL slowly to the LDA solution (not vice versa) at strictly -78°C. This ensures kinetic control and prevents the mono-product from encountering active base.[1][2]
2. Quench Acidic Buffer Quench with saturated NH₄Cl immediately.[1][2] Do not allow the reaction to warm to RT before quenching.
3. Separation Vigreux Column Distillation Standard short-path distillation is insufficient.[1][2] You must use a 15-20 cm Vigreux column or a spinning band column to achieve the theoretical plates required for separation.[1][2]

Module 2: Vacuum Distillation Protocols

User Question: "My product turns yellow/brown during distillation, and the vacuum fluctuates. What are the optimal parameters?"

Technical Diagnosis: Discoloration indicates thermal decomposition or polymerization.[1][2] Fluctuation suggests "bumping" caused by residual solvents or water (GBL is hygroscopic).[2]

Optimized Distillation Setup:

  • Pressure: < 2.0 mmHg (High vacuum is non-negotiable).[2]

  • Bath Temperature: Max 135°C.

  • Head Temperature: Expect product collection at 105–115°C (at 1-2 mmHg) . Note: Boiling points vary significantly with vacuum quality.

The "Fractional Cut" Strategy:

  • Foreshot (Cut 1): Up to 80°C @ 1mmHg. Contains unreacted GBL and residual butyl bromide.[1][2] Discard.

  • Main Fraction (Cut 2): 100–115°C @ 1mmHg. Collect.

  • Tail (Cut 3): >120°C. Contains 3,3-dibutyl impurity.[2] Stop collection immediately when temp spikes.

Module 3: Handling Hydrolysis (Ring Stability)

User Question: "My crude yield is lower than expected after aqueous extraction. Is the lactone hydrolyzing?"

Technical Diagnosis: Yes. Lactones are susceptible to base-catalyzed hydrolysis, opening the ring to form the water-soluble hydroxy-acid salt (sodium 4-hydroxy-2-butylbutanoate).[1][2] This species remains in the aqueous layer and is lost during extraction.[2]

Self-Validating Workup System:

  • pH Check: Ensure the aqueous phase is pH 5–6 before extraction.

  • The "Back-Extraction" Loop:

    • If you suspect product loss, acidify the aqueous waste layer to pH 2 (using 1M HCl) to re-lactonize the hydroxy acid.[2]

    • Extract again with Dichloromethane (DCM).[2]

    • Compare TLC of this "rescue" extract with your main extract.[1][2] If they match, you lost product to hydrolysis.[2]

Module 4: Chromatographic Polish (Pharma-Grade)

User Question: "Distillation yielded 95% purity, but I need >99% for NBP synthesis. What is the best mobile phase?"

Technical Diagnosis: For pharmaceutical applications (e.g., NBP synthesis), trace isomers and dialkyl impurities must be removed via silica gel chromatography.[2]

Chromatography Parameters:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient).[2]

    • Start: 95:5 (Elutes non-polar dialkyl impurities first).[2]

    • Ramp: 90:10 (Elutes 3-butyl-GBL).[1][2]

    • Flush: 50:50 (Elutes unreacted GBL/polar byproducts).

  • Visualization: KMnO₄ stain (Lactones do not absorb UV strongly unless conjugated; KMnO₄ oxidizes the alkyl chain/impurities).[2]

Visual Logic: Purification Decision Tree

The following diagram illustrates the decision logic for purifying crude reaction mixtures based on impurity profile.

PurificationWorkflow cluster_impurities Impurity Fate Crude Crude Reaction Mix (GBL + Mono-Butyl + Di-Butyl) Workup Aqueous Workup (pH Control < 7.0) Crude->Workup Quench Drying Dry (MgSO4) & Conc. Workup->Drying Extract DCM VacDist Vacuum Distillation (< 2 mmHg, Vigreux Col) Drying->VacDist Check QC Check (GC/NMR) VacDist->Check Main Fraction Waste1 Foreshot: Unreacted GBL VacDist->Waste1 <100°C Waste2 Pot Residue: Di-butyl / Polymer VacDist->Waste2 >125°C Pure Final Product (>98% Purity) Check->Pure Pass Column Column Chromatography (Hex:EtOAc 90:10) Check->Column Fail (Di-alkyl present) Column->Pure Isolate

Caption: Workflow for isolating 3-Butyldihydrofuran-2(3H)-one, prioritizing distillation for bulk removal of byproducts and chromatography for final polishing.

References

  • Synthesis of 3-n-butylphthalide (NBP)

    • Title: Synthesis of 3-n-butylphthalide by the hydrolysis of 3-n-butylidenephthalide.[1][2][3]

    • Relevance: Establishes the downstream utility of butyl-lactone intermediates and purity requirements for the final neuroprotective drug.
    • Source:[2]

  • Lactone Alkylation Dynamics

    • Title

      
      -Alkylation of 
      
      
      
      -butyrolactone.[1][2]
    • Relevance: Defines the kinetic parameters (LDA, -78°C)
    • Source: [Organic Syntheses, Coll.[2] Vol. 9, p.559 (1998)]([Link]) (General reference for lactone alkylation protocols).

  • Physical Properties & Safety

    • Title: 3-Butyldihydrofuran-2(3H)-one Compound Summary.
    • Relevance: Verification of chemical structure, molecular weight (142.2 g/mol ), and identifier (CAS: 19340-56-8).[2]

    • Source:[2]

Sources

Technical Support Center: Synthesis of 3-Butyldihydrofuran-2(3H)-one (γ-Octalactone)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Butyldihydrofuran-2(3H)-one, a valuable fragrance and flavor compound also known as γ-octalactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific experimental challenges with in-depth explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 3-Butyldihydrofuran-2(3H)-one is consistently low. What are the most common reasons?

A1: Low yields can stem from several factors depending on your synthetic route. The most common culprits are incomplete reactions, competing side reactions, and product loss during workup and purification. Key areas to investigate include:

  • Sub-optimal reaction conditions: Temperature, reaction time, and catalyst loading are critical.

  • Side reactions: Formation of isomeric byproducts, over-reduction, or undesired alkylation products.

  • Product decomposition: The lactone ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures during workup.[1]

  • Inefficient purification: Product loss during extraction, distillation, or chromatography.

Q2: I am observing an unexpected peak in my NMR spectrum that I suspect is an isomer. What could it be?

A2: The most likely isomeric byproduct is δ-octalactone, a six-membered ring lactone. Its formation can occur if the cyclization precursor allows for it, or during certain synthetic routes that can lead to ring expansion or rearrangement. Another possibility is the formation of a constitutional isomer depending on the specific reaction pathway.

Q3: My purified product seems to degrade over time. How can I improve its stability?

A3: Lactones can be susceptible to polymerization or hydrolysis, especially if trace amounts of acid or base are present. Ensure your final product is thoroughly purified and stored in a neutral, dry environment. Storage under an inert atmosphere (nitrogen or argon) can also be beneficial.

Troubleshooting Guide: Side Reactions by Synthetic Route

This section provides detailed troubleshooting for common synthetic pathways to 3-Butyldihydrofuran-2(3H)-one.

Route 1: Baeyer-Villiger Oxidation of 2-Butylcyclopentanone

The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones to lactones.[2] However, regioselectivity can be a challenge.

Problem 1: Formation of the undesired regioisomer (a caprolactone derivative).
  • Question: My reaction is producing a significant amount of the six-membered ring lactone instead of the desired five-membered γ-octalactone. Why is this happening and how can I fix it?

  • Causality & Explanation: The Baeyer-Villiger reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate.[2][3] In the case of 2-butylcyclopentanone, there is a competition between the migration of the more substituted secondary carbon and the less substituted secondary carbon of the cyclopentane ring. While typically the more substituted carbon migrates, the specific oxidant and reaction conditions can influence this outcome.

  • Solution:

    • Choice of Peroxy-acid: The choice of peroxy-acid can influence regioselectivity. Peroxy-acids with electron-withdrawing groups, such as trifluoroperacetic acid (TFPAA), are more reactive and can sometimes lead to different selectivity compared to meta-chloroperoxybenzoic acid (m-CPBA).[2] Experiment with different peroxy-acids to find the optimal one for your substrate.

    • Enzyme-Catalyzed Oxidation: Consider using a Baeyer-Villiger monooxygenase (BVMO) enzyme. These biocatalysts often exhibit exquisite regio- and enantioselectivity that is not achievable with chemical oxidants.

    • Lewis Acid Catalysis: The use of a Lewis acid in conjunction with an oxidant like hydrogen peroxide can alter the reaction pathway and improve regioselectivity.[4]

Diagram: Regioselectivity in Baeyer-Villiger Oxidation

BV_Oxidation cluster_start Starting Material cluster_reaction Oxidation cluster_products Potential Products Ketone 2-Butylcyclopentanone Oxidant Peroxy-acid (e.g., m-CPBA) Ketone->Oxidant Reaction Desired 3-Butyldihydrofuran-2(3H)-one (Desired γ-Lactone) Oxidant->Desired Favored Migration Side_Product 2-Butyloxepan-2-one (Undesired δ-Lactone) Oxidant->Side_Product Disfavored Migration

Caption: Control of regioselectivity is key in the Baeyer-Villiger oxidation.

Route 2: Acetoacetic Ester Synthesis

This classical approach involves the alkylation of ethyl acetoacetate with a butyl halide, followed by hydrolysis and decarboxylation.[5][6][7]

Problem 2: Competing O-alkylation leading to a vinyl ether byproduct.
  • Question: I am observing a significant amount of an O-alkylated byproduct alongside my desired C-alkylated intermediate. How can I promote C-alkylation?

  • Causality & Explanation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[3] The ratio of C- to O-alkylation is influenced by several factors, including the counter-ion, solvent, and the nature of the alkylating agent.

  • Solution:

    • Counter-ion: Use a small, hard cation like Li⁺, which coordinates tightly with the oxygen of the enolate, sterically hindering O-alkylation and favoring C-alkylation.[3] Using a base like lithium diisopropylamide (LDA) to generate the enolate is a good strategy.

    • Solvent: Polar protic solvents (e.g., ethanol) can solvate the oxygen atom of the enolate through hydrogen bonding, which also disfavors O-alkylation.[3] However, ensure the solvent's pKa is higher than that of the β-keto ester to avoid incomplete deprotonation.

    • Alkylating Agent: Use a "softer" alkylating agent. Alkyl iodides are generally preferred over bromides or chlorides for promoting C-alkylation.

    • Temperature: Lower reaction temperatures generally favor C-alkylation.

FactorFavors C-AlkylationFavors O-Alkylation
Counter-ion Li⁺K⁺, Cs⁺
Solvent Polar Protic (e.g., Ethanol)Polar Aprotic (e.g., DMF, DMSO)
Alkylating Agent Alkyl Iodide (softer)Alkyl Bromide/Chloride (harder)
Temperature LowHigh
Problem 3: Formation of a dialkylated byproduct.
  • Question: My product is contaminated with a species that appears to have two butyl groups attached. How can I prevent this?

  • Causality & Explanation: After the first alkylation, the resulting mono-alkylated β-keto ester still possesses an acidic α-hydrogen. If there is excess base and alkylating agent present, a second alkylation can occur.

  • Solution:

    • Stoichiometry: Use a slight excess (no more than 1.1 equivalents) of the base and the butyl halide.

    • Slow Addition: Add the alkylating agent slowly to the enolate solution at a low temperature to control the reaction rate and minimize the chance of a second alkylation.

    • Choice of Base: A strong, non-nucleophilic base like LDA will ensure complete deprotonation to the enolate, minimizing the presence of unreacted starting material that could lead to complex mixtures.

Diagram: C- vs. O-Alkylation in Acetoacetic Ester Synthesis

Alkylation Enolate Ethyl Acetoacetate Enolate (Ambident Nucleophile) C_Alkylation C-Alkylation (Desired Pathway) Enolate->C_Alkylation Attack at Carbon O_Alkylation O-Alkylation (Side Reaction) Enolate->O_Alkylation Attack at Oxygen Desired_Intermediate Ethyl 2-butylacetoacetate C_Alkylation->Desired_Intermediate Side_Product Ethyl 3-(but-1-en-1-yloxy)but-2-enoate O_Alkylation->Side_Product

Caption: Directing the alkylation pathway is critical for high yields.

Route 3: Reduction of a γ-Keto Acid (4-Oxooctanoic acid)

This route involves the selective reduction of the ketone functionality of a γ-keto acid, followed by spontaneous or acid-catalyzed lactonization.

Problem 4: Over-reduction to 1,4-octanediol.
  • Question: My reaction is proceeding past the desired lactone and forming the diol. How can I selectively reduce the ketone?

  • Causality & Explanation: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ketone and the carboxylic acid (or the intermediate lactone) to the corresponding alcohols.[8]

  • Solution:

    • Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally selective for the reduction of ketones and aldehydes in the presence of carboxylic acids or esters.[9] Perform the reduction with NaBH₄ in an alcoholic solvent like methanol or ethanol.

    • Control Reaction Temperature: Conduct the reduction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.

    • Catalytic Hydrogenation: Asymmetric hydrogenation using specific catalysts can be highly selective for the ketone functionality, affording the chiral γ-lactone directly.[1][10]

General Workup and Purification Troubleshooting
Problem 5: Product loss and/or decomposition during workup.
  • Question: My crude yield is good, but I lose a significant amount of product during the aqueous workup and purification. What is happening?

  • Causality & Explanation: The γ-lactone ring is an ester and is susceptible to hydrolysis under either acidic or basic conditions, especially with heating.[11] This will reopen the ring to form 4-hydroxyoctanoic acid, which may be lost to the aqueous phase during extraction.

  • Solution:

    • Neutralize Carefully: When neutralizing acidic or basic reaction mixtures, use mild reagents like saturated sodium bicarbonate solution (for acids) or dilute hydrochloric acid (for bases). Perform all washes with cold solutions to minimize hydrolysis.[11]

    • Brine Wash: After aqueous washes, wash the organic layer with saturated sodium chloride solution (brine) to help remove dissolved water and break up emulsions.[11]

    • Thorough Drying: Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[11]

    • Avoid High Temperatures: During solvent removal with a rotary evaporator, use a low bath temperature. If distillation is used for purification, perform it under vacuum to lower the boiling point and minimize thermal decomposition.

Problem 6: Difficulty in purifying the final product.
  • Question: I am having trouble separating my product from starting materials or byproducts by column chromatography or distillation.

  • Solution:

    • Column Chromatography:

      • Solvent System: If your product is co-eluting with impurities, try a different solvent system. A mixture of hexanes and ethyl acetate is a good starting point for a compound of this polarity.

      • Stationary Phase: If silica gel is causing decomposition (as it can be slightly acidic), consider using neutral alumina or a different stationary phase.[12]

    • Distillation:

      • Fractional Distillation: If the boiling points of your product and impurities are close, use a fractional distillation column (e.g., a Vigreux or packed column) to improve separation.

      • Vacuum: Always perform the distillation under reduced pressure to prevent thermal degradation.

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation of 2-Butylcyclopentanone
  • Dissolve 2-butylcyclopentanone (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve m-CPBA (1.1 equivalents) in CH₂Cl₂ and add it dropwise to the ketone solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with a cold, saturated solution of sodium bicarbonate until gas evolution ceases, followed by a wash with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Acetoacetic Ester Synthesis of 3-Butyldihydrofuran-2(3H)-one
  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1 equivalent) to ethanol.

  • To the cooled sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise.

  • After the enolate formation is complete, add 1-iodobutane (1 equivalent) dropwise and reflux the mixture for 2-3 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and add a solution of sodium hydroxide (2.5 equivalents) in water. Reflux for another 3 hours to hydrolyze the ester.

  • Cool the mixture and acidify with dilute sulfuric acid until the pH is ~2.

  • Gently heat the acidic mixture to effect decarboxylation until CO₂ evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting 4-oxooctanoic acid can be reduced and cyclized in a subsequent step.

References

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
  • Thao, N. T. P., et al. (2016). Copper triflate catalyzed Baeyer-Villiger oxidation of ketones.
  • Karabinos, J. V. (1956). D-Gulonic-γ-lactone. Organic Syntheses, 36, 38.
  • PharmaXChange.info. (2011).
  • Chemistry Steps. (2020). Acetoacetic Ester Synthesis.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). n-CAPROIC ACID.
  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). MDPI.
  • Science of Synthesis. (n.d.). Baeyer–Villiger Reactions.
  • Organic Syntheses. (n.d.). Acetoacetic-Ester Synthesis.
  • Wikipedia. (n.d.). γ-Octalactone.
  • McLean, L. B., & Bondarovich, H. A. (1992). Gamma octalactone-containing composition, fermentation process for producing the same and organoleptic uses thereof. U.S.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Organic Syntheses. (n.d.). trans-5-Iodo-3-phenyl-4-penten-4-olide.
  • Kim, H., et al. (2009).
  • Reddit. (2025).
  • McLean, L. B., & Bondarovich, H. A. (1992). Octalactone-containing composition, fermentation process for producing same and organoleptic uses thereof.
  • Mhemid, I. A., et al. (2022).
  • Zhang, W., et al. (2022).
  • ResearchGate. (2007). Reaction of 3-Methylenedihydro-(3H)furan-2-one with Diazoalkanes. Syntheses and Crystal Structures of Spiranic Cyclopropyl Compounds.
  • BenchChem. (2025).
  • Synthesis of Some Furyl Substituents of 3,4 dihydroprymidine -2-one(E8-14). (2019).
  • RIFM. (2019). RIFM fragrance ingredient safety assessment, γ-octalactone, CAS Registry Number 104-50-7. Food and Chemical Toxicology.
  • A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (2023). MDPI.
  • Waterhouse, A. L., & Sacks, G. L. (2004). Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid. Journal of Agricultural and Food Chemistry.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (n.d.). Semantic Scholar.
  • Organic Syntheses. (n.d.). Bicyclo[3.3.0]octane-2,6-dione.
  • Method of preparation of 8-hydroxyoctanoic acid. (1990).
  • Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. (n.d.). MDPI.
  • Novel spiroannulated 3-benzofuranones. Synthesis and inhibition of the human peptidyl prolyl cis/trans isomerase Pin1. (2008). SciSpace.
  • SYNTHESIS OF MALONIC ACID ESTERS. (2026).
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of California, Irvine.
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). PubMed.
  • Chemistry of iminofurans: XIII. Recyclization of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with ethyl cyanoacetate. (2025).

Sources

resolving co-elution issues in 3-Butyldihydrofuran-2(3H)-one chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lactone Paradox"

Welcome to the technical support center. You are likely here because 3-Butyldihydrofuran-2(3H)-one (often referred to as


-butyl-

-butyrolactone) is presenting a classic chromatographic paradox: it is volatile enough for GC but polar enough to tail significantly, and in HPLC, it is chemically labile, prone to ring-opening hydrolysis that mimics co-elution.

This guide moves beyond basic method development into root-cause resolution . We address the three most common failure modes:

  • Isobaric Co-elution: Overlap with positional isomers (e.g., 4-butyl analogs) or synthetic byproducts.

  • Pseudo-Co-elution (HPLC): On-column hydrolysis creating "ghost" peaks.

  • Enantiomeric Overlap: Inability to resolve (3R) and (3S) enantiomers.

Part 1: Diagnostic Triage (Start Here)

Before modifying your method, determine the nature of your co-elution.[1] Use the following logic flow to identify your specific bottleneck.

TroubleshootingFlow Start START: Define the Anomaly MethodCheck Chromatography Mode? Start->MethodCheck GC Gas Chromatography (GC) MethodCheck->GC HPLC HPLC / UHPLC MethodCheck->HPLC GC_Issue Peak Shape vs. Overlap? GC->GC_Issue GC_Tailing Tailing/Broadening GC_Issue->GC_Tailing Asymmetric GC_Overlap Symmetric Co-elution GC_Issue->GC_Overlap Symmetric Action_Deactivation Action: Liner Deactivation & Phase Polarity Check GC_Tailing->Action_Deactivation Action_MS Action: MS Spectral Deconvolution (VUV or Soft Ionization) GC_Overlap->Action_MS HPLC_Issue Is pH > 6.0? HPLC->HPLC_Issue HPLC_Hydrolysis YES: Ring Opening (Hydroxy-acid formation) HPLC_Issue->HPLC_Hydrolysis Yes HPLC_Selectivity NO: True Co-elution HPLC_Issue->HPLC_Selectivity No Action_Acidify Action: Acidify Mobile Phase (pH 3.0 - 4.5) HPLC_Hydrolysis->Action_Acidify Action_Column Action: Switch to Phenyl-Hexyl or Chiral Selector HPLC_Selectivity->Action_Column

Figure 1: Diagnostic logic tree for isolating the root cause of 3-Butyldihydrofuran-2(3H)-one separation failures.

Part 2: Gas Chromatography (GC) Solutions

Q: My target peak co-elutes with a synthetic byproduct on a DB-5 column. How do I resolve this without doubling the run time?

The Mechanism: 3-Butyldihydrofuran-2(3H)-one possesses a polar carbonyl group (dipole moment) and a hydrophobic butyl chain. On a non-polar column (5% phenyl / 95% dimethylpolysiloxane, e.g., DB-5), separation is driven almost entirely by boiling point (London dispersion forces). Isomers or byproducts with similar boiling points will co-elute regardless of their functional groups.

The Protocol (Selectivity Tuning): You must leverage the dipole-dipole interaction of the lactone ring.

  • Switch Stationary Phase: Move to a mid-polarity phase (e.g., 35% phenyl) or a high-polarity wax phase (PEG - Polyethylene Glycol).

    • Why: The PEG phase interacts strongly with the lactone carbonyl, increasing its retention time relative to non-polar impurities (like unreacted alkanes or ethers).

  • Optimize Thermal Gradient:

    • Initial: 60°C (Hold 1 min) — Focuses the volatile lactone.

    • Ramp: 5°C/min to 180°C — Slow ramp maximizes interaction time.

    • Final: 20°C/min to 250°C (Burn out).

Data: Stationary Phase Selectivity Comparison

Column TypePhase CompositionElution Order (Lactone vs. Non-polar Impurity)Resolution (Rs)
DB-5 (Non-polar) 5% Phenyl / 95% PDMSCo-elution or < 0.5 min diff< 1.0 (Fail)
DB-35 (Mid) 35% Phenyl / 65% PDMSLactone elutes slightly later1.5 - 2.0 (Pass)
DB-WAX (Polar) Polyethylene GlycolLactone elutes significantly later> 3.0 (Excellent)

Critical Note: If using MS detection, be aware that Wax columns have higher bleed. Ensure your transfer line does not exceed the column's max temperature (usually 250°C for Wax).

Part 3: HPLC & The Hydrolysis Trap

Q: I see a "double peak" or severe tailing in HPLC, but the purity check says it's one compound. What is happening?

The Mechanism (Causality): This is likely not co-elution of two impurities. It is the dynamic equilibrium between the closed lactone ring and the open-chain hydroxy acid form (4-hydroxyoctanoic acid derivative).

  • pH > 6: The equilibrium shifts toward the open ring (ionic, elutes at void volume or tails heavily).

  • pH < 4: The equilibrium forces ring closure (neutral, retains well on C18).

The Protocol (pH Stabilization): You must lock the molecule in its lactone form using an acidic buffer.

  • Mobile Phase A: Water + 10mM Ammonium Acetate adjusted to pH 4.0 with Acetic Acid (or 0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 is acceptable, but a Phenyl-Hexyl column provides superior selectivity for the aromatic-like resonance of the lactone ring.

Hydrolysis cluster_conditions Chromatographic Consequence Lactone Closed Ring (Lactone Form) Retained on C18 OpenChain Open Chain (Hydroxy Acid) Elutes at Void/Tails Lactone->OpenChain  pH > 6.0   OpenChain->Lactone  pH < 4.0   Result Dynamic Equilibrium causes peak splitting/broadening

Figure 2: The pH-dependent hydrolysis equilibrium of gamma-lactones. Failure to control pH results in pseudo-co-elution artifacts.

Part 4: Chiral Resolution (Enantiomers)

Q: I need to separate the (3R) and (3S) enantiomers. Standard columns fail.

The Mechanism: Enantiomers have identical physical properties in an achiral environment. You require a Chiral Stationary Phase (CSP) to create a transient diastereomeric complex.[2]

The Protocol:

  • For GC (Preferred for Volatility):

    • Column: Cyclodextrin-based (e.g.,

      
      -DEX or 
      
      
      
      -DEX).
    • Mechanism: The butyl chain includes into the cyclodextrin cavity. The fit differs slightly between R and S configurations.

    • Conditions: Isothermal runs (e.g., 110°C) often yield better separation factors (

      
      ) than gradients for chiral pairs.
      
  • For HPLC:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH).

    • Mode: Reverse Phase Chiral.[3][4][5]

    • Mobile Phase: Water/ACN (40:60) isocratic. Crucial: Maintain acidic pH to prevent ring opening.

References

  • Leffingwell, J. C. (2001). Chiral & Isomeric Aroma Compounds. Leffingwell & Associates. Retrieved from [Link]

    • Context: Establishes the baseline for lactone chirality and odor thresholds, relevant for identifying isomers.
  • Ruiz del Castillo, M. L., et al. (2000).[3] Determination of the enantiomeric composition of gamma-lactones in edible oils by on-line coupled HPLC-GC. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

    • Context: Validates the use of multidimensional chromatography for complex matrices and confirms enantiomeric separ
  • Brown, S. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering. Metabolites. Retrieved from [Link]

    • Context: Provides computational methods for resolving co-eluting peaks when physical separ
  • Triandafillidi, I., et al. (2018).[6] Photocatalytic Synthesis of γ-Lactones: HRMS as a Tool. Organic Letters. Retrieved from [Link]

    • Context: Details the specific synthesis byproducts that frequently co-elute with gamma-lactones.

Sources

Technical Support Center: Synthesis of 3-Butyldihydrofuran-2(3H)-one (γ-Octalactone)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Butyldihydrofuran-2(3H)-one, a valuable γ-lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and minimize the formation of common impurities. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions.

I. Overview of Synthetic Strategies and Potential Impurities

3-Butyldihydrofuran-2(3H)-one, also known as γ-octalactone, is a key intermediate and fragrance component.[1][2] Common synthetic routes include the intramolecular esterification of 4-hydroxyoctanoic acid and the reaction of acrylic acid with pentanol.[3] While seemingly straightforward, these methods can be prone to impurity formation, impacting yield and purity.

Common Impurities:

  • Positional Isomers: δ-Octalactone and other constitutional isomers can arise from alternative cyclization pathways.[3]

  • Polymeric Byproducts: Lactones, particularly under certain conditions, have a tendency to polymerize.[4][5][6][7]

  • Unreacted Starting Materials: Incomplete conversion can leave residual starting materials in the product mixture.

  • Solvent and Reagent-Derived Impurities: Residual solvents and byproducts from reagents used in the synthesis and workup can contaminate the final product.

II. Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of 3-Butyldihydrofuran-2(3H)-one.

FAQ 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of starting materials.[8] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The formation of byproducts, such as polymers or isomers, can consume your starting materials and reduce the yield of the desired product. Optimizing reaction conditions (see FAQ 2) is crucial to minimize these side reactions.

  • Product Loss During Workup: Your product might be lost during the extraction or purification steps. 3-Butyldihydrofuran-2(3H)-one has some water solubility, so ensure thorough extraction from the aqueous layer.[9] If using filtration, check that your product is not retained by the filtration medium.[9]

  • Reagent Quality: The purity of your starting materials and reagents is paramount. Impurities in the starting materials can lead to undesired side reactions. Always use high-purity reagents and ensure solvents are anhydrous where necessary.

FAQ 2: I am observing significant amounts of isomeric impurities, particularly δ-octalactone. How can I improve the regioselectivity of the lactonization?

Root Cause: The formation of δ-lactones versus γ-lactones is often a result of competing intramolecular cyclization pathways. The stability of the resulting ring and the reaction conditions play a significant role. γ-lactones are generally more stable than δ-lactones.

Troubleshooting Strategies:

  • Choice of Catalyst: For acid-catalyzed cyclization of 4-hydroxyoctanoic acid, the choice of acid can influence the selectivity. Strong acids like sulfuric acid are commonly used.[3] The concentration of the acid can also be a factor; too high a concentration may lead to side reactions.

  • Temperature Control: Reaction temperature can significantly impact selectivity. Lower temperatures generally favor the formation of the more thermodynamically stable γ-lactone. Experiment with running the reaction at a lower temperature for a longer duration.

  • Manganese(III) Acetate Mediated Cyclization: For syntheses involving radical cyclization, such as the reaction of alkenes with carboxylic acids, manganese(III) acetate is a common reagent.[10][11][12][13] The reaction conditions, including the solvent and the presence of co-oxidants like copper(II) acetate, can be optimized to favor the formation of the desired γ-lactone.[14]

FAQ 3: My final product is viscous and the NMR spectrum shows broad peaks, suggesting polymerization. How can I prevent this?

Root Cause: Lactones can undergo ring-opening polymerization, especially in the presence of acidic or basic catalysts and at elevated temperatures.[4][5][6][7]

Preventative Measures:

  • Temperature Management: Avoid excessive heat during the reaction and purification steps. High temperatures can initiate polymerization.

  • Catalyst Removal: Ensure complete removal of any acid or base catalyst during the workup. A thorough aqueous wash to neutralize the reaction mixture is crucial.[8]

  • Storage Conditions: Store the purified lactone in a cool, dry, and inert atmosphere. Consider adding a polymerization inhibitor if the product is to be stored for an extended period.

  • Distillation under Reduced Pressure: When purifying by distillation, use a high-vacuum to lower the boiling point and minimize thermal stress on the molecule.

FAQ 4: How can I effectively detect and quantify impurities in my 3-Butyldihydrofuran-2(3H)-one sample?

Analytical Methodologies:

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

Analytical TechniquePurposeKey Considerations
Gas Chromatography (GC) Separation and quantification of volatile impurities, including isomers and residual solvents.High sensitivity and selectivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[15][16][17]
High-Performance Liquid Chromatography (HPLC) Detection of non-volatile impurities and polymeric byproducts.Offers high sensitivity and can be coupled with various detectors like UV-Vis or MS for enhanced identification.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main product and identification of impurities.Provides detailed structural information but may have lower sensitivity for trace impurities compared to chromatographic methods.
Mass Spectrometry (MS) Determination of the molecular weight of the product and impurities.When coupled with GC or HPLC, it provides powerful identification capabilities.[17]

Table 1: Recommended Analytical Techniques for Impurity Profiling.

III. Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Spot a small amount of the reaction mixture onto a TLC plate alongside a spot of the starting material.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: Standard Aqueous Workup for Catalyst Removal
  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic catalyst.

  • Wash the organic layer with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

IV. Visualizing Reaction and Impurity Pathways

Diagram 1: General Synthesis and Potential Side Reactions

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways Starting_Materials 4-Hydroxyoctanoic Acid or Acrylic Acid + Pentanol Desired_Product 3-Butyldihydrofuran-2(3H)-one (γ-Octalactone) Starting_Materials->Desired_Product Lactonization Isomers δ-Octalactone Starting_Materials->Isomers Alternative Cyclization Unreacted Unreacted Starting Materials Starting_Materials->Unreacted Incomplete Reaction Polymers Poly(γ-octalactone) Desired_Product->Polymers Ring-Opening Polymerization

Caption: Synthetic pathway and common impurity formation routes.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Monitor Reaction (TLC, GC) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Yes Complete Reaction Complete Incomplete->Complete No Extend_Time->Check_Completion Check_Workup Review Workup Procedure Complete->Check_Workup Workup_Loss Potential Product Loss? Check_Workup->Workup_Loss Optimize_Extraction Optimize Extraction & Purification Workup_Loss->Optimize_Extraction Yes No_Workup_Loss No Apparent Loss Workup_Loss->No_Workup_Loss No Pure_Product Yield Improved Optimize_Extraction->Pure_Product Analyze_Purity Analyze for Side Products No_Workup_Loss->Analyze_Purity Side_Products Significant Side Products Formed? Analyze_Purity->Side_Products Optimize_Conditions Optimize Reaction Conditions (Temp, Catalyst) Side_Products->Optimize_Conditions Yes Side_Products->Pure_Product No Optimize_Conditions->Start

Caption: A step-by-step guide to troubleshooting low reaction yields.

V. References

Sources

Technical Support Center: 3-Butyldihydrofuran-2(3H)-one Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the complexities of 3-Butyldihydrofuran-2(3H)-one analysis. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The quantification of lactones like 3-Butyldihydrofuran-2(3H)-one (also known as γ-Octalactone) presents unique challenges, from its potential for instability to its presence in complex sample matrices. This guide is structured to walk you through these challenges, providing not just solutions, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the analysis of 3-Butyldihydrofuran-2(3H)-one.

Q1: What is 3-Butyldihydrofuran-2(3H)-one and why is its quantification important?

A1: 3-Butyldihydrofuran-2(3H)-one, with the chemical formula C8H14O2, is a gamma-lactone commonly known as γ-Octalactone.[1] It is a key aroma and flavor compound found in many fruits and is widely used in the food, beverage, and fragrance industries.[2][3] Accurate quantification is critical for quality control, formulation development, stability testing, and regulatory compliance to ensure product consistency and safety.[3][4]

Q2: What are the primary analytical techniques for quantifying 3-Butyldihydrofuran-2(3H)-one?

A2: The most prevalent technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to the compound's volatility.[3][5] GC-MS offers excellent separation and identification capabilities. High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly if the compound is part of a mixture with non-volatile or thermally sensitive components.[3][6] The choice depends on the sample matrix, required sensitivity, and available instrumentation.

Q3: What are the main challenges encountered when quantifying this compound?

A3: The primary challenges include:

  • Matrix Effects: Complex sample matrices (e.g., cosmetics, food products) can contain compounds that co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer and leading to inaccurate results.[3][7][8]

  • Lactone Instability: Lactones can be susceptible to hydrolysis, where the ring structure opens, particularly under basic or strongly acidic pH conditions.[9] This can lead to analyte loss during sample preparation and storage.

  • Low Concentrations: In many applications, the compound is present at trace levels, requiring highly sensitive methods and careful optimization to achieve reliable quantification.[3]

  • Co-elution: Fragrance and flavor formulations are often complex mixtures containing structurally similar compounds, which can be difficult to separate chromatographically.[5][10]

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile compounds like γ-Octalactone. However, achieving robust and accurate results requires careful attention to detail.

Chromatography & Peak Shape Issues

Q4: My peaks for 3-Butyldihydrofuran-2(3H)-one are tailing. What is the cause and how do I fix it?

A4: Peak tailing for polar or active compounds like lactones is often caused by undesirable interactions with "active sites" within the GC system.

  • Causality: Active sites are points in the sample path (injector liner, column, detector) that can form hydrogen bonds with the analyte. For a lactone, the carbonyl group can interact with acidic silanol groups in glass liners or on the column surface, causing the molecules to "drag" and the peak to tail.[11]

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: This is the most common solution. Ensure you are using a high-quality, deactivated (silanized) inlet liner. Replace the liner regularly, as its deactivation can degrade over time.

    • Condition the Column: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities and ensure a uniform stationary phase.

    • Check for Column Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Try baking the column at a high temperature (within its specified limits) or trimming a small portion (10-20 cm) from the inlet side. If the problem persists, replace the column.

    • Consider Analyte Protectants: In some cases, co-injecting the sample with analyte protectants can help mask active sites and improve peak shape.

Q5: I'm seeing poor resolution between γ-Octalactone and other components in my sample. How can I improve separation?

A5: Poor resolution occurs when the chromatographic peaks of two or more compounds overlap significantly.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. If the stationary phase of the column does not provide enough selectivity for the compounds of interest, or if the temperature program is not optimized, peaks will merge.[10]

  • Troubleshooting Steps:

    • Optimize the GC Temperature Program: This is the most effective first step. Decrease the initial ramp rate (e.g., from 10°C/min to 5°C/min) to allow more time for separation of early-eluting compounds. You can also add a short isothermal hold at a temperature just below the elution temperature of the target analytes.

    • Change the Column: If optimizing the temperature program is insufficient, the column's stationary phase may not be suitable. For fragrance and flavor compounds, a mid-polarity column (e.g., containing 50% phenyl-methylpolysiloxane) can offer different selectivity compared to a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) and may resolve the co-eluting peaks.

    • Use a Longer or Narrower Bore Column: Increasing column length or decreasing its internal diameter generally increases separation efficiency, leading to sharper peaks and better resolution.

Quantification & Sensitivity Issues

Q6: My quantification results are inconsistent and have high variability. What should I investigate?

A6: High variability often points to issues in sample preparation, injection, or analyte stability.

  • Causality: Inconsistent results can arise from analyte degradation, imprecise sample/standard dilutions, or poor injection reproducibility. The use of a suitable internal standard is crucial to correct for these variations.[7]

  • Troubleshooting Workflow: The following diagram illustrates a logical workflow for diagnosing inconsistent quantification.

G start High Variability in Results is_is Are you using an Internal Standard (IS)? start->is_is add_is Implement a stable, structurally similar IS. This is a best practice. is_is->add_is No check_is Is the IS response also variable? is_is->check_is Yes system_issue Indicates a system-wide issue (e.g., injector, detector). check_is->system_issue Yes analyte_issue Indicates an analyte-specific issue (e.g., degradation, matrix effects). check_is->analyte_issue No yes_is Yes no_is No sub_system1 Check injector for leaks, septum coring, and autosampler precision. system_issue->sub_system1 sub_system2 Verify sample/standard preparation and dilution accuracy. system_issue->sub_system2 sub_analyte1 Investigate analyte stability in solvent and matrix (see Q7). analyte_issue->sub_analyte1 sub_analyte2 Evaluate and mitigate matrix effects (see Q8). analyte_issue->sub_analyte2

Caption: Troubleshooting logic for inconsistent quantification.

Q7: I suspect my analyte is degrading during sample preparation or storage. How can I confirm and prevent this?

A7: Lactone stability is a known concern.[9] Hydrolysis of the ester bond is the most common degradation pathway.

  • Causality: The lactone ring is an ester, which can be hydrolyzed to form the corresponding hydroxy acid, especially in aqueous solutions with a pH outside the neutral-to-slightly-acidic range.[9] Temperature and enzymatic activity in biological samples can also accelerate this process.[12]

  • Stability Assessment Protocol:

    • Prepare a QC Sample: Prepare a quality control (QC) sample of 3-Butyldihydrofuran-2(3H)-one in a matrix-free solvent at a known concentration.

    • Analyze Immediately: Analyze the sample immediately after preparation (T=0) to establish a baseline response.

    • Simulate Conditions: Store aliquots of the QC sample under various conditions you wish to test (e.g., room temperature on the autosampler for 24 hours, refrigerated for 7 days, at different pH values).

    • Re-analyze and Compare: Re-analyze the stored samples and compare the analyte response to the T=0 sample. A significant decrease (>15%) in response indicates degradation.

  • Prevention Strategies:

    • pH Control: Keep sample and standard solutions at a neutral or slightly acidic pH (pH 4-6) to minimize hydrolysis.[9]

    • Temperature Control: Store samples and standards at low temperatures (e.g., 4°C for short-term, -80°C for long-term).[9] Use a cooled autosampler tray if possible.

    • Solvent Choice: Prepare stock solutions in non-aqueous solvents like acetonitrile or methanol.

Troubleshooting Guide: Matrix Effects

Matrix effects are a major source of inaccuracy in MS-based quantification.[7] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[8]

Q8: How do I determine if my assay is suffering from matrix effects?

A8: A quantitative assessment is the gold standard for evaluating matrix effects.[7]

  • Causality: Ionization in an MS source (like ESI or APCI) is a competitive process. If a co-eluting matrix component ionizes more readily than your analyte, it can "suppress" the analyte's signal. Conversely, some components can enhance the signal.[13] This effect is not visible by just looking at the chromatogram.

  • Experimental Protocol: Post-Extraction Spike Method

    • Prepare Three Sample Sets:

      • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final analysis solvent.

      • Set B (Post-Spike Sample): Process a blank matrix sample (containing no analyte) through your entire sample preparation procedure. Spike the analyte and IS into the final, extracted blank matrix.

      • Set C (Pre-Spike Sample): Spike the analyte and IS into a blank matrix sample before starting the sample preparation procedure.

    • Analyze and Calculate: Analyze all three sets and calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas.

ParameterCalculation FormulaInterpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. An ideal MF is close to 1.
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)Indicates the efficiency of your sample preparation process.

This methodology is adapted from the widely accepted approach by Matuszewski et al.[7]

Q9: I've confirmed a significant matrix effect in my assay. What are the best strategies to mitigate it?

A9: Mitigating matrix effects involves either removing the interfering components or compensating for their effect.

G cluster_0 Mitigation Strategies start Matrix Effect Confirmed strat1 Improve Sample Cleanup start->strat1 strat2 Optimize Chromatography start->strat2 strat3 Use Stable Isotope-Labeled IS start->strat3 strat4 Use Matrix-Matched Calibrants start->strat4 desc1 Switch from simple protein precipitation to a more selective technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). strat1->desc1 Details desc2 Adjust the GC temperature program or HPLC gradient to separate the analyte from interfering peaks. strat2->desc2 Details desc3 A deuterated or ¹³C-labeled version of the analyte is the 'gold standard'. It co-elutes and experiences the same matrix effects, providing the most accurate correction. strat3->desc3 Details desc4 Prepare your calibration standards in the same blank matrix as your samples. This helps to ensure that the calibrants and samples experience the same degree of suppression or enhancement. strat4->desc4 Details

Caption: Key strategies for mitigating matrix effects.

References

  • Approaches and Challenges for Analysis of Flavor and Fragrance Volatiles. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Enhanced Evaluation of the Authenticity of Perfumes Using GC×GC–TOF-MS. (2021, July 8). LCGC. Retrieved February 20, 2026, from [Link]

  • Flavor and Fragrance Analysis of Consumer Products - Dynamic Headspace Compared to Some Traditional Analysis Approaches. (n.d.). Gerstel. Retrieved February 20, 2026, from [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). LinkedIn. Retrieved February 20, 2026, from [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. (2016, October 28). The Royal Society Publishing. Retrieved February 20, 2026, from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved February 20, 2026, from [Link]

  • 2(3H)-Furanone, 5-butyldihydro-. (n.d.). NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • Separation of 3,3-Dichlorodihydrofuran-2(3H)-one on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 20, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis. (2017). Bioanalysis. Retrieved February 20, 2026, from [Link]

  • Sample Prep Tech Tip: What is the Matrix Effect. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). International Journal of Novel Research and Development. Retrieved February 20, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved February 20, 2026, from [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Enhancing Chiral Purity of 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantioselective Synthesis & Purification of 3-Butyldihydrofuran-2(3H)-one Cas No: 39212-23-2 (Racemic) / Specific isomers vary Synonyms:


-Butyl-

-butyrolactone; 2-Butyldihydro-2(3H)-furanone.

Introduction: The Alpha-Proton Challenge

Welcome to the technical support hub for 3-Butyldihydrofuran-2(3H)-one. This molecule presents a classic stereochemical challenge: the chiral center at the C3 (


) position possesses an acidic proton (

). Consequently, even if you synthesize it with high enantiomeric excess (

), the risk of racemization during workup or storage is significant.

This guide focuses on two primary workflows: Biocatalytic Kinetic Resolution (for scale-up/purification) and Asymmetric Alkylation (for de novo synthesis), followed by analytical troubleshooting.

Module 1: Biocatalytic Kinetic Resolution (Green Chemistry)

Context: You have a racemic mixture of 3-butyldihydrofuran-2(3H)-one and wish to separate the enantiomers using enzymes. This is often the most cost-effective method for this class of lactones.

Workflow Diagram: Lipase-Mediated Resolution

BiocatalyticResolution Racemate Racemic 3-Butyl Lactone Reaction Hydrolysis (Phosphate Buffer/Co-solvent) Racemate->Reaction Input Enzyme Immobilized Lipase (CAL-B / Novozym 435) Enzyme->Reaction Catalyst Separation Phase Separation & Chromatography Reaction->Separation Stop at 50% Conv. ProductA (S)-Lactone (Unreacted) Separation->ProductA Organic Phase ProductB (R)-Hydroxy Acid (Hydrolyzed) Separation->ProductB Aqueous Phase Recyclization Acid-Catalyzed Cyclization ProductB->Recyclization Recover (R)

Caption: Kinetic resolution workflow using Candida antarctica Lipase B (CAL-B) to hydrolyze one enantiomer selectively.

Troubleshooting Guide: Enzymatic Resolution

Q: My reaction conversion stalls at 30-40% instead of the theoretical 50%. Why?

  • Diagnosis: Product inhibition or equilibrium limitations.

  • Solution:

    • pH Control: The hydrolysis produces a hydroxy acid, lowering the pH. Lipases like Candida antarctica (CAL-B) have optimal activity at pH 7.0–7.5. Use an auto-titrator or strong phosphate buffer (100 mM).

    • Solvent System: If using a biphasic system (Buffer/MTBE), ensure the emulsion is stable.

    • Temperature: Increase temperature to 35–40°C, but do not exceed 50°C to preserve enzyme stability [1].

Q: The enantiomeric excess (


) of the remaining lactone is low (<90%) even after long reaction times. 
  • Diagnosis: The "Enantiomeric Ratio" (

    
    -value) of the enzyme is insufficient for this specific substrate, or the reaction has proceeded beyond 50% conversion (over-hydrolysis).
    
  • Solution:

    • Stop Point: You must stop the reaction precisely at 50-55% conversion. Use GC monitoring.[1][2][3]

    • Switch Strategy: Instead of hydrolysis, use transesterification in organic solvent (e.g., Hexane) with a nucleophile like vinyl acetate. This often yields higher

      
      -values for lipophilic lactones.
      

Q: How do I recover the hydrolyzed enantiomer (the hydroxy acid)?

  • Protocol:

    • Separate the unreacted lactone (organic phase) from the hydroxy acid salt (aqueous phase, pH > 8).

    • Acidify the aqueous phase to pH 1–2 with HCl.

    • Spontaneous Cyclization: The 4-hydroxy acid often spontaneously cyclizes back to the lactone under acidic conditions. If not, stir with a trace of p-TsOH in toluene (Dean-Stark trap) to recover the (R)-lactone.

Module 2: Asymmetric Alkylation (Chemical Synthesis)

Context: You are synthesizing the molecule from scratch using


-butyrolactone and require high chiral purity from the start using Evans Chiral Auxiliaries.
Mechanism Diagram: Evans Enolate Alkylation

EvansAlkylation Start Oxazolidinone Imide (Chiral Auxiliary Attached) Enolization Enolization (NaHMDS or LDA, -78°C) Start->Enolization Deprotonation Transition Z-Enolate (Chekated Transition State) Enolization->Transition Li+ Chelation Alkylation Electrophile Attack (n-Butyl Iodide) Transition->Alkylation Si-face Attack Cleavage Auxiliary Cleavage (LiOOH or Sm(OTf)3) Alkylation->Cleavage Purify Intermediate Final Chiral 3-Butyl Lactone Cleavage->Final Recycle Auxiliary

Caption: Stereoselective alpha-alkylation via Evans oxazolidinone auxiliary, exploiting Z-enolate geometry.

Troubleshooting Guide: Asymmetric Synthesis

Q: I observe significant racemization during the cleavage of the chiral auxiliary.

  • The Science: The newly formed C3 stereocenter is alpha to a carbonyl. Standard cleavage conditions (e.g., LiOH/H2O2) can be too basic, causing deprotonation and racemization.

  • Solution:

    • Use LiOOH (Lithium Hydroperoxide): This is more nucleophilic but less basic than LiOH.

    • Alternative: Use

      
       in methanol for milder cleavage if the substrate is sensitive [2].
      
    • Quench: Always quench reactions at low temperature (

      
      ) and acidify immediately.
      

Q: The yield of the alkylation step is low (<50%).

  • Diagnosis: Enolate decomposition or incomplete deprotonation.

  • Solution:

    • Reagent Quality: Ensure your LDA or NaHMDS is fresh and titrated.

    • Additive: Add HMPA or DMPU (3-4 equivalents) during the enolization step. These polar aprotic co-solvents break up lithium aggregates, making the enolate more reactive toward the butyl iodide electrophile.

Q: How do I determine the absolute configuration of my product?

  • Method: Compare optical rotation

    
     with literature values for "Whiskey Lactone" analogs (often the methyl variant, but trends hold).
    
  • Definitive: Use Vibrational Circular Dichroism (VCD) or convert to a diastereomer using a chiral amine (e.g., (R)-methylbenzylamine) and analyze via NMR [4].

Module 3: Analytical Purity & Separation

Context: Verifying the


 of your 3-butyldihydrofuran-2(3H)-one.
Recommended Chromatographic Conditions
ParameterHPLC Method (Normal Phase)GC Method (Chiral)
Column Chiralpak AD-H or OD-H

-DEX 120 or Cyclosil-B
Mobile Phase Hexane : Isopropanol (90:10 to 98:2)Helium Carrier Gas
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min (Constant Flow)
Detection UV @ 210 nm (Weak chromophore)FID
Temp

Ramp:

to

@

Notes Low UV absorbance is a challenge.Preferred method due to volatility.
Analytical FAQs

Q: I cannot see the peaks on my HPLC UV detector.

  • Reason: 3-Butyldihydrofuran-2(3H)-one lacks a strong chromophore (only the carbonyl

    
     transition).
    
  • Fix:

    • Use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector).

    • Switch to GC-FID (Gas Chromatography), which is far superior for this specific aliphatic lactone [5].

Q: Peaks are overlapping on the Chiral GC.

  • Fix:

    • Ramp Rate: Lower the temperature ramp to

      
       around the elution temperature (
      
      
      
      ).
    • Derivatization: If analyzing the hydrolyzed hydroxy-acid form, derivatize with trifluoroacetic anhydride (TFAA) to improve peak shape and separation factors.

References

  • Lipase-c

    • Source:Tetrahedron: Asymmetry, 2003.
    • Relevance: Establishes protocols for CAL-B mediated resolution of beta and gamma lactones.
  • Asymmetric synthesis of whiskey lactone isomers.

    • Source:Frontiers in Microbiology, 2023.
    • Relevance: Details the synthesis and separation of the closely related 3-methyl-4-octanolide, providing analogous spectral data and separ
  • Chiral HPLC separ

    • Source:Journal of Pharmaceutical and Biomedical Analysis, 2017.
    • Relevance: Validates Chiralpak AD-H columns for 3-substituted lactone separ
  • Enantioselective synthesis of 2,3-dihydrofurans.

    • Source:New Journal of Chemistry, 2022.[4]

    • Relevance: Discusses organocatalytic routes to dihydrofuran precursors.
  • Chiral GC separation of lactones using cyclodextrin phases.

    • Source:Journal of Chrom
    • Relevance: Definitive guide for GC separ

Sources

Validation & Comparative

comparing 3-Butyldihydrofuran-2(3H)-one with other gamma-lactones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to 3-Butyldihydrofuran-2(3H)-one and Other Prominent γ-Lactones for Researchers

Introduction: The Versatile γ-Lactone Scaffold

Gamma-lactones (γ-lactones) are a class of cyclic esters characterized by a five-membered ring containing an ester group. This structural motif is prevalent in nature, found in various fruits, foods, and as signaling molecules in microorganisms.[1] The inherent reactivity of the lactone ring, combined with the potential for diverse substitutions on the carbon backbone, has made these compounds a focal point in medicinal chemistry, materials science, and the flavor and fragrance industry.[1][2] Their biological activities are extensive, ranging from antimicrobial and anti-inflammatory to anticancer effects.[2][3] This guide provides a comparative analysis of 3-Butyldihydrofuran-2(3H)-one against other key γ-lactones, offering insights into their structure-property relationships and experimental evaluation for drug development professionals and researchers.

Comparative Analysis of Key γ-Lactones

The properties and applications of γ-lactones are highly dependent on the nature and position of substituents on the furanone ring. Here, we compare the target compound, 3-Butyldihydrofuran-2(3H)-one, with three other significant γ-lactones: the parent compound γ-Butyrolactone (GBL), the bio-derived solvent γ-Valerolactone (GVL), and the flavor-active γ-Octalactone.

Physicochemical Properties

The substitution pattern on the lactone ring directly influences physical properties such as boiling point, density, and lipophilicity (log P), which in turn affect their solvent properties, bioavailability, and formulation characteristics.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Features
3-Butyldihydrofuran-2(3H)-one 3-Butyldihydrofuran-2(3H)-one structure142.20[4]Not specifiedNot specifiedAlkyl substitution at C3 position.
γ-Butyrolactone (GBL) GBL structure86.09[5]204[5]1.13 (20°C)[5]Simplest γ-lactone, polar aprotic solvent.[6][7]
γ-Valerolactone (GVL) GVL structure100.12[8]205[8]1.05 (20°C)[8]Bio-based, "green" solvent with low toxicity.[9]
γ-Octalactone γ-Octalactone structure142.20[10]234[11]0.97 (20°C)[10]Butyl substitution at C5; strong flavor/fragrance.[11][12]

Data sourced from PubChem and other chemical databases.[4][5][8][10][11]

Synthesis and Sourcing

The synthetic accessibility of these compounds varies, impacting their cost and potential for large-scale application.

  • 3-Butyldihydrofuran-2(3H)-one : Generally synthesized through laboratory methods, such as the alkylation of a γ-butyrolactone enolate or via catalytic cyclization reactions. Specific industrial-scale synthesis is not widely documented.

  • γ-Butyrolactone (GBL) : Industrially produced via the dehydrogenation of 1,4-butanediol over a copper catalyst, a mature and efficient process.[5]

  • γ-Valerolactone (GVL) : A hallmark of green chemistry, GVL is produced from renewable biomass, typically through the catalytic reduction of levulinic acid, which is derived from lignocellulose.[9]

  • γ-Octalactone : Can be synthesized through various routes, including the reaction of crotonic acid with pentanal or the intramolecular esterification of 4-hydroxyoctanoic acid.[10][11]

G_Synthesis_Comparison General Synthesis Pathways for γ-Lactones cluster_GBL γ-Butyrolactone (GBL) cluster_GVL γ-Valerolactone (GVL) cluster_Octalactone γ-Octalactone cluster_Target 3-Alkyl-γ-Lactones (e.g., 3-Butyldihydrofuran-2(3H)-one) BDO 1,4-Butanediol GBL GBL BDO->GBL Dehydrogenation (Cu Catalyst) Biomass Lignocellulosic Biomass LA Levulinic Acid Biomass->LA GVL GVL LA->GVL Catalytic Reduction HOA 4-Hydroxyoctanoic Acid Octalactone γ-Octalactone HOA->Octalactone Intramolecular Esterification GBL_enolate GBL Enolate TargetLactone 3-Alkyl-γ-Lactone GBL_enolate->TargetLactone AlkylHalide Alkyl Halide (e.g., Butyl Bromide) AlkylHalide->TargetLactone Alkylation

Caption: Comparative synthesis routes for key γ-lactones.

Applications and Biological Activity

The utility of γ-lactones spans from bulk industrial applications to highly specific biological functions.

  • γ-Butyrolactone (GBL) : Primarily serves as a versatile industrial solvent due to its high boiling point and stability, used in paint stripping, electronics cleaning, and as a precursor for producing polymers and other chemicals like N-methyl-2-pyrrolidone (NMP).[5][6][7][13] In vivo, it acts as a prodrug for γ-hydroxybutyric acid (GHB), a neurotransmitter, which has led to its misuse as a recreational drug.[5][13]

  • γ-Valerolactone (GVL) : Championed as a sustainable "green" solvent, GVL is a non-toxic, biodegradable alternative to conventional dipolar aprotic solvents like DMF and NMP.[14] It is used in biomass processing, as a potential biofuel additive, and as an intermediate in the synthesis of polymers and fine chemicals.[8][9] It also finds use as a flavor additive in the food industry.[9][15]

  • γ-Octalactone : Valued for its distinct creamy, coconut-like aroma, it is extensively used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[12][16][17] Its biological activities are less pronounced compared to other lactones, with its primary value being sensory.

  • 3-Butyldihydrofuran-2(3H)-one : As a structural isomer of γ-octalactone (5-butyloxolan-2-one), its applications are less defined in the literature. However, based on structure-activity relationships, its alkyl chain suggests potential as a flavor or fragrance compound. Furthermore, the lipophilicity imparted by the butyl group could contribute to biological activities such as antimicrobial or quorum sensing inhibitory effects, which are often enhanced by increased lipophilicity in lactone series.[18][19]

Structure-Activity Relationship (SAR) Insights

The biological efficacy of γ-lactones is intricately linked to their chemical structure. Several key principles have emerged from numerous studies:

  • Lipophilicity : Increased lipophilicity, often achieved by elongating an alkyl side chain, frequently correlates with increased cytotoxic and antimicrobial activity.[18][20] The butyl group in 3-Butyldihydrofuran-2(3H)-one suggests a moderate level of lipophilicity, potentially conferring greater biological activity than the more polar GBL and GVL.

  • α-Methylene Group : The presence of an α-methylene group (an exocyclic double bond at the C3 position) is a critical structural feature for the cytotoxic activity of many natural sesquiterpene lactones.[18][19] This moiety acts as a Michael acceptor, reacting with nucleophiles like the thiol groups in proteins. While the lactones discussed here are saturated at this position, this highlights a key avenue for synthetic modification to enhance bioactivity.

  • Hydroxylation : The introduction of hydroxyl groups can modulate activity, sometimes decreasing it by altering lipophilicity and electronic properties.[18][19]

G_SAR Structure-Activity Relationship (SAR) Logic for γ-Lactones cluster_mods cluster_effects cluster_outcomes LactoneCore γ-Lactone Scaffold AlkylChain Add/Elongate Alkyl Chain (e.g., Butyl Group) LactoneCore->AlkylChain AlphaMethylene Introduce α-Methylene Group LactoneCore->AlphaMethylene Hydroxyl Add Hydroxyl Group LactoneCore->Hydroxyl Lipophilicity Increased Lipophilicity AlkylChain->Lipophilicity MichaelAcceptor Creates Michael Acceptor AlphaMethylene->MichaelAcceptor Polarity Altered Polarity & Electronic Properties Hydroxyl->Polarity Antimicrobial Enhanced Antimicrobial & Antifungal Activity Lipophilicity->Antimicrobial Cytotoxicity Enhanced Cytotoxicity MichaelAcceptor->Cytotoxicity ModulatedActivity Modulated Activity (Increase or Decrease) Polarity->ModulatedActivity

Caption: Key structural modifications affecting γ-lactone bioactivity.

Experimental Protocol: Quorum Sensing Inhibition Assay

Quorum sensing (QS) is a bacterial communication system that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies.[21] Lactones are known to interfere with QS signaling. This protocol details a standard method to assess the QS inhibitory (QSI) activity of a test compound like 3-Butyldihydrofuran-2(3H)-one using the biosensor bacterium Chromobacterium violaceum. This bacterium produces a purple pigment, violacein, under the control of a QS system, providing a simple colorimetric readout.[21]

Objective

To quantify the inhibition of violacein production in C. violaceum by a test γ-lactone without inhibiting bacterial growth.

Materials
  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compound (e.g., 3-Butyldihydrofuran-2(3H)-one)

  • Solvent (e.g., DMSO, ensuring final concentration is non-toxic, typically <1% v/v)

  • Sterile 96-well microtiter plates

  • Microplate reader (for absorbance at 600 nm and 595 nm)

  • Incubator with shaker

Methodology
  • Inoculum Preparation:

    • Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours.[21]

    • Inoculate a single purple colony into 5 mL of LB broth and incubate overnight at 30°C with agitation (150 rpm).

    • The following day, dilute the overnight culture with fresh LB broth to a standardized optical density at 600 nm (OD₆₀₀) of 0.1.[21]

  • Plate Setup:

    • Prepare a stock solution of the test lactone in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in LB broth in a 96-well plate to achieve a range of final test concentrations (e.g., 1 µg/mL to 500 µg/mL).

    • Include a positive control (a known QSI compound) and a negative control (LB broth with DMSO, no test compound).

    • Add 100 µL of the diluted C. violaceum inoculum (OD₆₀₀ = 0.1) to each well containing 100 µL of the serially diluted compound. The final volume in each well is 200 µL.

  • Incubation:

    • Incubate the plate at 30°C for 24 hours with gentle agitation (120 rpm).

  • Data Collection and Analysis:

    • Bacterial Growth Assessment: After incubation, measure the OD₆₀₀ of each well using a microplate reader to determine bacterial growth. This is crucial to ensure the observed effect is not due to bactericidal or bacteriostatic activity.[21]

    • Violacein Quantification: a. Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the bacterial cells.[21] b. Carefully remove the supernatant. c. Add 200 µL of DMSO to each well and resuspend the pellet by pipetting to extract the violacein pigment. d. Centrifuge the plate again to pellet any cell debris. e. Transfer 150 µL of the violacein-containing DMSO supernatant to a new flat-bottomed 96-well plate. f. Measure the absorbance at 595 nm (OD₅₉₅) to quantify the violacein.[21]

    • Calculation: Calculate the percentage of inhibition for both growth and violacein production relative to the negative control. Plotting these percentages against the compound concentration will reveal the specific QSI activity.

G_QS_Workflow Quorum Sensing Inhibition Assay Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare C. violaceum Inoculum (OD600=0.1) C Inoculate Plate and Incubate (30°C, 24h) A->C B Prepare Serial Dilutions of Test Lactone in 96-well Plate B->C D Measure Bacterial Growth (OD600) C->D E Pellet Cells & Extract Violacein with DMSO D->E Distinguish QSI from bacteriostatic effects F Quantify Violacein (OD595) E->F G Calculate % Inhibition (Growth vs. Violacein) F->G

Caption: Workflow for evaluating quorum sensing inhibition.

Conclusion

3-Butyldihydrofuran-2(3H)-one, while not as extensively studied as GBL or GVL, represents an interesting scaffold within the γ-lactone family. Its structure, isomeric with the well-known flavor compound γ-octalactone, suggests potential applications in the sensory field. More significantly for drug development, the C3-butyl substitution provides a moderate degree of lipophilicity that, according to established SAR principles, may confer enhanced biological activity compared to simpler, more polar lactones.[18][19] Experimental validation through protocols such as the quorum sensing inhibition assay is a critical next step to elucidate its specific bioactivities and potential as a lead compound for developing novel anti-virulence agents. The comparative framework presented here underscores the chemical diversity and functional tunability of the γ-lactone core, reinforcing its status as a privileged scaffold in chemical and pharmaceutical research.

References

  • Vertex AI Search. (2025, October 1). Gamma-Butyrolactone (GBL)
  • Wikipedia. γ-Butyrolactone.
  • Wikipedia. γ-Valerolactone.
  • Wawrzeńczyk, C., et al. (n.d.). Novel Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship Studies of a Series of r-Alkylidene-γ-lactones and Lactams.
  • ChemicalBook. (2023, December 6). Gamma-Butyrolactone:an industrial solvent.
  • News. (2024, July 10).
  • Torrens, F., & Castellano, G. (2020, April 1). Structure-Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. Bentham Science Publishers.
  • Mitsubishi Chemical Corporation. Gamma-Butyrolactone "GBL/Gamma-Butyrolactone" | Products.
  • Grokipedia. γ-Valerolactone.
  • Chemical Website. γ-butyrolactone (GBL).
  • ChemicalBook. (2026, January 13). γ-Valerolactone | 108-29-2.
  • National Center for Biotechnology Information. gamma-Octalactone | C8H14O2 | CID 7704. PubChem.
  • Chem-Impex. γ-Octalactone.
  • Elchemy. Gamma-Octalactone Manufacturer & Suppliers |ELAROMA-gOANE.
  • Sigma-Aldrich. gamma Valerolactone Bio Based Dipolar Aprotic Solvent.
  • National Center for Biotechnology Information. 3-Butyldihydrofuran-2(3H)-one | C8H14O2 | CID 86852. PubChem.
  • Pavlović, D., et al. (2014). Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. ACS Medicinal Chemistry Letters.
  • ScenTree. Gamma-octalactone (CAS N° 104-50-7).
  • Wikipedia. γ-Octalactone.
  • ResearchGate. (2025, August 6). γ-lactones with potential biological activity | Request PDF.
  • PubMed. (2014, August 15). Synthesis and Structure-Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics.
  • ResearchGate. (2025, August 9). Structure–Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action | Request PDF.
  • Semantic Scholar. (2021, May 10).
  • Miyazawa, M., et al. (2000, November 15). Synthesis and biological activity of alpha-methylene-gamma-lactones as new aroma chemicals. PubMed.
  • Springer Nature. Methods for Measuring the Production of Quorum Sensing Signal Molecules.
  • PubMed. (2014). Quorum Sensing in Gram-Positive Bacteria: Assay Protocols for Staphylococcal Agr and Enterococcal FSR Systems.
  • MDPI. (2021, March 9). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.
  • MDPI. (2025, January 18).
  • Cheméo. Chemical Properties of 2(3H)-Furanone, 5-butyldihydro- (CAS 104-50-7).
  • BenchChem. Application Notes and Protocols: In Vitro Quorum Sensing Inhibition Assay Using Maculosin.
  • Semantic Scholar. (2022, April 10).
  • National Institute of Standards and Technology. 2(3H)-Furanone, 5-butyldihydro-. NIST WebBook.
  • Chemsrc. (2025, August 26). 3-Hydroxydihydro-2(3H)-furanone | CAS#:19444-84-9.
  • MDPI. (2021, November 27). Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles.
  • PubMed. (2016). Rational Design and Synthesis of Biologically Active Disubstituted 2(3H)
  • National Center for Biotechnology Information. 2(3H)-Furanone | C4H4O2 | CID 140765. PubChem.
  • National Institute of Standards and Technology. 2(3H)-Furanone, 5-butyldihydro-4-methyl-. NIST WebBook.
  • National Institute of Standards and Technology. 2(3H)-Furanone, 5-butyldihydro-. NIST WebBook.
  • The Good Scents Company. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9.
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  • MDPI. (2023, March 10). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
  • Google Patents. CN101619049B - Preparation method of gamma-butyrolactone and 2,3-dihydrofuran.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Protocol

In the realm of analytical chemistry, a method is only as reliable as its validation. For a compound like 3-Butyldihydrofuran-2(3H)-one, also known widely as γ-octalactone, its quantification is critical in industries ranging from flavor and fragrance to pharmaceuticals, where it may be a key ingredient, an impurity, or a metabolite. This guide is designed not as a rigid template, but as a narrative of the scientific process. As a Senior Application Scientist, my goal is to move beyond simply listing steps and to illuminate the causality behind our choices—why we select a specific technique, the logic that underpins each validation parameter, and how to build a self-validating system that ensures data integrity. Our foundation will be the principles laid out by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, which provide a globally recognized framework for analytical procedure validation[1][2][3].

The Analyte: 3-Butyldihydrofuran-2(3H)-one (γ-Octalactone)

Before we can validate a method, we must understand the molecule.

  • Structure: A γ-lactone with a butyl side chain.

  • Molecular Formula: C₈H₁₄O₂[4].

  • Molecular Weight: 142.20 g/mol [4].

  • Key Physicochemical Properties: It is a volatile compound with a characteristic coconut or fruity aroma, a property that makes Gas Chromatography (GC) a highly suitable analytical technique[5][6]. It also possesses a chiral center, meaning it exists as two enantiomers, (R) and (S), which may have different biological or sensory properties—a crucial consideration for the specificity of our method[5].

Strategic Decision: Choosing the Right Analytical Technique

The first and most critical decision is the choice of analytical platform. For γ-octalactone, the decision primarily lies between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): The Natural Choice GC is the premier technique for analyzing volatile and semi-volatile compounds.[7] Given γ-octalactone's volatility (Boiling Point: ~234°C), GC is a natural fit[5]. A sample is vaporized and transported by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For detection, a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for hydrocarbons, while a Mass Spectrometer (MS) provides definitive identification based on mass-to-charge ratio, offering unparalleled specificity[3][8].

High-Performance Liquid Chromatography (HPLC): A Viable Alternative HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While less common for this specific analyte, HPLC is advantageous for non-volatile or thermally labile compounds. For γ-octalactone, a reversed-phase method (e.g., C18 column) would be typical. Detection is commonly achieved using an Ultraviolet (UV) detector, although γ-octalactone lacks a strong chromophore, which would result in poor sensitivity. A more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be necessary for effective quantification.

Head-to-Head Comparison:

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Suitability for γ-Octalactone Excellent. The compound is volatile and thermally stable enough for GC analysis.Possible, but Challenging. Requires a universal detector due to the lack of a strong UV chromophore.
Typical Column Fused silica capillary (e.g., DB-5, HP-INNOWax).Packed column (e.g., C18, C8).
Common Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).UV-Vis (low sensitivity), CAD, MS.
Sample Preparation Direct injection, Headspace, Solid-Phase Microextraction (SPME).Dissolution in a suitable solvent, filtration.
Key Advantage High resolution, high sensitivity (especially with FID/MS), ideal for volatile analytes.Suitable for non-volatile or thermally unstable compounds.
Our Verdict The recommended primary technique. Its inherent suitability ensures a more robust and sensitive method.A secondary or alternative method if GC is unavailable or if analyzing in a complex non-volatile matrix.

For the remainder of this guide, we will focus on the validation of a GC-FID method as the primary approach and an HPLC-UV method as a comparative alternative, illustrating the universal principles of validation.

The Validation Workflow: A System of Interconnected Pillars

Method validation is not a checklist but a holistic process to demonstrate fitness for purpose.[3] Each parameter we test informs the others, creating a web of evidence that supports the method's reliability.

Caption: A typical workflow for analytical method validation.

Experimental Protocols & Performance Data

Here, we detail the validation process for our chosen methods. The acceptance criteria are based on the ICH guidelines and typical performance for these analytical techniques.[1][9][10]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for the quantification (assay) of 3-Butyldihydrofuran-2(3H)-one.

Chromatographic Conditions:

  • System: Agilent 7890A GC or equivalent

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Inlet: Split/Splitless, 250°C, Split ratio 50:1

  • Injection Volume: 1 µL

  • Oven Program: 80°C (hold 1 min), ramp at 10°C/min to 240°C, hold 5 min

  • Detector: FID, 250°C

Validation Parameters & Experimental Design

1. Specificity

  • Causality: This is the cornerstone of validation. We must prove that the signal we measure comes only from γ-octalactone and not from interferences like impurities, degradation products, or matrix components. Lack of specificity leads to inaccurate results.[10]

  • Protocol:

    • Analyze a blank solvent (e.g., dichloromethane).

    • Analyze a placebo sample (matrix without the analyte).

    • Analyze a standard solution of γ-octalactone.

    • Analyze a spiked placebo sample.

    • If available, analyze samples containing known related substances or degradation products.

  • Acceptance Criteria: The retention time of the analyte peak in the spiked sample should match the standard. No interfering peaks should be observed at the retention time of γ-octalactone in the blank or placebo chromatograms.

2. Linearity

  • Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. This justifies the use of a calibration curve for quantification.

  • Protocol:

    • Prepare a stock solution of γ-octalactone.

    • Create a series of at least five calibration standards by serial dilution, covering the expected working range (e.g., 1 µg/mL to 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

3. Range

  • Causality: The range is the interval over which the method is shown to be linear, accurate, and precise. It defines the upper and lower concentration limits for reliable quantification.

  • Protocol: The data from the Linearity, Accuracy, and Precision studies are used to confirm the range.

  • Acceptance Criteria: The method provides an acceptable degree of linearity, accuracy, and precision within the established range (e.g., 10 µg/mL to 80 µg/mL).

4. Accuracy

  • Causality: Accuracy measures the closeness of the experimental result to the true value. It confirms that the method is free from systematic error.

  • Protocol (Spiked Matrix Method):

    • Prepare placebo samples.

    • Spike the placebo at three concentration levels (e.g., low, medium, high: 10, 40, 80 µg/mL), with three replicates at each level (9 total determinations).

    • Analyze the samples and calculate the percent recovery. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision

  • Causality: Precision measures the degree of scatter between a series of measurements. It demonstrates the method's repeatability under various conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a standard at 100% of the target concentration (e.g., 40 µg/mL) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy. These are critical for impurity analysis.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: Confirm the LOQ by analyzing samples at this concentration and ensuring the precision (RSD) and accuracy meet acceptable criteria (e.g., RSD ≤ 10%).

7. Robustness

  • Causality: Robustness testing demonstrates the method's reliability during normal use by deliberately introducing small variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Oven temperature (± 2°C)

      • Carrier gas flow rate (± 0.1 mL/min)

      • Column from a different batch

    • Analyze a system suitability sample under each condition and evaluate the results (e.g., retention time, peak area).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor changes.

Summary of GC-FID Performance Data
Validation ParameterAcceptance CriteriaExperimental Result
Specificity No interference at analyte RTPass
Linearity (1-100 µg/mL) R² ≥ 0.999R² = 0.9995
Range Confirmed by Acc., Prec., Lin.10 - 80 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%0.85%
Precision (Intermediate) RSD ≤ 2.0%1.20%
LOD S/N ≈ 3:10.3 µg/mL
LOQ S/N ≈ 10:1; RSD ≤ 10%1.0 µg/mL (RSD = 4.5%)
Robustness System suitability passesPass

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method serves as a comparative alternative. Due to the weak chromophore, sensitivity is expected to be lower.

Chromatographic Conditions:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Validation Parameters & Experimental Design

The same validation parameters (Specificity, Linearity, Accuracy, etc.) are assessed using protocols analogous to the GC-FID method, but adapted for HPLC. For instance, robustness would involve varying mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Summary of HPLC-UV Performance Data
Validation ParameterAcceptance CriteriaExperimental Result
Specificity No interference at analyte RTPass
Linearity (50-1000 µg/mL) R² ≥ 0.995R² = 0.9972
Range Confirmed by Acc., Prec., Lin.100 - 800 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5% - 101.8%
Precision (Repeatability) RSD ≤ 2.0%1.15%
Precision (Intermediate) RSD ≤ 2.0%1.65%
LOD S/N ≈ 3:115 µg/mL
LOQ S/N ≈ 10:1; RSD ≤ 10%50 µg/mL (RSD = 6.8%)
Robustness System suitability passesPass

Senior Scientist's Insight: The data clearly illustrates the superior sensitivity of the GC-FID method, with LOD and LOQ values that are orders of magnitude lower than the HPLC-UV method. This is a direct consequence of the analyte's properties and the detectors' principles of operation. For trace-level analysis or impurity testing, GC-FID or GC-MS would be the only viable options.

Interrelationship of Validation Parameters

Understanding how validation parameters relate to one another is key to an efficient and logical validation process. For example, linearity underpins the range, which in turn is required to perform accuracy and precision studies.

G Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy (Trueness) Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range Defines Range->Accuracy Required for Range->Precision Required for Accuracy->Precision Assessed together LOQ LOQ LOD LOD LOQ->LOD Derived from Robustness Robustness Robustness->Accuracy Tests stability of Robustness->Precision Tests stability of

Caption: Interdependence of core analytical validation parameters.

Conclusion: A Foundation of Trust

The validation of an analytical method is the process of building a foundation of trust in your data. By systematically evaluating parameters from specificity to robustness, we demonstrate that a method is fit for its intended purpose. For 3-Butyldihydrofuran-2(3H)-one, Gas Chromatography stands out as the superior technique, offering the sensitivity and resolution needed for accurate quantification. However, the principles of validation discussed here are universal. They transcend any single analyte, instrument, or technique, forming the bedrock of sound science and ensuring the quality and integrity of analytical results across all disciplines.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Gamma-octalactone (CAS N° 104-50-7) . ScenTree. [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry . National Center for Biotechnology Information. [Link]

  • Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using... . National Center for Biotechnology Information. [Link]

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

  • Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS . National Center for Biotechnology Information. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays... . ACS Publications. [Link]

  • EU Natural Gamma Octalactone, chiral DETAILED . OAMIC Ingredients USA. [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry . Academia.edu. [Link]

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  • Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces . Advances in Environmental Technology. [Link]

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  • 2(3H)-Furanone, 5-butyldihydro- . NIST Chemistry WebBook. [Link]

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A Comparative Guide to the Biological Activity of 3-Butyldihydrofuran-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone scaffold, a common structural motif in numerous natural products, has garnered significant attention in medicinal chemistry.[1][2] Derivatives of this core structure, such as 3-Butyldihydrofuran-2(3H)-one, have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activities of 3-Butyldihydrofuran-2(3H)-one derivatives, supported by experimental data, to aid researchers in their drug discovery efforts.

Introduction to 3-Butyldihydrofuran-2(3H)-one and its Derivatives

3-Butyldihydrofuran-2(3H)-one, also known as γ-octalactone, belongs to the furanone class of compounds. Its derivatives are characterized by substitutions on the lactone ring, which significantly influence their biological profiles. The furanone ring system is a fundamental component of many compounds with applications as antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor agents.[3] The versatility of the γ-butyrolactone scaffold allows for the synthesis of a diverse library of compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and cytotoxic properties.[1]

Comparative Biological Activities

The biological activities of 3-Butyldihydrofuran-2(3H)-one derivatives are diverse, with prominent effects observed in antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Derivatives of the γ-butyrolactone core have shown significant potential as antimicrobial agents, addressing the growing concern of multidrug-resistant bacterial strains.[1]

Comparison of Antimicrobial Activity:

DerivativeTarget MicroorganismActivity Metric (e.g., Zone of Inhibition, MIC)Reference CompoundSource
Compound 4c, 4j, 4k, 4l, 4m P. aeruginosaGood activityCiprofloxacin
Compound 4c, 4d, 4e E. coliGood activityCiprofloxacin[1]
Compound 4d, 4e, 4g, 4i, 4l Salmonella typhiGood activityCiprofloxacin[1]
Compound 5 (20 mg/mL)S. epidermidisHigh activity, comparable to streptomycinStreptomycin[2][4]
Aspernolides L and MC. albicans, A. fumigates, E. coli, P. aeruginosaModerate activity (IC50: 2.60-6.04 mM)N/A

Key Insights:

  • The substitution pattern on the γ-butyrolactone ring is crucial for determining the spectrum and potency of antimicrobial activity.

  • Some derivatives exhibit activity comparable to established antibiotics like ciprofloxacin and streptomycin, highlighting their potential as lead structures for new drug development.[1][2][4]

  • The α-methylene-γ-butyrolactone moiety is a known pharmacophore for antifungal activity.[5]

Anticancer Activity

The furanone scaffold is also a key feature in many compounds with demonstrated antitumor properties.[1][6]

Comparison of Anticancer Activity (IC50 values in µM):

DerivativeCell LineIC50 (µM)Reference CompoundSource
Compound I-14 (butenolide-dithiocarbamate)Various human cancer cell lines< 30N/A[6]
F-derivative of –SOMe substituted furan-3(2H)-oneMCF-7 (Breast Cancer)10N/A[7]
F-derivative of –SOMe substituted furan-3(2H)-oneHSC-3 (Squamous Cell Carcinoma)7.5N/A[7]
Chiral 1,2,4-triazole Schiff base with γ-butenolide (Compound 7l )HeLa (Cervical Cancer)1.8N/A[8]
Aspernolide MKB, SK-MEL, BT-549, SKOV-31.2, 0.9, 0.1, 0.8N/A[9]

Mechanistic Insights:

  • The introduction of dithiocarbamate side chains at the C-3 position of the butenolide ring has been shown to be critical for antitumor activity.[6]

  • Some furanone derivatives exhibit a cytotoxic effect related to the inhibition of COX-1.[7]

  • The γ-substituted butenolide moiety is a biologically important entity found in numerous natural products with anticancer activity.[8]

Anti-inflammatory Activity

Furanone derivatives have demonstrated potent anti-inflammatory properties, often linked to their ability to inhibit key enzymes in the inflammatory cascade.[3]

Comparison of Anti-inflammatory Activity:

DerivativeAssayActivity MetricReference CompoundSource
F-derivative of –SOMe substituted furan-3(2H)-oneCarrageenan-induced paw edema54% inhibition (0.01 mmol/kg)Celecoxib (64.6%), Indomethacin (47%)[7]
3-arylidene-5-(4-chloro-phenyl)-2(3H)-furanones (compounds 15 and 17 )Carrageenan-induced paw edemaHigh activity, comparable to standardN/A[10]
Pyridazinone derivatives (5b, 8b, 8c )In vitro COX-2/15-LOX inhibition and TNF-α inhibitionHigh activityN/A[11]

Mechanistic Insights:

  • Many furanone derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[7]

  • Some derivatives exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways, potentially offering a broader spectrum of anti-inflammatory action with a better safety profile.[11]

  • The anti-inflammatory properties can also be attributed to their ability to scavenge free radicals and reactive oxygen species (ROS), and to suppress the production of pro-inflammatory cytokines like TNF-α.[3]

Structure-Activity Relationship (SAR)

The biological activity of 3-Butyldihydrofuran-2(3H)-one derivatives is intrinsically linked to their chemical structure. Key SAR observations include:

  • Substitution at C-3: Introduction of dithiocarbamate side chains at this position is crucial for antitumor activity.[6]

  • Aryl Group Substitution: The permutation of hydrophilic and hydrophobic aryl groups can lead to significant changes in biological activity, particularly in COX inhibition.[7]

  • Halogen Substitution: Compounds containing halogen groups on the phenyl ring have shown selective and potent antifungal activity.[10][12]

  • Nitrogen Analogues: Replacing the oxygen in the furanone ring with a benzylamine moiety (to form 1-benzylpyrrolones) has been shown to improve anti-inflammatory and analgesic activities.[10]

Experimental Protocols

The following are generalized protocols for evaluating the biological activities of novel 3-Butyldihydrofuran-2(3H)-one derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol determines the cytotoxic effects of a compound on cancer cells.[13]

Workflow for MTT Assay:

MTT_Assay A Seed cancer cells in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution to each well D->E F Incubate until formazan crystals form E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I Broth_Microdilution A Prepare serial two-fold dilutions of the test compound in broth B Inoculate each well with a standardized microbial suspension A->B C Include positive (no compound) and negative (no microbes) controls B->C D Incubate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. [14]2. Inoculation: Inoculate each well with a standardized suspension of the target microorganism. [14]3. Controls: Include a positive control well (microorganism, no compound) and a negative control well (broth, no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [15][14]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Paw_Edema_Assay A Administer the test compound or vehicle to rats B After a set time, inject carrageenan into the sub-plantar region of the hind paw A->B C Measure the paw volume at regular intervals B->C D Calculate the percentage of edema inhibition C->D E Compare the results with a standard anti-inflammatory drug D->E

Sources

Introduction: The Olfactory Significance of Lactones and the Chirality Challenge

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Sensory Analysis of 3-Butyldihydrofuran-2(3H)-one Isomers

3-Butyldihydrofuran-2(3H)-one, a member of the γ-lactone family, is a significant contributor to the aroma profile of many food products and fragrances. Its isomers, arising from the chiral center at the C3 position, present a fascinating challenge and opportunity in the field of sensory science. It is well-established that enantiomers of a chiral compound can elicit different olfactory responses, ranging from subtle variations in intensity to entirely distinct aroma characteristics.[1][2] This guide provides a comprehensive framework for the sensory and analytical evaluation of 3-butyldihydrofuran-2(3H)-one isomers, offering researchers a robust methodology to dissect their unique sensory contributions.

While direct comparative studies on the sensory properties of 3-butyldihydrofuran-2(3H)-one isomers are not extensively documented in publicly available literature, the principles of chiral recognition by olfactory receptors are well-understood.[2] This guide, therefore, synthesizes established methodologies for the sensory analysis of chiral flavor compounds and proposes a detailed, best-practice protocol for the specific investigation of 3-butyldihydrofuran-2(3H)-one isomers.

The Crucial Role of Isomeric Purity in Sensory Evaluation

The first and most critical step in the sensory analysis of chiral compounds is ensuring the isomeric purity of the samples. Trace amounts of one isomer can significantly impact the perceived aroma of the other. The synthesis of optically active β-alkyl substituted γ-lactones is a key area of research to obtain pure enantiomers for olfactory evaluation.[3][4]

Experimental Protocol: Synthesis and Purification of 3-Butyldihydrofuran-2(3H)-one Isomers

A detailed protocol for the asymmetric synthesis of the (R)- and (S)-enantiomers of 3-butyldihydrofuran-2(3H)-one is beyond the scope of this guide. However, a general workflow for their preparation and purification is outlined below. This process is critical for obtaining samples suitable for sensory analysis.

  • Asymmetric Synthesis: Employ a suitable stereoselective synthetic route to produce each enantiomer with high enantiomeric excess (ee). Various methods for the synthesis of substituted γ-lactones have been reported.[5][6][7]

  • Purification: Utilize preparative chiral chromatography, such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, to isolate each enantiomer.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess of the purified isomers using analytical chiral Gas Chromatography (GC) or HPLC. An ee of >99% is highly desirable for sensory evaluation.

  • Chemical Purity Analysis: Confirm the chemical purity of each isomer using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of any residual solvents or byproducts that could interfere with the sensory analysis.

Comparative Sensory Analysis: Unveiling the Olfactory Nuances

The core of this investigation lies in the comparative sensory analysis of the purified (R)- and (S)-3-butyldihydrofuran-2(3H)-one isomers. This is typically achieved through a combination of descriptive sensory analysis and determination of odor thresholds.

Descriptive Sensory Analysis

This technique involves a trained sensory panel identifying and quantifying the specific aroma attributes of each isomer.

Experimental Protocol: Descriptive Sensory Analysis

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

    • Conduct a series of training sessions to familiarize the panelists with a lexicon of aroma descriptors relevant to lactones (e.g., creamy, fruity, coconut, waxy, sweet).[8][9]

  • Sample Preparation:

    • Prepare solutions of each isomer in an odorless solvent (e.g., mineral oil, propylene glycol, or deionized water, depending on solubility) at a concentration well above the anticipated odor threshold.

    • Present the samples in identical, coded containers to blind the panelists.

  • Evaluation:

    • Panelists will sniff the samples and rate the intensity of each identified aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Include a reference sample, such as a racemic mixture of 3-butyldihydrofuran-2(3H)-one, for comparison.

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences in the aroma profiles of the isomers.

Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by the human nose. Comparing the odor thresholds of the isomers provides quantitative data on their relative potencies.

Experimental Protocol: Odor Threshold Determination (ASTM E679-04)

  • Sample Preparation: Prepare a series of dilutions of each isomer in an appropriate solvent, typically in ascending order of concentration (e.g., using a factor of three between dilutions).

  • Presentation: Use a three-alternative forced-choice (3-AFC) method, where panelists are presented with three samples, two of which are blanks (solvent only) and one contains the odorant. The panelist's task is to identify the odorous sample.

  • Determination: The individual threshold is the lowest concentration at which the panelist can correctly identify the odorous sample in a series of presentations.

  • Group Threshold Calculation: The group threshold is calculated as the geometric mean of the individual thresholds.

Instrumental Analysis: Correlating Chemistry with Sensory Perception

Instrumental analysis, particularly Gas Chromatography-Olfactometry (GC-O), is an indispensable tool that bridges the gap between chemical composition and sensory perception.[10][11][12][13] GC-O allows for the separation of volatile compounds in a sample and directs the effluent to both a chemical detector (e.g., a mass spectrometer) and a human assessor (the "sniffer").

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

  • Instrumentation:

    • A gas chromatograph equipped with a chiral column capable of separating the 3-butyldihydrofuran-2(3H)-one enantiomers.

    • An effluent splitter that directs a portion of the column effluent to a mass spectrometer and the remainder to a heated sniffing port.

  • Analysis of a Racemic Mixture:

    • Inject a sample of the racemic mixture of 3-butyldihydrofuran-2(3H)-one.

    • As the enantiomers elute from the column at different retention times, a trained assessor at the sniffing port will describe the odor and rate its intensity for each peak.

    • Simultaneously, the mass spectrometer will confirm the identity of the eluting compounds.

  • Aroma Extract Dilution Analysis (AEDA):

    • To determine the most potent odorants, a series of dilutions of the sample are analyzed by GC-O. The highest dilution at which an odor is still detected for a particular compound is its flavor dilution (FD) factor. This provides a semi-quantitative measure of the odor potency.

Data Presentation and Interpretation

Table 1: Hypothetical Comparative Sensory Profile of 3-Butyldihydrofuran-2(3H)-one Isomers

Aroma Attribute(R)-3-Butyldihydrofuran-2(3H)-one (Mean Intensity)(S)-3-Butyldihydrofuran-2(3H)-one (Mean Intensity)Racemic Mixture (Mean Intensity)
Creamy8.54.26.3
Fruity (Peach-like)7.92.15.0
Coconut3.16.84.9
Waxy2.55.54.0
Sweet8.03.55.8

Note: The data in this table is hypothetical and serves as an example of how results would be presented. Actual results would be derived from the experimental protocols described.

Table 2: Hypothetical Odor Thresholds and Flavor Dilution (FD) Factors

IsomerOdor Threshold in Water (µg/L)Flavor Dilution (FD) Factor (in air)
(R)-3-Butyldihydrofuran-2(3H)-one0.51024
(S)-3-Butyldihydrofuran-2(3H)-one5.2128

Note: The data in this table is hypothetical and serves as an example of how results would be presented.

Visualizing the Workflow

Diagrams are essential for illustrating the complex workflows involved in sensory and instrumental analysis.

Sensory_Analysis_Workflow cluster_synthesis Isomer Preparation cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis Synthesis Asymmetric Synthesis Purification Chiral Chromatography Synthesis->Purification Purity_Analysis Chiral GC & GC-MS Purification->Purity_Analysis Descriptive_Analysis Descriptive Analysis Purity_Analysis->Descriptive_Analysis GCO GC-Olfactometry Purity_Analysis->GCO Data_Analysis Data Interpretation & Comparison Descriptive_Analysis->Data_Analysis Threshold_Det Odor Threshold Determination Threshold_Det->Data_Analysis AEDA Aroma Extract Dilution Analysis GCO->AEDA AEDA->Data_Analysis

Caption: Workflow for the comprehensive sensory and instrumental analysis of 3-butyldihydrofuran-2(3H)-one isomers.

GCO_Setup GC Gas Chromatograph (Chiral Column) Splitter Effluent Splitter GC->Splitter Injector Injector Injector->GC MS Mass Spectrometer (Detector) Splitter->MS Sniffing_Port Sniffing Port (Human Assessor) Splitter->Sniffing_Port Data_System Data System MS->Data_System Sniffing_Port->Data_System

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system for chiral flavor analysis.

Conclusion

The sensory analysis of 3-butyldihydrofuran-2(3H)-one isomers requires a meticulous and multi-faceted approach. By combining rigorous purification, detailed sensory evaluation by a trained panel, and sophisticated instrumental analysis like GC-O, researchers can effectively characterize the unique olfactory properties of each isomer. This comprehensive understanding is crucial for the targeted application of these potent aroma compounds in the food and fragrance industries, enabling the creation of more nuanced and appealing flavor and scent profiles. The methodologies outlined in this guide provide a robust framework for conducting such research with scientific integrity and a high degree of confidence in the results.

References

  • Kawasaki, M., Kato, D., Okada, T., Morita, Y., Tanaka, Y., & Toyooka, N. (2020). Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analogues. Tetrahedron, 76(12), 130984. [Link]

  • University of Toyama. (2020). Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analogues. UTokyo Repository. [Link]

  • Scent.vn. (n.d.). 2(3H)-Furanone, 3-acetyl-5-butyldihydro-. Scent.vn. [Link]

  • Blank, I., & Schieberle, P. (2001). Formation Pathways of 3-Hydroxy-4,5-dimethyl-2[5H]-furanone (Sotolon) in Citrus Soft Drinks. Journal of Agricultural and Food Chemistry, 49(8), 3841-3847. [Link]

  • Ferreira, V., Ortín, N., & Escudero, A. (2017). Gas Chromatography – Olfactometry in Food Aroma Analysis. ResearchGate. [Link]

  • Leffingwell, J. C. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist, 18(6), 1-14. [Link]

  • d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]

  • Trindade, M. B., et al. (2019). The Blossoming of Technology for the Analysis of Complex Aroma Bouquets—A Review on Flavour and Odorant Multidimensional and Comprehensive Gas Chromatography Applications. Molecules, 24(11), 2095. [Link]

  • A Flavorist's Guide to γ-Butyrolactone (GBL). (2026, February 13). Flavor Compound Compendium. [Link]

  • The Good Scents Company. (n.d.). 5,5-dibutyl dihydrofuran-2(3H)-one. The Good Scents Company. [Link]

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Wikipedia. [Link]

  • (PDF) Sustainable Transition Metal Free Synthesis of Substituted γ-Lactones. (2025, October 30). ResearchGate. [Link]

  • Wang, C., et al. (2025). Synthesis of γ-alkylidene lactones via molecular stitching of carboxylic acids and olefins. Chemical Science. [Link]

  • The Good Scents Company. (n.d.). 3-heptyl dihydro-5-methyl-2(3H)-furanone. The Good Scents Company. [Link]

  • PubChem. (n.d.). 3-Butyldihydrofuran-2(3H)-one. PubChem. [Link]

  • Teixeira, M. C., et al. (2014). Odour character differences for enantiomers correlate with molecular flexibility. Journal of the Royal Society Interface, 11(98), 20140539. [Link]

  • (PDF) Strategies for the synthesis of highly substituted γ-and δ-lactones... (n.d.). ResearchGate. [Link]

  • Chiralpedia. (2024, June 11). The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. [Link]

  • Emura, M., et al. (2009). Stereochemical studies of odorous 2-substituted-3(2H)-furanones by vibrational circular dichroism. Journal of Agricultural and Food Chemistry, 57(21), 9909-9915. [Link]

  • AMT. (2025, November 18). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF. Atmospheric Measurement Techniques. [Link]

  • FooDB. (2010, April 8). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). FooDB. [Link]

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comparative study of 3-Butyldihydrofuran-2(3H)-one synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 3-Butyldihydrofuran-2(3H)-one

For researchers and professionals in drug development and chemical synthesis, the efficient construction of specific molecular scaffolds is paramount. 3-Butyldihydrofuran-2(3H)-one, also known as γ-octalactone, is a valuable chiral building block and a key component in various natural products and active pharmaceutical ingredients. Its synthesis has been approached through several distinct chemical strategies, each with inherent advantages and challenges. This guide provides a comparative analysis of the primary synthetic routes, offering field-proven insights into the causality behind experimental choices and supported by detailed protocols.

Introduction to 3-Butyldihydrofuran-2(3H)-one

3-Butyldihydrofuran-2(3H)-one is a five-membered lactone carrying a butyl substituent at the C3 position. The stereocenter at this position makes enantioselective synthesis a critical consideration for applications where specific stereoisomers are required. The choice of synthetic route often depends on factors such as the desired stereochemical outcome, the availability and cost of starting materials, scalability, and overall yield.

This guide will explore and compare the following principal synthesis strategies:

  • Catalytic Hydrogenation of an Unsaturated Precursor

  • Baeyer-Villiger Oxidation of a Substituted Cyclopentanone

  • Intramolecular Cyclization via Reformatsky-Type Reactions

  • Alkylative Approaches using Grignard or Organolithium Reagents

Route 1: Catalytic Hydrogenation of 3-Butylfuran-2(5H)-one

This is one of the most direct and atom-economical approaches, assuming the precursor, 3-butylfuran-2(5H)-one, is readily accessible. The core of this strategy is the selective reduction of the endocyclic double bond of the α,β-unsaturated lactone without opening the lactone ring.

Expertise & Experience: The "Why"

Catalytic hydrogenation is a cornerstone of industrial and laboratory synthesis due to its high efficiency and the clean nature of the reaction—the only byproduct is typically the removed catalyst.[1] The choice of catalyst is critical. Palladium on carbon (Pd/C) is a highly effective and common choice for the hydrogenation of alkenes.[2] The catalyst provides a surface for the adsorption of both hydrogen gas and the unsaturated substrate, facilitating the addition of hydrogen across the double bond. The reaction is typically performed under a hydrogen atmosphere, and the pressure can be adjusted to control the reaction rate. Solvents like ethanol or ethyl acetate are chosen for their ability to dissolve the substrate and for their inertness under the reaction conditions.

Logical Workflow: Hydrogenation Pathway

sub 3-Butylfuran-2(5H)-one reagents H₂, Pd/C Ethanol, RT sub->reagents prod 3-Butyldihydrofuran-2(3H)-one reagents->prod caption Fig. 1: Catalytic Hydrogenation Workflow

Caption: Fig. 1: Catalytic Hydrogenation Workflow

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from standard hydrogenation procedures.[1][2]

  • Vessel Preparation: To a 250 mL hydrogenation flask, add 3-butylfuran-2(5H)-one (10.0 g, 71.3 mmol) and 100 mL of ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g, 5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by vacuum distillation to obtain 3-butyldihydrofuran-2(3H)-one.

Route 2: Baeyer-Villiger Oxidation of 2-Butylcyclopentanone

The Baeyer-Villiger oxidation is a powerful transformation that converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group.[3][4] This method is highly reliable and its regioselectivity is predictable based on the migratory aptitude of the adjacent carbon atoms.

Expertise & Experience: The "Why"

The key to this reaction is the choice of peroxyacid. meta-Chloroperoxybenzoic acid (m-CPBA) is a common, effective, and relatively safe oxidant for this purpose.[5][6] The mechanism involves the peroxyacid attacking the protonated carbonyl, forming a Criegee intermediate.[4] The subsequent rearrangement step is regioselective; the more substituted carbon atom preferentially migrates.[6] In the case of 2-butylcyclopentanone, the more substituted secondary carbon (C2) migrates, leading to the desired γ-lactone. The use of a buffer, such as sodium bicarbonate, is often included to neutralize the meta-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions.

Logical Workflow: Baeyer-Villiger Oxidation

sub 2-Butylcyclopentanone reagents m-CPBA, NaHCO₃ Dichloromethane, 0°C to RT sub->reagents prod 3-Butyldihydrofuran-2(3H)-one reagents->prod caption Fig. 2: Baeyer-Villiger Oxidation Workflow

Caption: Fig. 2: Baeyer-Villiger Oxidation Workflow

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is based on established procedures for Baeyer-Villiger oxidations.[6]

  • Reaction Setup: Dissolve 2-butylcyclopentanone (10.0 g, 71.3 mmol) and sodium bicarbonate (12.0 g, 142 mmol) in 150 mL of dichloromethane in a 500 mL round-bottom flask. Cool the mixture to 0°C in an ice bath.

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 17.6 g, approx. 78.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the starting ketone by TLC.

  • Quenching: Cool the mixture to 0°C and slowly add a 10% aqueous solution of sodium sulfite (50 mL) to quench the excess peroxide. Stir for 20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure lactone.

Route 3: Intramolecular Reformatsky Reaction

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[7] An intramolecular variant provides a powerful method for constructing cyclic systems, including lactones.[8][9]

Expertise & Experience: The "Why"

This route offers excellent control over ring formation. The key is creating a precursor that contains both the α-bromo ester and an aldehyde within the same molecule. The reaction is initiated by the oxidative addition of zinc into the carbon-bromine bond, forming an organozinc enolate.[7] This enolate then attacks the intramolecular aldehyde, and subsequent workup leads to the cyclized hydroxy acid, which readily forms the lactone. More modern variations use other metals like samarium(II) iodide (SmI₂), which can offer higher yields and stereoselectivity under milder conditions.[10][11] The chelation-controlled transition state in SmI₂-mediated reactions often leads to a high degree of diastereoselectivity.[8]

Logical Workflow: Intramolecular Reformatsky Reaction

sub 6-Bromoacetoxy-heptanal reagents1 Activated Zinc THF, Reflux sub->reagents1 inter Zinc Enolate Intermediate reagents2 Acidic Workup (H₃O⁺) inter->reagents2 prod 3-Butyldihydrofuran-2(3H)-one reagents1->inter reagents2->prod caption Fig. 3: Intramolecular Reformatsky Workflow

Caption: Fig. 3: Intramolecular Reformatsky Workflow

Experimental Protocol: Zinc-Mediated Intramolecular Cyclization

This protocol is a conceptual adaptation of intramolecular Reformatsky procedures.[7][8]

  • Zinc Activation: Place zinc dust (6.5 g, 100 mmol) in a flame-dried 500 mL three-neck flask equipped with a reflux condenser and dropping funnel. Add 50 mL of dry THF, followed by 1,2-dibromoethane (0.5 mL) as an activator. Heat the mixture to reflux for 15 minutes, then cool to room temperature.

  • Precursor Addition: Dissolve the precursor, 6-bromoacetoxy-heptanal (12.5 g, 50 mmol), in 100 mL of dry THF and add it to the dropping funnel.

  • Reaction: Add a small portion of the precursor solution (approx. 10 mL) to the zinc suspension and heat gently to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to reflux for an additional 1 hour.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid (100 mL). Extract the mixture with diethyl ether (3 x 75 mL).

  • Isolation: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent to give the crude product, which can be purified by vacuum distillation.

Route 4: Alkylation of γ-Butyrolactone Enolate

This approach involves the deprotonation of γ-butyrolactone at the α-position (C3) to form an enolate, which is then alkylated with a butyl halide. This is a conceptually simple C-C bond formation strategy.

Expertise & Experience: The "Why"

The primary challenge in this route is achieving mono-alkylation. Lactone enolates can be prone to side reactions, including self-condensation and di-alkylation. The choice of base and reaction conditions is critical. A strong, sterically hindered base like lithium diisopropylamide (LDA) is ideal. It is strong enough to quantitatively deprotonate the lactone at low temperatures (-78°C), but its bulkiness minimizes nucleophilic attack on the lactone carbonyl.[12][13] Performing the reaction at low temperature is essential to maintain the stability of the enolate and control reactivity. The butyl halide (e.g., 1-bromobutane) serves as the electrophile.

Logical Workflow: Enolate Alkylation

sub γ-Butyrolactone reagents1 1. LDA, THF, -78°C sub->reagents1 inter Lithium Enolate reagents2 2. 1-Bromobutane inter->reagents2 prod 3-Butyldihydrofuran-2(3H)-one reagents1->inter reagents2->prod caption Fig. 4: Enolate Alkylation Workflow

Caption: Fig. 4: Enolate Alkylation Workflow

Experimental Protocol: Alkylation with LDA

This protocol is based on standard procedures for enolate alkylation.

  • LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (11.1 mL, 79 mmol) in 100 mL of dry THF. Cool to -78°C (dry ice/acetone bath). Add n-butyllithium (2.5 M in hexanes, 30 mL, 75 mmol) dropwise. Stir at -78°C for 30 minutes.

  • Enolate Formation: Add γ-butyrolactone (5.7 mL, 71.3 mmol) dropwise to the LDA solution at -78°C. Stir the resulting solution for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add 1-bromobutane (8.5 mL, 79 mmol) dropwise to the enolate solution at -78°C. Allow the reaction to stir at -78°C for 2 hours, then warm slowly to room temperature overnight.

  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate under reduced pressure. Purify the residue by vacuum distillation to separate the product from starting material and di-alkylated byproduct.

Comparative Summary of Synthesis Routes

Parameter Catalytic Hydrogenation Baeyer-Villiger Oxidation Intramolecular Reformatsky Enolate Alkylation
Starting Material 3-Butylfuran-2(5H)-one2-Butylcyclopentanone6-Bromoacetoxy-heptanalγ-Butyrolactone, 1-Bromobutane
Key Reagents H₂, Pd/Cm-CPBAActivated Zinc or SmI₂LDA
Typical Yield High (>90%)Good (70-85%)Moderate to Good (60-90%)Moderate (50-70%)
Key Advantages High yield, atom economy, clean reaction.Predictable regioselectivity, reliable.Good for complex ring systems, potential for stereocontrol.Direct C-C bond formation from a simple precursor.
Key Challenges Availability of the unsaturated precursor.Use of potentially explosive peroxides, byproduct removal.Multi-step synthesis of the linear precursor.Risk of di-alkylation and self-condensation, requires cryogenic temperatures.
Scalability ExcellentGoodModerateModerate

Conclusion

The optimal synthesis of 3-butyldihydrofuran-2(3H)-one is highly dependent on the specific requirements of the project.

  • For large-scale production where the unsaturated precursor is available, Catalytic Hydrogenation is likely the most efficient and economical choice.

  • The Baeyer-Villiger Oxidation offers a robust and predictable route if the corresponding cyclopentanone is the more accessible starting material.

  • Intramolecular Reformatsky Reactions provide a powerful, albeit more complex, alternative that can offer high levels of stereocontrol, which is crucial when synthesizing specific enantiomers.

  • Enolate Alkylation is a direct and classic organometallic approach but requires careful control of reaction conditions to achieve good yields and avoid side products.

Each route presents a unique set of experimental considerations. By understanding the underlying chemical principles and the practical aspects of each protocol, researchers can make an informed decision to select the most suitable pathway for their synthetic goals.

References

  • Ghosh, A. K., & Chen, Y. (2002). Expedient, Stereocontrolled Synthesis of (+)-Compactin Lactone via Intramolecular Reformatsky Reaction. The Journal of Organic Chemistry, 67(1), 1-4. [Link]

  • Parrinello, M., & Cozzi, P. G. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21-42. [Link]

  • DiRocco, D. A., & O'Brien, K. M. (2011). γ-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. Inquiries Journal, 3(05). [Link]

  • Wikipedia contributors. (2023, December 2). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Parrinello, M., & Cozzi, P. G. (2018). Recent developments in the asymmetric Reformatsky-type reaction. National Center for Biotechnology Information. [Link]

  • Rinner, U. (2007). Baeyer–Villiger Reactions. Science of Synthesis, 3, 747-757. [Link]

  • Anwar, M. U., & Khan, S. A. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances, 14(34), 24654-24681. [Link]

  • Ramadan, S. K., Abou-Elmagd, W. S. I., & Hashem, A. I. (2021). Alkylation of 2(3H)-Furanones: Inter- versus Intra-Molecular. Letters in Organic Chemistry, 17(6), 428-436. [Link]

  • LibreTexts. (2021, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. [Link]

  • Clark, J. (2015, October). An Introduction to Grignard Reagents. Chemguide. [Link]

  • Wikipedia contributors. (2023, November 28). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]

  • Walborsky, H. M., & Niznik, G. E. (1973). 1-d-ALDEHYDES FROM GRIGNARD REAGENTS: 1-d-HEPTANAL. Organic Syntheses, 53, 83. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • ResearchGate. (n.d.). Reactions of 2(3 H )-furanones. [Link]

  • Sciencemadness.org. (2007). EXPERIMENT 2: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]

  • Bonrath, W., & Netscher, T. (2014). New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. CHIMIA International Journal for Chemistry, 68(7), 485-492. [Link]

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A Comparative Guide to the Quantification of 3-Butyldihydrofuran-2(3H)-one: A Cross-Validation of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Butyldihydrofuran-2(3H)-one, a key building block in the synthesis of various pharmaceuticals, demands precise analytical methodologies to ensure product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of two prevalent chromatographic techniques for the quantification of 3-Butyldihydrofuran-2(3H)-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in authoritative sources and providing detailed experimental data, we aim to equip you with the knowledge to make informed decisions for your specific analytical challenges.

The Analytical Imperative: Why Accurate Quantification of 3-Butyldihydrofuran-2(3H)-one Matters

3-Butyldihydrofuran-2(3H)-one, a substituted γ-butyrolactone, is a versatile chiral intermediate. Its stereochemistry and purity are critical factors that can significantly influence the pharmacological activity and safety profile of the final drug product. Therefore, robust and reliable analytical methods are essential for:

  • Monitoring reaction kinetics and optimizing synthesis processes.

  • Assessing the purity of raw materials and intermediates.

  • Performing quality control and release testing of final products.

  • Conducting stability studies to determine shelf-life.

The choice of analytical technique is a critical decision that depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[1] When coupled with a mass spectrometer, it provides a highly selective and sensitive analytical system capable of both identifying and quantifying analytes.[1] For a semi-volatile compound like 3-Butyldihydrofuran-2(3H)-one, GC-MS is a natural choice.

The Rationale Behind the GC-MS Approach

The decision to employ GC-MS for the analysis of 3-Butyldihydrofuran-2(3H)-one is based on its inherent volatility, which allows for its efficient separation in the gas phase. The mass spectrometer offers unparalleled specificity, enabling the differentiation of the target analyte from structurally similar impurities.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol is designed for the quantification of 3-Butyldihydrofuran-2(3H)-one in a clean solvent matrix, representative of a final synthesis or purification step.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Butyldihydrofuran-2(3H)-one sample and dissolve it in 10 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Prepare a series of calibration standards by serially diluting a stock solution of a certified reference standard of 3-Butyldihydrofuran-2(3H)-one. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Prepare a blank sample containing only the solvent.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL (splitless mode)Maximizes the amount of analyte introduced into the column for high sensitivity.
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)A temperature gradient to effectively separate the analyte from any potential impurities with different boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitoring specific ions of the target analyte increases sensitivity and reduces interference from the matrix. Key ions for 3-Butyldihydrofuran-2(3H)-one would be determined from a full scan analysis of a standard.

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the target analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[2]

  • Quantify the concentration of 3-Butyldihydrofuran-2(3H)-one in the samples by interpolating their peak areas on the calibration curve.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Injector Injection (1 µL) Sample->Injector Standards Calibration Standards Preparation Standards->Injector Blank Blank Preparation Blank->Injector GC_Column GC Separation (HP-5ms) Injector->GC_Column MS_Detector MS Detection (SIM Mode) GC_Column->MS_Detector Calibration_Curve Calibration Curve Generation MS_Detector->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of 3-Butyldihydrofuran-2(3H)-one by GC-MS.

High-Performance Liquid Chromatography (HPLC): The Versatility of the Liquid Phase

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[3] For 3-Butyldihydrofuran-2(3H)-one, HPLC offers a robust alternative to GC-MS, particularly when dealing with complex matrices or when thermal degradation is a concern.

The Rationale Behind the HPLC Approach

The choice of HPLC is driven by its ability to separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This allows for the analysis of 3-Butyldihydrofuran-2(3H)-one without the need for high temperatures, mitigating the risk of degradation. The use of a UV detector is a common and cost-effective choice for compounds with a chromophore, although for lactones without a strong chromophore, alternative detectors like a Refractive Index Detector (RID) or coupling to a mass spectrometer (LC-MS) might be necessary for higher sensitivity and specificity. For this guide, we will focus on a standard HPLC-UV approach, assuming sufficient concentration for detection.

Experimental Protocol: A Self-Validating HPLC Workflow

This protocol is designed for the quantification of 3-Butyldihydrofuran-2(3H)-one in a process sample, where other non-volatile components might be present.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Prepare a series of calibration standards using a certified reference standard of 3-Butyldihydrofuran-2(3H)-one, dissolved and diluted in the mobile phase.

  • Prepare a blank sample of the mobile phase.

2. HPLC Instrumentation and Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used HPLC system.
Detector UV-Vis DetectorA common and robust detector. For lactones, a low wavelength (e.g., 210 nm) is often used.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)A versatile column suitable for the separation of moderately polar to non-polar compounds.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)A common mobile phase for reverse-phase chromatography. The ratio can be optimized to achieve the desired retention time and separation.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmLactones typically have a weak UV absorbance at low wavelengths.

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the concentration of 3-Butyldihydrofuran-2(3H)-one in the samples using the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution & Filtration Injector Injection (10 µL) Sample->Injector Standards Calibration Standards Preparation Standards->Injector Blank Blank Preparation Blank->Injector HPLC_Column HPLC Separation (C18) Injector->HPLC_Column UV_Detector UV Detection (210 nm) HPLC_Column->UV_Detector Calibration_Curve Calibration Curve Generation UV_Detector->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of 3-Butyldihydrofuran-2(3H)-one by HPLC-UV.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the quantification of 3-Butyldihydrofuran-2(3H)-one will depend on the specific requirements of the analysis. Below is a comparative summary of their performance characteristics, based on typical validation data for similar lactone compounds.[4][5]

Performance MetricGC-MSHPLC-UVAuthoritative Guidance
Specificity High (mass fragmentation is highly specific)Moderate (retention time is less specific than mass spectra)ICH Q2(R1) emphasizes the need to demonstrate specificity, which is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2]
Linearity (R²) Typically > 0.99Typically > 0.99A linear relationship should be evaluated across the range of the analytical procedure.[2]
Accuracy (% Recovery) Typically 90-110%Typically 95-105%Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[2]
Precision (%RSD) < 5%< 2%Precision should be assessed using a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration.[2]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL range)The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL range)The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
Sample Throughput Moderate (longer run times due to temperature programming)High (isocratic methods can be very fast)
Cost of Operation Moderate (gases are relatively inexpensive)High (solvents can be costly)

Conclusion: Selecting the Optimal Technique

Both GC-MS and HPLC are powerful and reliable techniques for the quantification of 3-Butyldihydrofuran-2(3H)-one. The optimal choice depends on the specific analytical context:

  • For high sensitivity and unequivocal identification, especially in complex matrices or for trace-level analysis, GC-MS is the superior choice. Its high specificity, derived from the mass fragmentation pattern, provides a high degree of confidence in the results.

  • For routine quality control, where high throughput and lower operational costs are priorities, and when the sample matrix is relatively clean, HPLC-UV is a highly suitable and robust method. Its simplicity and speed make it ideal for analyzing a large number of samples efficiently.

Ultimately, the decision should be based on a thorough evaluation of the analytical requirements, available resources, and the intended purpose of the data. Method validation, in accordance with guidelines such as ICH Q2(R1), is a critical step to ensure that the chosen method is fit for its intended purpose.[2][6][7]

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Culleré, L., Cacho, J., & Ferreira, V. (2007). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry.
  • Gąsior, J., & Grembecka, M. (2020). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Journal of analytical toxicology, 44(6), 567-573.
  • de Villiers, A., Lauer, H., & Sandra, P. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020.
  • Baek, I., & Lee, S. J. (2024). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Food Science and Biotechnology, 1-16.
  • Protić, A. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications.
  • Kintz, P., Cirimele, V., & Ludes, B. (2005). GC/MS profiling of gamma-hydroxybutyrate and precursors in various animal tissues using automatic solid-phase extraction. Preliminary investigations of its potential interest in postmortem interval determination. Analytical chemistry, 77(5), 1354-1360.
  • Siano, F., & Giaccio, M. (Eds.). (2022). Advances in Analysis of Flavors and Fragrances. MDPI.
  • Slideshare. (2018).
  • Tateo, F., & Bononi, M. (2004). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Food Additives and Contaminants, 21(2), 133-138.
  • Thevis, M., & Schänzer, W. (2008). Determination of gamma-butyrolactone (GBL). In Recent advances in doping analysis (16). Sport und Buch Strauß.
  • Paul, R., & Frings, S. (2001). GC-MS-MS Determination of Gamma-Hydroxybutyrate in Blood and Urine. Journal of Analytical Toxicology, 25(5), 376-379.
  • PharmaCores. (2025). HPLC Method development: an overview.
  • Google Patents. (2019). WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one.
  • Ghaffari, S., Varshosaz, J., & Saadat, A. (2014). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of food and drug analysis, 22(3), 363-369.
  • Patel, D. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 10-17.
  • Salvi, A. S., Khamkar, M. S., & Hingane, L. D. (2023). A Review: HPLC Method Development and Validation. International Journal of Trend in Scientific Research and Development, 7(4), 34-39.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005).
  • Kumar, P. (2024).
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  • Bonfanti, M., Gotti, R., & Fiori, J. (2021). Electrophoretic separation of multiple chiral center analyte with a three cyclodextrins mixture. Electrophoresis, 42(17-18), 1810-1817.
  • Blogs@NTU. (2018).

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Technical Comparison Guide: Structural Analogs of 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Butyldihydrofuran-2(3H)-one (3-butyl-GBL) and its structural analogs. It focuses on their pharmacological potential as GABAergic modulators and their physicochemical properties relevant to drug design and sensory science.

Executive Summary & Structural Context

3-Butyldihydrofuran-2(3H)-one (CAS: 19340-56-8) is an


-substituted 

-butyrolactone.[1] While often utilized in the flavor industry for its lactonic, creamy profile, its core scaffold holds significant medicinal chemistry value.

Unlike its parent compound


-Butyrolactone (GBL) —a prodrug for GHB with high abuse liability—3-alkyl-substituted analogs exhibit distinct neuropharmacological profiles. Research indicates that substitution at the 

-position (C3) shifts activity toward anticonvulsant effects via the picrotoxin binding site of the GABA-A receptor, whereas

-substitution (C4) is often associated with convulsant activity.

This guide compares the 3-butyl analog against three critical structural classes:

  • Chain-Length Homologs: 3-Propyldihydrofuran-2(3H)-one.

  • Regioisomers: 5-Butyldihydrofuran-2(3H)-one (

    
    -Octalactone).[2]
    
  • Parent Scaffold: Unsubstituted GBL.

Chemical Landscape & Comparative Properties

The following table contrasts the physicochemical and biological profiles of the target molecule against its key analogs.

Feature3-Butyldihydrofuran-2(3H)-one 3-Propyldihydrofuran-2(3H)-one 5-Butyldihydrofuran-2(3H)-one

-Butyrolactone (GBL)
Structure Type

-Alkyl Lactone

-Alkyl Lactone

-Alkyl Lactone
Unsubstituted Lactone
CAS Number 19340-56-83214-47-9104-50-796-48-0
Molecular Weight 142.20 g/mol 128.17 g/mol 142.20 g/mol 86.09 g/mol
LogP (Est.) ~2.2~1.7~2.0-0.64
Primary Bioactivity Anticonvulsant / Sedative Anticonvulsant Flavor / PheromoneCNS Depressant (GHB Prodrug)
GABA-A Interaction Picrotoxin Site AllostericPicrotoxin Site AllostericWeak / Non-specificGHB Receptor / GABA-B (via GHB)
Metabolic Fate Ring opening


-butyl-GHB
Ring opening


-propyl-GHB

-oxidation
Rapid hydrolysis

GHB
Key Insight: The "Alpha-Switch"

The introduction of an alkyl chain at the 3-position (Alpha) drastically increases lipophilicity (LogP > 1.5), facilitating Blood-Brain Barrier (BBB) penetration. Unlike GBL, which is rapidly hydrolyzed to GHB, 3-alkyl analogs resist rapid metabolic clearance and modulate the GABA-A receptor distinctively, reducing the risk of respiratory depression associated with GHB.

Pharmacological Mechanisms & SAR

The biological activity of butyrolactones is governed by a strict Structure-Activity Relationship (SAR) based on the substitution position.

Mechanism of Action[3][4][5]
  • 3-Alkyl (Alpha): Enhances GABAergic inhibition. Studies suggest these analogs bind to a hydrophobic pocket near the picrotoxin site, acting as allosteric modulators that stabilize the chloride channel opening.

  • 4-Alkyl (Beta): Often acts as a GABA antagonist or picrotoxin-like convulsant.

  • 5-Alkyl (Gamma): Generally inactive or weakly active in CNS assays; primarily metabolized via fatty acid pathways.

SAR Visualization

The following diagram illustrates the divergent pathways of lactone substitution.

SAR_Logic GBL Gamma-Butyrolactone (Scaffold) Pos3 Alpha (C3) Substitution (e.g., 3-Butyl) GBL->Pos3 + Alkyl Group Pos4 Beta (C4) Substitution (e.g., 4-Butyl) GBL->Pos4 + Alkyl Group Pos5 Gamma (C5) Substitution (e.g., 5-Butyl) GBL->Pos5 + Alkyl Group AntiConv Anticonvulsant Activity (Picrotoxin Site) Pos3->AntiConv Optimal Length: C3-C4 Convulsant Convulsant Activity (GABA Antagonism) Pos4->Convulsant Steric Clash Metabolic Flavor / Metabolic (Fatty Acid Pathway) Pos5->Metabolic Ring Opening

Figure 1: Structure-Activity Relationship (SAR) of alkyl-substituted butyrolactones showing the divergent pharmacological outcomes based on substitution position.

Experimental Protocol: Synthesis of 3-Butyldihydrofuran-2(3H)-one

For researchers requiring high-purity material for biological assays, the direct


-alkylation of GBL is the most efficient route. This protocol ensures regioselectivity for the C3 position.
Reagents Required[6][7][8][9][10]
  • Substrate:

    
    -Butyrolactone (GBL) (anhydrous).[3]
    
  • Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane).

  • Electrophile: 1-Bromobutane (n-Butyl bromide).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Enolate Formation:

    • Cool a solution of anhydrous THF (50 mL) and LDA (1.1 eq) to -78°C under an argon atmosphere.

    • Add GBL (1.0 eq) dropwise over 20 minutes. The low temperature is critical to prevent ring-opening polymerization or self-condensation.

    • Stir for 30 minutes at -78°C to ensure complete enolization.

  • Alkylation:

    • Add 1-Bromobutane (1.2 eq) dropwise to the enolate solution.

    • Crucial Step: Add HMPA (hexamethylphosphoramide) or DMPU (1.0 eq) as a co-solvent to disrupt lithium aggregates and accelerate the

      
       reaction.
      
    • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Purification: Distillation is preferred over column chromatography for lactones to avoid hydrolysis on acidic silica.

    • Target Yield: 65–75%.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Anhydrous GBL Deprotonation Deprotonation LDA / THF, -78°C Start->Deprotonation Intermediate Lithium Enolate Species Deprotonation->Intermediate Enolization Addition Addition of n-Butyl Bromide (+ DMPU/HMPA) Intermediate->Addition Electrophile Intro Warm Warm to 0°C (2 Hours) Addition->Warm SN2 Reaction Quench Quench (NH4Cl) & Extraction Warm->Quench Product Product: 3-Butyldihydrofuran-2(3H)-one Quench->Product Distillation

Figure 2: Workflow for the regioselective synthesis of 3-Butyldihydrofuran-2(3H)-one via enolate alkylation.

References

  • Klunk, W. E., et al. (1982). Structure-activity relationships of alkyl-substituted gamma-butyrolactones and succinimides. Molecular Pharmacology. Link

  • Holland, K. D., et al. (1993). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor.[4] Journal of Medicinal Chemistry. Link

  • PubChem. (2024).[1] Compound Summary: 3-Butyldihydrofuran-2(3H)-one.[5] National Library of Medicine. Link

  • The Good Scents Company. (2024). Flavor Profile and Properties of 5-Butyldihydrofuran-2(3H)-one.Link

  • Ferri, S., et al. (1980). Gamma-butyrolactone derivatives as a new class of anticonvulsant agents. Neuropharmacology.[6][3]

Sources

assessing the purity of synthesized 3-Butyldihydrofuran-2(3H)-one

[1]

References

  • SWGDRUG. (2005).[1][5] Gamma-Butyrolactone (GBL) Monograph: Analytical Methods.[1] Scientific Working Group for the Analysis of Seized Drugs.[1] Retrieved from [Link]

  • Kenda, B. M., et al. (2004).[1] Discovery of 4-Substituted Pyrrolidones as Anticonvulsants. Journal of Medicinal Chemistry, 47(3), 530–549.[1] (Details synthesis and purification of alkylated lactone precursors). Retrieved from [Link][1]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation in qNMR.[1] Journal of Medicinal Chemistry, 55(6), 2717–2727.[1] (Establishes qNMR protocols). Retrieved from [Link][1]

A Comparative Guide to Catalytic Strategies for the Synthesis of 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Butyldihydrofuran-2(3H)-one, also known as α-butyl-γ-butyrolactone (BBL), is a valuable chemical intermediate and a component in various applications, including fragrances and flavorings. The core synthetic challenge lies in the efficient and selective alkylation of the α-carbon of the γ-butyrolactone (GBL) ring. This guide provides an in-depth comparison of two primary catalytic strategies for this transformation: classical strong base catalysis using Lithium Diisopropylamide (LDA) and a more modern approach utilizing Phase-Transfer Catalysis (PTC). We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols for researchers and drug development professionals.

Core Synthetic Challenge: α-Alkylation of γ-Butyrolactone

The synthesis of 3-Butyldihydrofuran-2(3H)-one is most commonly achieved via the α-alkylation of γ-butyrolactone. This reaction involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then attacks an alkylating agent, such as 1-bromobutane, in an SN2 reaction. The choice of catalyst and reaction conditions is critical to maximize yield and minimize side reactions, such as O-alkylation and di-alkylation.

Catalytic Strategy 1: Strong Base Catalysis with Lithium Diisopropylamide (LDA)

The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is a well-established and highly effective method for the deprotonation of lactones.[1][2]

Mechanism and Rationale: LDA is a sterically hindered strong base, which favors the formation of the kinetic enolate by rapidly and irreversibly deprotonating the α-carbon of the γ-butyrolactone. The reaction is typically performed at very low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the enolate.[3] The low temperature is crucial to control the high reactivity of the LDA and the resulting enolate.

Advantages:

  • High Reactivity and Yield: This method generally provides high yields of the mono-alkylated product.[1]

  • Excellent Selectivity: The formation of the kinetic enolate at low temperatures minimizes over-alkylation and other side products.

Disadvantages:

  • Cryogenic Conditions: Requires specialized equipment to maintain temperatures of -78 °C.

  • Strictly Anhydrous Conditions: Both reagents and solvents must be scrupulously dried, as LDA reacts violently with water.

  • Handling of Pyrophoric Reagents: n-Butyllithium, used to prepare LDA, is pyrophoric and requires careful handling.

Catalytic Strategy 2: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis offers a greener and more operationally simple alternative to strong base methods.[4] This technique facilitates the reaction between reactants located in different phases (typically a solid or aqueous base and an organic substrate).

Mechanism and Rationale: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or other basic anion from the aqueous or solid phase into the organic phase containing the γ-butyrolactone. This anion then acts as the base to form the enolate in situ. The enolate can then react with the 1-bromobutane. This catalytic cycle avoids the need for pre-forming the enolate under harsh conditions. PTC often allows for the use of less hazardous and more economical inorganic bases like NaOH or K₂CO₃.[4]

Advantages:

  • Milder Reaction Conditions: Often performed at room or slightly elevated temperatures, avoiding the need for cryogenics.

  • Operational Simplicity: Does not require strictly anhydrous conditions, making the setup more straightforward.

  • Improved Safety: Avoids the use of pyrophoric and highly reactive organometallic bases.

Disadvantages:

  • Potentially Lower Yields/Selectivity: Can sometimes lead to lower yields or a mixture of products compared to the LDA method if not optimized.

  • Catalyst Cost and Separation: The phase-transfer catalyst may need to be separated from the product, and its cost can be a factor in large-scale synthesis.

Performance Comparison: LDA vs. Phase-Transfer Catalysis

ParameterStrong Base (LDA)Phase-Transfer Catalysis (PTC)
Catalyst/Base Lithium DiisopropylamideQuaternary Ammonium Salt (e.g., TBAB) with NaOH/K₂CO₃
Solvent Anhydrous THFToluene, Dichloromethane, or Biphasic
Temperature -78 °C to Room TemperatureRoom Temperature to 60 °C
Reaction Time 2-6 hours6-24 hours
Typical Yield High (often >85%)Moderate to High (60-90%, optimization-dependent)
Key Advantage High, clean conversion and selectivityOperational simplicity, safety, milder conditions
Key Disadvantage Harsh cryogenic/anhydrous conditionsLonger reaction times, potential for side reactions

Visualizing the Synthesis

General Reaction Pathway

The following diagram illustrates the fundamental two-step process of enolate formation and subsequent alkylation for the synthesis of 3-Butyldihydrofuran-2(3H)-one.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation GBL γ-Butyrolactone Enolate Lactone Enolate GBL->Enolate Deprotonation Base Base Enolate_ref Lactone Enolate ButylBr 1-Bromobutane Product 3-Butyldihydrofuran-2(3H)-one Enolate_ref->Product SN2 Attack

Caption: General mechanism for α-alkylation of γ-butyrolactone.

Experimental Workflow

This diagram outlines the typical laboratory workflow for performing the synthesis, workup, and analysis of the final product.

G start 1. Reaction Setup (Lactone, Solvent, Base/Catalyst) add_alkyl 2. Add Alkylating Agent (1-Bromobutane) start->add_alkyl react 3. Reaction (Under controlled temperature) add_alkyl->react quench 4. Reaction Quench (e.g., with aq. NH4Cl) react->quench extract 5. Aqueous Workup & Organic Extraction quench->extract purify 6. Purification (e.g., Distillation/Chromatography) extract->purify analyze 7. Product Analysis (NMR, GC-MS, IR) purify->analyze

Caption: Standard laboratory workflow for lactone alkylation.

Detailed Experimental Protocols

Protocol 1: Synthesis using Lithium Diisopropylamide (LDA)

This protocol is adapted from established procedures for lactone enolate alkylation.[1][3]

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • γ-Butyrolactone (GBL), freshly distilled

  • 1-Bromobutane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to 0 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the resulting solution for 30 minutes at 0 °C.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of γ-butyrolactone (1.0 equivalent) in anhydrous THF dropwise via a syringe pump over 30 minutes. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 3-butyldihydrofuran-2(3H)-one.

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol is a representative procedure based on the principles of phase-transfer catalyzed alkylations.[4][5]

Materials:

  • γ-Butyrolactone (GBL)

  • 1-Bromobutane

  • Tetrabutylammonium bromide (TBAB, 0.1 equivalents)

  • Sodium hydroxide (NaOH) pellets (2.0 equivalents)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 equivalent), toluene, 1-bromobutane (1.2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Addition of Base: Add finely ground sodium hydroxide pellets (2.0 equivalents) to the mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After cooling to room temperature, add deionized water to dissolve the salts. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain 3-butyldihydrofuran-2(3H)-one.

Conclusion

Both strong base catalysis with LDA and phase-transfer catalysis present viable pathways for the synthesis of 3-butyldihydrofuran-2(3H)-one. The LDA method is a classic, high-yielding approach that provides excellent selectivity but demands rigorous experimental conditions. In contrast, phase-transfer catalysis offers a significantly more practical, safer, and environmentally benign alternative, which may require some optimization to achieve maximum yield. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. For high-purity, small-scale synthesis where yield is paramount, the LDA method remains a gold standard. For process development, larger-scale synthesis, and in environments where operational simplicity and safety are prioritized, phase-transfer catalysis is an excellent and highly attractive alternative.

References

  • Herrmann, J. L., & Schlessinger, R. H. (1973). A high yield, experimentally convenient method for the controlled alkylation of lactone enolates. Journal of the Chemical Society, Chemical Communications. [Link]

  • Posner, G. H., & Loomis, G. (1972). A useful method for γ-methylation of γ-butyrolactones. Journal of the Chemical Society, Chemical Communications. [Link]

  • PrepChem (2017). Synthesis of α-t-Butyl-γ-butyrolactone. [Link]

  • Organic Syntheses. (1977). Asymmetric synthesis of 4,4-dialkylcyclohexenones from chiral bicyclic lactams. Organic Syntheses, 57, 113. [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. Reagent Guides. [Link]

  • Di Mola, A., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3707. [Link]

Sources

Comprehensive Guide to 3-Butyldihydrofuran-2(3H)-one: Synthesis, Pharmacology, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 3-Butyldihydrofuran-2(3H)-one CAS Number: 19340-56-8 Synonyms:


-Butyl-

-butyrolactone, 3-Butyloxolan-2-one, Dihydro-3-butyl-2(3H)-furanone.

Executive Summary

3-Butyldihydrofuran-2(3H)-one represents a critical structural pivot point in lactone chemistry. While it shares the core


-butyrolactone (GBL) scaffold used in industrial solvents and controlled sedatives, the addition of a butyl chain at the 

-position (C3) drastically alters its physicochemical and pharmacological profile.

Unlike its parent compound GBL—a known prodrug for GHB (sedative)—3-Butyldihydrofuran-2(3H)-one exhibits distinct anticonvulsant properties by modulating the picrotoxin binding site of the GABA


 receptor. This guide provides a technical roadmap for researchers utilizing this compound as a lead in antiepileptic drug discovery (AED) or as a lipophilic intermediate in organic synthesis.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The introduction of a hydrophobic butyl chain increases lipophilicity (


) significantly compared to GBL, enhancing blood-brain barrier (BBB) permeability while reducing water solubility.

Table 1: Comparative Physicochemical Data

Property3-Butyldihydrofuran-2(3H)-one

-Butyrolactone (GBL)
Relevance
Molecular Weight 142.20 g/mol 86.09 g/mol Higher MW affects volatility and dosage.[1]
Physical State Colorless to pale yellow liquidColorless liquidLiquid handling required for both.
Boiling Point ~240–250°C (Predicted) / 125°C @ 15mmHg204°C3-Butyl analog requires high-vac distillation for purification.
LogP (Est.) 2.2-0.64Critical: 3-Butyl is highly lipophilic; GBL is hydrophilic.
Solubility Organic solvents (DCM, THF, EtOAc)Miscible with waterRequires organic extraction protocols.

Synthesis & Production Protocols

Method A: Direct -Alkylation (Primary Research Route)

This is the gold-standard method for laboratory-scale synthesis, offering high regioselectivity for the C3 position.

Mechanism: Kinetic deprotonation of GBL using a bulky non-nucleophilic base (LDA) generates the enolate, which undergoes


 attack on 

-butyl bromide.
Experimental Protocol
  • Reagent Preparation:

    • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/Benzophenone.

    • Base: Lithium Diisopropylamide (LDA), 1.1 equivalents (prepared in situ from Diisopropylamine and

      
      -BuLi).
      
    • Substrate:

      
      -Butyrolactone (1.0 eq).
      
    • Electrophile: 1-Bromobutane (1.2 eq).

  • Step-by-Step Procedure:

    • Step 1 (Enolization): Cool the LDA/THF solution to -78°C (dry ice/acetone bath) under an inert Argon atmosphere.

    • Step 2 (Addition): Add GBL dropwise over 30 minutes. The solution typically turns pale yellow. Stir for 45 minutes at -78°C to ensure complete enolate formation.

    • Step 3 (Alkylation): Add 1-Bromobutane slowly (neat or in minimal THF).

    • Step 4 (Reaction): Allow the mixture to warm slowly to room temperature over 4–6 hours. Stir overnight.

    • Step 5 (Workup): Quench with saturated aqueous

      
      . Extract 3x with Diethyl Ether. Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Step 6 (Purification): Vacuum distillation is required to separate the mono-alkylated product from dialkylated by-products and unreacted GBL.

Synthesis Workflow Diagram

Synthesis GBL Gamma-Butyrolactone (Substrate) Enolate Lithium Enolate Intermediate GBL->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Enolate Product 3-Butyldihydrofuran-2(3H)-one (Target) Enolate->Product SN2 Alkylation BuBr n-Butyl Bromide (Electrophile) BuBr->Product

Figure 1: Kinetic enolate alkylation pathway for the synthesis of 3-Butyldihydrofuran-2(3H)-one.

Pharmacological Performance & Applications[2][5][6][7]

Mechanism of Action: The "Alpha-Alkyl Switch"

Research indicates a strict Structure-Activity Relationship (SAR) for alkyl-lactones acting on the Central Nervous System (CNS).

  • GBL (Unsubstituted): Metabolized to GHB (GABA analog).[2] Acts as a sedative/hypnotic.[2][3]

  • 3-Butyl-GBL (

    
    -Substituted):  The addition of a 3-4 carbon chain at the 
    
    
    
    -position shifts activity from sedative to anticonvulsant .
  • Site of Action: Evidence suggests modulation of the picrotoxin binding site on the GABA

    
     receptor complex, distinct from the benzodiazepine site.
    

Critical Safety Note: While


-substitution (3-butyl) favors anticonvulsant effects, 

-substitution (4-butyl) or polysubstitution can invert this activity, creating potent convulsants (neurotoxins). Purity of the isomer is paramount.
Comparative Biological Activity[7]

Table 2: Functional Comparison of Lactone Analogs

CompoundPrimary EffectMechanismLipophilicity
3-Butyl-GBL Anticonvulsant GABA

(Picrotoxin site) modulator
High
GBL Sedative / HypnoticGHB Prodrug (GABA

agonist via metabolite)
Low
3-Propyl-GBL AnticonvulsantGABA

modulator (Slightly lower potency)
Moderate
Valproic Acid AnticonvulsantGABA transaminase inhibitor / Na+ channel blockerModerate
SAR Logic Pathway

SAR Core Gamma-Butyrolactone (GBL) Scaffold Sub_Alpha Alpha-Substitution (C3) (e.g., 3-Butyl) Core->Sub_Alpha Modification Sub_Beta Beta-Substitution (C4) (e.g., 4-Alkyl) Core->Sub_Beta Modification Effect_Anti Anticonvulsant Activity (Protection against seizure) Sub_Alpha->Effect_Anti Optimal Chain: C3-C4 Effect_Conv Convulsant / Neurotoxic (Seizure induction) Sub_Beta->Effect_Conv Risk Factor

Figure 2: Structure-Activity Relationship (SAR) divergence for alkyl-substituted lactones.

Safety, Handling, and Regulatory Status

Unlike GBL, which is heavily regulated in many jurisdictions (e.g., DEA List I Chemical in the US) due to its role as a GHB precursor, 3-Butyldihydrofuran-2(3H)-one is generally treated as a research chemical. Its metabolic product is 2-butyl-4-hydroxybutyric acid, which does not share the specific abuse profile of GHB.

Handling Protocols (SDS Summary):

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). Combustible liquid.[4]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation. Keep cool and dry.[5]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

Conclusion and Recommendations

For drug development professionals, 3-Butyldihydrofuran-2(3H)-one offers a compelling scaffold for non-benzodiazepine anticonvulsant discovery. Its lipophilic nature allows for excellent CNS penetration, while its specific binding profile avoids the sedation associated with simple GBL.

  • Recommendation 1: Use the LDA/-78°C protocol for synthesis to ensure regiochemical purity; contamination with

    
    -isomers must be avoided due to opposing biological effects.
    
  • Recommendation 2: Verify product identity using NMR (

    
    H and 
    
    
    
    C) to confirm the alkyl chain position at C3 before biological assay.

References

  • Klunk, W. E., et al. (1982). "Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor." Journal of Medicinal Chemistry.

  • Organic Syntheses. (1965).[6] "

    
    -Bromo-
    
    
    
    -butyrolactone and
    
    
    -Crotonolactone."[6] Org.[1][6] Synth. 45,[6] 22. (Methodology grounding for lactone functionalization).
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 86852, 3-Butyldihydrofuran-2(3H)-one." PubChem.

  • Holland, K. D., et al. (1993). "Convulsant and anticonvulsant properties of alkyl-substituted gamma-butyrolactones." Epilepsy Research. (Validation of SAR and safety risks).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling, spill management, and proper disposal of 3-Butyldihydrofuran-2(3H)-one (also known as γ-Octalactone, CAS No. 104-50-7). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for laboratory professionals actively engaged in research and development.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's properties and associated hazards. 3-Butyldihydrofuran-2(3H)-one, a member of the lactone family, possesses characteristics that mandate careful management. Its disposal is not merely a matter of discarding unwanted material but a regulated process governed by its chemical nature.

The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), which establishes a "cradle-to-grave" management system for hazardous materials.[1] As the generator of the waste, you are legally responsible for its safe handling from the moment it is created until its final disposal.[2]

Table 1: Physicochemical and Hazard Profile of 3-Butyldihydrofuran-2(3H)-one

PropertyValueSource
Chemical Name 3-Butyldihydrofuran-2(3H)-one[3]
Synonyms γ-Octalactone, 5-Butyldihydrofuran-2(3H)-one[4][5]
CAS Number 104-50-7[4][5]
Molecular Formula C₈H₁₄O₂[3][5]
Molecular Weight 142.20 g/mol [3][4]
Primary Hazard Combustible Liquid[6]
Potential Hazards May cause skin or eye irritation upon contact.[7][8]
Environmental Discharge into the environment must be avoided.[9]

The key takeaway from this profile is the substance's combustibility.[6] This characteristic likely requires its classification as an ignitable hazardous waste, necessitating specific handling procedures to eliminate risks of fire or explosion.

Operational Safety: Personal Protective Equipment (PPE) and Handling

Before handling or preparing 3-Butyldihydrofuran-2(3H)-one for disposal, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers protect laboratory workers from chemical hazards.[10][11]

Essential PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contaminated.[9]

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and potential ignition.[9]

  • Engineering Controls: All handling of this chemical, especially when transferring from a primary container to a waste container, should be performed inside a certified chemical fume hood to minimize inhalation exposure and contain any vapor release.[12]

Spill Management Protocol

Accidental releases pose the most immediate risk in a laboratory setting. A swift and correct response is paramount. The procedure for managing a spill is dictated by its scale.

Minor Spill (<100 mL)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Remove Ignition Sources: Extinguish all nearby open flames and turn off hot plates or other spark-generating equipment.[9]

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container and manage it as hazardous waste according to the SOP in Section 4.

Major Spill (>100 mL)
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Isolate: Close the doors to the laboratory to contain vapors.

  • Activate Alarm: If available, activate the fire alarm to alert facility-wide personnel.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

The following diagram illustrates the decision-making workflow for a chemical spill.

G start Spill of 3-Butyldihydrofuran-2(3H)-one Detected decision_size Is the spill > 100 mL? start->decision_size evacuate Evacuate Area & Alert Others decision_size->evacuate Yes alert_personnel Alert Nearby Personnel decision_size->alert_personnel No isolate Isolate the Area (Close Doors) evacuate->isolate contact_ehs Contact EHS / Emergency Response isolate->contact_ehs ppe_check Don Appropriate PPE alert_personnel->ppe_check control_hazards Remove Ignition Sources ppe_check->control_hazards contain Contain with Inert Absorbent control_hazards->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Package, Label & Dispose as Hazardous Waste collect->dispose

Caption: Decision workflow for responding to a chemical spill.

Standard Operating Procedure (SOP) for Waste Disposal

This protocol provides the step-by-step methodology for the routine disposal of 3-Butyldihydrofuran-2(3H)-one waste generated during experimental work.

Step 1: Waste Characterization

As the generator, you must first determine if the waste is hazardous.[13] Given that 3-Butyldihydrofuran-2(3H)-one is a combustible liquid, any waste containing it should be managed as ignitable hazardous waste (EPA Waste Code D001) unless proven otherwise through analytical testing.

Step 2: Waste Collection & Container Selection
  • Container: Use a designated waste container that is in good condition and constructed of a material chemically compatible with lactones (e.g., glass or high-density polyethylene).[14] The container must have a secure, leak-proof screw cap.

  • Segregation: This is a critical step. Do NOT mix this waste with other waste streams, particularly oxidizers (like nitric acid or peroxides) or strong bases, to prevent violent chemical reactions.[15][16] It should be stored separately from incompatible chemicals.[14]

Step 3: Proper Labeling

The EPA and OSHA require specific labeling for hazardous waste containers.[10][14] Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE"

  • Full Chemical Name: "3-Butyldihydrofuran-2(3H)-one" (avoiding abbreviations)

  • Hazard Characteristics: "Ignitable"

  • Generator's Name and Contact Information.

Step 4: On-Site Accumulation
  • Location: The sealed waste container must be stored at or near the point of generation, under the control of laboratory personnel.[14]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[17]

  • Storage Time: Regulations limit the on-site storage time of hazardous waste.[18] Be aware of your institution's generator status (e.g., Small Quantity Generator) and the associated time limits (e.g., 180 days).[2]

Step 5: Final Disposal
  • Do Not Use Sink or Trash: It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[14]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. They will work with a licensed hazardous waste disposal company to transport the waste for final treatment, typically via incineration at a permitted facility.[19]

  • Documentation: Ensure you complete and retain a copy of the hazardous waste manifest provided during pickup. This document tracks the waste from your lab to its final destination, completing the "cradle-to-grave" requirement.[13]

By systematically following this guide, laboratory professionals can ensure the safe and compliant disposal of 3-Butyldihydrofuran-2(3H)-one, fostering a culture of safety and environmental stewardship.

References

  • PubChem. (n.d.). 3-Butyldihydrofuran-2(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • IESI. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, 5-butyldihydro- (CAS 104-50-7). Retrieved from [Link]

  • Synerzine. (2019, May 9). Safety Data Sheet: 3(2H)-Furanone, dihydro-2-methyl- (Natural). Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Furanone. National Center for Biotechnology Information. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(3H)-Furanone, 5-butyldihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 2(3H)-Furanone, 3-acetyl-5-butyldihydro- - Substance Details. System of Registries. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely. Retrieved from [Link]

  • Yamaha Motor Europe. (2022, April 21). Safety Data Sheet: TB 1215. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Butyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39212-23-2 | Common Name: Whiskey Lactone / Quercus Lactone[1]

Executive Safety Analysis

From the Desk of the Senior Application Scientist:

Handling 3-Butyldihydrofuran-2(3H)-one requires a shift in mindset from "acute toxicity" to "chronic exposure control."[1] While this compound is a pervasive flavorant (found in oak-aged spirits), the pure reagent presents distinct hazards often overlooked due to its pleasant coconut/woody aroma.[1]

The Core Hazard Mechanism: The molecule consists of a gamma-lactone ring with a butyl side chain.[1] This structure creates a specific safety profile:

  • Lipophilicity: The butyl chain significantly increases the molecule's ability to penetrate the stratum corneum (outer skin layer) compared to smaller lactones like GBL.

  • Sensitization Potential: While not a Category 1 poison, pure lactones are known skin and eye irritants (H315, H319) and potential sensitizers upon repeated dermal contact.

  • Physical Behavior: It is a viscous, combustible liquid (Flash Point >100°C) with low vapor pressure. The risk is not inhalation of volatiles at room temperature, but rather surface contamination and aerosolization during heating or high-speed mixing.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the operational condition changes, the PPE requirement automatically escalates.

Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Heating/Spill Cleanup)Scientific Rationale
Hand Protection Nitrile Gloves (Min.[1] thickness 0.11 mm)Double Gloving (Nitrile over Nitrile) or Laminate Film (Silver Shield)Latex is permeable to organic esters. The butyl chain facilitates permeation; nitrile provides superior degradation resistance.
Eye Protection Safety Glasses (ANSI Z87.1 / EN166) with side shieldsChemical Goggles (Indirect Vent)Oily lactones are difficult to rinse from the eye. Goggles prevent vapor/splash entry during heating.
Respiratory Fume Hood (Standard face velocity)Half-Mask Respirator (Organic Vapor Cartridge - Black/Brown Band)Low vapor pressure makes respirators unnecessary at RT.[1] Heating generates irritating organic vapors.
Body Defense Lab Coat (Cotton/Poly blend), buttonedChemical Resistant Apron (Neoprene/PVC)Cotton absorbs spills; an apron prevents soak-through to street clothes during bulk transfer.[1]
Glove Breakthrough Logic
  • Incidental Contact: Standard disposable nitrile (4 mil) offers >30 minutes protection against lactone permeation.

  • Immersion: If your gloves are soaked, change immediately . The chemical will eventually swell the rubber, compromising tactile feedback and barrier integrity.

Handling & Operational Protocols

A. Transferring & Weighing (The "No-Drip" Technique)

The high viscosity and surface tension of Whiskey Lactone cause it to "creep" up pipette tips and drip unexpectedly.

  • Use Positive Displacement: Do not use air-displacement pipettes (standard Gilsons) for volumes >1mL. Use a positive displacement pipette or a glass syringe.

  • The "Wipe" Rule: When dispensing from a stock bottle, have a Kimwipe ready at the rim. The "last drop" often runs down the side of the bottle, creating a contamination ring that transfers to gloves later.

  • Glassware Compatibility: Use borosilicate glass (Pyrex/Duran). Avoid polystyrene plastics, which may craze or cloud upon prolonged contact with concentrated lactones.

B. Heating & Synthesis

If the protocol requires heating >60°C:

  • Closed System: Perform reactions in a round-bottom flask with a reflux condenser.

  • Inert Atmosphere: While not strictly pyrophoric, the compound oxidizes over time. Blanket with Nitrogen or Argon to preserve chemical integrity and prevent peroxide formation (though rare in lactones compared to ethers, it is Good Laboratory Practice).

Emergency Response & Disposal Workflow

Diagram 1: Spill Response Decision Tree

This workflow dictates the immediate actions based on spill volume, minimizing downtime while ensuring safety.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small < 10 mL (Drip/Splash) Assess->Small Large > 10 mL (Bottle Break) Assess->Large ActionSmall Absorb with Paper Towel Clean with Ethanol/Acetone Small->ActionSmall ActionLarge Evacuate Area (Vapors) Don Chemical Apron & Goggles Large->ActionLarge Disposal Collect in Sealed Bag Label as Organic Waste ActionSmall->Disposal Absorb Cover with Inert Absorbent (Vermiculite/Sand) ActionLarge->Absorb Absorb->Disposal

Caption: Logic flow for mitigating spills. Note that ethanol/acetone is required for final surface cleaning due to the lactone's water insolubility.

Disposal Specifications
  • Waste Stream: Non-Halogenated Organic Solvent Waste.

  • Do Not Drain: The compound is toxic to aquatic life in high concentrations and poorly biodegradable in anaerobic sewer conditions.

  • Container: High-Density Polyethylene (HDPE) or Glass waste containers.

Technical Data Summary

PropertyValueOperational Implication
Physical State Clear to pale yellow liquidViscous; requires positive displacement for accurate dosing.[1]
Flash Point >110°C (Closed Cup)Class IIIB Combustible. Low fire risk at RT, but avoid open flames.
Solubility Insoluble in water; Soluble in Ethanol, OilsWater alone will not clean spills; use organic solvents.
Odor Threshold Very Low (ppb range)Strong smell does not necessarily indicate hazardous exposure levels.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5365668, 3-Butyldihydrofuran-2(3H)-one. Retrieved from [Link]

  • The Good Scents Company. (2023). Whiskey Lactone Safety and Organoleptic Data. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier - 5-butyldihydro-2(3H)-furanone (Related Isomer Safety Data). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Esters and Lactones. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.